Product packaging for 5-Phenyl-2-thioxoimidazolidin-4-one(Cat. No.:CAS No. 62420-76-2)

5-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B3147474
CAS No.: 62420-76-2
M. Wt: 192.24 g/mol
InChI Key: CCYQZZAKDLYLFP-UHFFFAOYSA-N
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Description

5-Phenyl-2-thioxoimidazolidin-4-one (CAS 62420-76-2) is an organic compound belonging to the class of thiohydantoins, which are sulfur analogs of hydantoins . This versatile scaffold is recognized in medicinal chemistry as a privileged structure, a framework frequently associated with diverse biological activities . The core structure allows for various chemical modifications, making it a valuable building block in drug discovery and pharmaceutical research . The compound serves as a key precursor in the synthesis of novel chemical entities. For instance, derivatives like 5-arylidene-2-thioxoimidazolidin-4-ones have been explored as potent inhibitors of the pore-forming protein perforin, a key effector in the immune system's granule exocytosis pathway . Such inhibitors show promise as a new class of highly specific immunosuppressive agents for treating conditions like transplant rejection and autoimmune diseases . Research into this chemical space has also demonstrated its relevance in other therapeutic areas. Derivatives of the 2-thioxoimidazolidin-4-one scaffold have been investigated for a range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties . The synthetic route to this compound and its analogs can involve the reaction of amino acids, such as C-phenylglycine derivatives, with phenyl isothiocyanate . This product is intended for research purposes and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B3147474 5-Phenyl-2-thioxoimidazolidin-4-one CAS No. 62420-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYQZZAKDLYLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoins are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry.[1][2][3][4][5] This document summarizes key chemical data, experimental protocols, and known biological pathways associated with this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development.

Core Chemical Properties

This compound, also known as 5-phenyl-2-thiohydantoin, is a solid, organic compound with the molecular formula C9H8N2OS.[6] Its core structure consists of an imidazolidine ring with a phenyl group at the 5th position, a ketone at the 4th position, and a thioketone at the 2nd position. The substitution on the thiohydantoin ring, particularly at the C-5 position, significantly influences its biological activity.[1][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C9H8N2OSPubChem[6]
Molecular Weight 192.24 g/mol PubChem[6]
IUPAC Name 5-phenyl-2-sulfanylideneimidazolidin-4-onePubChem[6]
CAS Number 62420-76-2PubChem[6]
Melting Point 234-235 °CIslam et al., 2006[7]
XLogP3 1.1PubChem[6]
Hydrogen Bond Donor Count 2PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 1PubChem[6]
Spectral Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound and its derivatives.

SpectroscopyKey Peaks/ShiftsSource
Infrared (IR) ν (cm-1): 3255 (N-H amide), 3135 (N-H amide), 3010 (C-H aromatic), 1749 (C=O amide), 1558, 1541, 1508 (C=C benzene), 1215 (C=S)Islam et al., 2006[7]
¹H-NMR (DMSO) δ (ppm): 7.80-7.60 (m, 10H, C-H, aromatic), 1.10-1.12 (1H, SH)Islam et al., 2006[7]
¹³C-NMR (Polysol) δ (ppm): 180.4 (C-2, C=S), 162.4 (C-4, C=O), 140.8, 128.7, 128.0, 127.1 (aromatic carbons), 77.9 (C-5)SpectraBase[8]
Mass Spectrometry (m/z) 268 (M+ for 5,5-diphenyl-2-thiohydantoin), 180, 104PubChem[9]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline key experimental protocols for the synthesis of thiohydantoin derivatives.

Synthesis of 5,5-Diphenyl-2-thiohydantoin

A common synthetic route to a related compound, 5,5-diphenyl-2-thiohydantoin, involves the condensation of benzil and thiourea.[7][10]

Procedure:

  • A mixture of benzil (0.80 g, 3.81 mmol/L) and thiourea (0.58 g, 7.63 mmol/L) is placed in a round-bottomed flask.[7]

  • Absolute ethanol (12 mL) and 30% aqueous sodium hydroxide (2.5 mL) are added to the reactants.[7]

  • The mixture is heated under reflux for 2 hours.[7]

  • After cooling, 15 mL of water is added. Any suspended solids are removed by filtration.

  • The clear solution is then acidified with concentrated HCl to precipitate the product.[10]

  • The precipitate is collected by filtration, dried, and recrystallized from ethanol.[7][10]

A microwave-assisted variation of this synthesis has also been reported, offering a more rapid and efficient method.[11]

Solid-Phase Synthesis of 2-Thiohydantoins

Soural et al. (2018) reported a convenient solid-phase synthesis for producing novel 2-thiohydantoins.[1]

Workflow:

G A Wang Resin Bound Fmoc-Ser(t-Bu)-OH B α-Acylamino Ketone Formation (4 steps) A->B C Thioamide Formation B->C D Fmoc Deprotection C->D E Spontaneous Cyclative Cleavage D->E F 2-Thiohydantoin Analogues E->F G Hydrolysis (TFA) F->G H Final Product: 5-Methyl-2-thiohydantoins G->H

Solid-phase synthesis workflow for 2-thiohydantoins.

Biological Activity and Signaling Pathways

Thiohydantoin derivatives exhibit a wide range of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1][3][5] The nature of the substituent on the heterocyclic ring significantly impacts the compound's biological function.[1][3]

Anti-Proliferative Activity in Vascular Endothelial Cells

Studies on 5,5-diphenyl-2-thiohydantoin (DPTH), an analogue of this compound, have revealed its anti-proliferative effects on human umbilical vein endothelial cells (HUVECs).[12] The proposed mechanism involves the upregulation of the p21 protein, which in turn inhibits cyclin-dependent kinases (CDK) 2 and 4, leading to cell cycle arrest.[12]

Signaling Pathway:

G DPTH 5,5-Diphenyl-2-thiohydantoin (DPTH) p21 p21 Protein (Upregulation) DPTH->p21 induces CDK2 CDK2 Activity p21->CDK2 inhibits CDK4 CDK4 Activity p21->CDK4 inhibits CellCycle Cell Cycle Progression CDK2->CellCycle promotes CDK4->CellCycle promotes Proliferation Endothelial Cell Proliferation CellCycle->Proliferation leads to

DPTH-mediated inhibition of endothelial cell proliferation.

This pathway highlights a potential therapeutic application for thiohydantoin derivatives as angiogenesis inhibitors.[12] Further structure-activity relationship studies have shown that introducing a side chain with an aromatic ring at the sulfur atom of DPTH can enhance this anti-angiogenic activity.[12]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their rich chemical landscape, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of their chemical properties, synthesis, and a glimpse into their mechanism of action, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its molecular characteristics, synthesis protocols, and known biological activities, offering a valuable resource for professionals in the field.

Core Molecular Data

This compound, also known as 5-phenyl-2-thiohydantoin, is a derivative of imidazolidine. Its core structure is a five-membered ring containing two nitrogen atoms, a ketone, and a thioketone group, with a phenyl substituent at the 5th position.

PropertyValue
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol [1]
IUPAC Name 5-phenyl-2-sulfanylideneimidazolidin-4-one[1]
CAS Number 62420-76-2[1]
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like DMSO and DMF

Biological Activity and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a wide array of pharmacological activities, indicating the therapeutic potential of this chemical scaffold.

Anticancer Activity

Certain derivatives of 2-thioxoimidazolidin-4-one have shown potent cytotoxic effects against various cancer cell lines. For instance, a derivative of this class exhibited significant activity against the HepG2 human liver cancer cell line. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Furthermore, it has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[2]

The following table summarizes the in vitro cytotoxic activity of a representative 2-thioxoimidazolidin-4-one derivative against the HepG2 cell line.

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-thioxoimidazolidin-4-one derivativeHepG20.017[2]Staurosporine5.07[2]
5-Fluorouracil5.18[2]
Anti-inflammatory Activity

Some 1,3-disubstituted-2-thiohydantoin analogs have been investigated for their anti-inflammatory properties. These compounds have shown the potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3]

Herbicidal Activity

Esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and evaluated for their herbicidal activity.[4] These compounds are analogs of hydantocidin, a natural herbicide that acts by inhibiting adenylosuccinate synthetase (AdSS).[4]

Perforin Inhibition

A series of 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of perforin, a key protein in the immune system's cytotoxic response.[5] This suggests potential applications in the treatment of autoimmune diseases and transplant rejection.[5]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the preparation of 3-phenyl-5-aryl-2-thioxo-imidazolidine-4-ones involves the reaction of a C-arylglycine with phenyl isothiocyanate.[6]

Materials:

  • C-Arylglycine

  • 10% Sodium hydroxide (NaOH) solution

  • Phenyl isothiocyanate (PhNCS)

  • 6N Hydrochloric acid (HCl) solution

Procedure:

  • Dissolve the C-arylglycine in a minimal amount of 10% aqueous NaOH solution with stirring. Continue stirring for an additional 120 minutes.

  • Add an equimolar quantity of phenyl isothiocyanate in small portions and continue stirring for a further 4 hours.

  • After 24 hours, separate the precipitate by filtration.

  • Acidify the remaining solution with HCl.

  • Reflux the resulting aroylimidazolidinic acid for 1 hour with a 40 mL of 6N HCl solution to yield the final product.[6]

Signaling Pathway and Experimental Workflow

Proposed PI3K/AKT Inhibition Pathway

The diagram below illustrates the proposed mechanism of action for the anticancer activity of a 2-thioxoimidazolidin-4-one derivative through the inhibition of the PI3K/AKT signaling pathway, leading to apoptosis.

PI3K_AKT_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K inhibits Caspases Caspases (Pro-apoptotic) Bcl2->Caspases inhibits Caspases->Apoptosis

Caption: PI3K/AKT signaling pathway inhibition by a 2-thioxoimidazolidin-4-one derivative.

General Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis and characterization of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_activity Biological Evaluation Reactants Starting Materials (e.g., C-Arylglycine, PhNCS) Reaction Chemical Reaction (e.g., Condensation, Cyclization) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Structural Analysis (e.g., NMR, IR, Mass Spec) Pure_Product->Analysis Bioassay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Analysis->Bioassay

Caption: General workflow for synthesis and evaluation of 2-thioxoimidazolidin-4-one derivatives.

References

5-Phenyl-2-thioxoimidazolidin-4-one IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Phenyl-2-thioxoimidazolidin-4-one

IUPAC Name

The correct IUPAC name for this compound is 5-phenyl-2-sulfanylideneimidazolidin-4-one [1][].

Introduction

This compound, also commonly known as 5-phenyl-2-thiohydantoin, belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal and agricultural chemistry due to the wide array of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and herbicidal properties[3][4][5][6]. The versatility of the 2-thioxoimidazolidin-4-one core allows for substitutions at various positions, leading to a large chemical space for the development of novel therapeutic and agrochemical agents. This guide provides a comprehensive overview of the synthesis, properties, and biological activities of this compound and its derivatives, intended for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These computed properties provide insights into the molecule's behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₈N₂OS[1]
Molecular Weight 192.24 g/mol [1]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 192.03573406 Da[1]
Topological Polar Surface Area 73.2 Ų[1]
Heavy Atom Count 13[1]

Synthesis

The synthesis of 5-aryl-2-thioxoimidazolidin-4-ones can be achieved through several established routes. A common and effective method is the condensation reaction between an appropriate α-ketoaldehyde (or its hydrate) and thiourea.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Phenylglyoxal Phenylglyoxal Hydrate Condensation Condensation Reaction Phenylglyoxal->Condensation Reactant 1 Thiourea Thiourea Thiourea->Condensation Reactant 2 FinalProduct 5-Phenyl-2-thioxo- imidazolidin-4-one Condensation->FinalProduct Yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phenylglyoxal Hydrate

This protocol is a generalized procedure based on the condensation of arylglyoxal hydrates with thiourea[7].

  • Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal hydrate and a molar equivalent of thiourea in an acidic solvent, such as acetic acid.

  • Heating: Heat the reaction mixture to 100°C with constant stirring.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound[7].

Biological and Pharmacological Activities

The 2-thioxoimidazolidin-4-one scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.

Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have shown significant potential as anticancer agents against various cancer cell lines[3][8].

  • Hepatocellular Carcinoma (HepG-2): Certain derivatives have exhibited potent cytotoxic effects against HepG-2 cells. For instance, one study reported a derivative with an IC₅₀ value of 0.017 µM[9]. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase[9].

  • Breast Cancer (MCF-7): Promising activity has also been observed against breast cancer cell lines. A study highlighted a derivative with an IC₅₀ of 3.98 µg/mL against MCF-7 cells[3].

  • Colon Cancer (HCT-116): Some derivatives have been shown to suppress the growth of colorectal carcinoma cells[8].

Quantitative Anticancer Activity Data

Compound ClassCell LineIC₅₀ ValueReference
2-Thioxoimidazolidin-4-one derivativeHepG-20.017 µM[9]
2-Thioxoimidazolidin-4-one derivativeMCF-73.98 µg/mL[3]
2-Thioxoimidazolidin-4-one analogHepG-22.33 µg/mL[8]
Signaling Pathway: PI3K/AKT Inhibition

The anticancer effects of some 2-thioxoimidazolidin-4-one derivatives are mediated through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition leads to the activation of pro-apoptotic proteins and cell cycle arrest[9][10].

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 AKT->p53 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis p53->Apoptosis Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT pathway by 2-thioxoimidazolidin-4-one derivatives.

Antimicrobial Activity

The 2-thioxoimidazolidin-4-one core is also present in compounds with notable antibacterial and antifungal properties. Studies have demonstrated the efficacy of these derivatives against various pathogenic microbes.

  • Antibacterial: Activity has been reported against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae) bacteria[11][12]. Some compounds have shown significant antibiofilm and antihemagglutination effects against virulent strains of S. aureus[12].

  • Antifungal: Antifungal activity has been observed against species such as Candida albicans[11].

Other Activities
  • Herbicidal Activity: Certain esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and shown to possess good herbicidal activity against various plant species[5].

  • Perforin Inhibition: 5-Arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a cytolytic protein expressed by lymphocytes, suggesting potential applications in modulating immune responses[13].

Key Experimental Methodologies

The evaluation of the biological activity of this compound derivatives involves a range of standard in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of a cell population.

  • Cell Treatment: Treat the cancer cells with the test compound at its IC₅₀ concentration for a set duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

The Multifaceted Biological Activities of 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-2-thioxoimidazolidin-4-one scaffold, a derivative of thiohydantoin, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. Notably, certain derivatives have demonstrated potent activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines.[1][2]

One study reported a 2-thioxoimidazolidin-4-one derivative, compound 4, with an exceptionally low IC50 value of 0.017 μM against HepG2 cells.[2] This activity is attributed to the induction of apoptosis, cell cycle arrest at the G2/M phase, and the modulation of key signaling proteins.[2] Specifically, the compound was found to upregulate the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic Bcl-2 gene.[2] Furthermore, this class of compounds has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[2]

Another investigation into novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole, and benzoxazole moieties also revealed significant anticancer activity.[1] For instance, one compound displayed an IC50 of 2.33 μg/mL against the HePG-2 cell line, while another showed an IC50 of 3.98 μg/mL against the MCF-7 cell line.[1] These findings underscore the potential of this scaffold in the development of novel anticancer therapeutics.

Quantitative Anticancer Activity Data
Compound/DerivativeCell LineIC50 ValueReference
Compound 4HepG20.017 μM[2]
Compound 2HepG20.18 μM[2]
Staurosporine (Reference)HepG25.07 μM[2]
5-Fluorouracil (Reference)HepG25.18 µM[2]
Compound 14HePG-22.33 μg/mL[1]
Compound 5MCF-73.98 μg/mL[1]
Compound 11aHePG-2243 μg/mL[1]
Compound 11aMCF-7249 μg/mL[1]
Compound 5tLNCaP~15-fold more potent than MDV3100[3]
Compounds 5i and 5jLNCaP and PC-3Growth inhibition in both[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[2]

Signaling Pathway Diagram

anticancer_pathway cluster_drug This compound Derivative cluster_pathway PI3K/AKT Signaling Pathway cluster_apoptosis Apoptosis Regulation drug Compound 4 PI3K PI3K drug->PI3K Inhibits p53 p53 drug->p53 Enhances Bcl2 Bcl-2 drug->Bcl2 Impedes Casp9 Caspase 9 drug->Casp9 Enhances Casp8 Caspase 8 drug->Casp8 Enhances AKT AKT PI3K->AKT PUMA PUMA p53->PUMA Bcl2->Casp9 Casp3 Caspase 3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer mechanism of a this compound derivative.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Heterocyclic compounds, including this compound derivatives, have demonstrated significant potential in this area.[4] These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6][7]

The antimicrobial potency is often assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4] Some derivatives have shown significant activity against bacteria such as Bacillus subtilis and Klebsiella pneumoniae, and the fungus Candida albicans.[6][7]

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Various derivativesB. subtilis, K. pneumonia, C. albicansNot specifiedSignificant activity reported[6][7]
Compounds 3c, 3e, 4c, 4e, 5c, 5eVarious bacteriaMore toxic for microbesNot specified[8]
Compounds 1, 3, 8, 9Various bacteria and fungi15.22±0.08 - 19.93±0.09Not specified[9]
Chloro-substituted compounds 3 and 8Various strainsSignificant inhibitionModerate to maximum[9]
Hydroxy derivativeAntifungalNot specified18.44±0.10[9]
Nitro derivativeAntifungalNot specified18.88±0.14[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A common method to screen for antimicrobial activity is the agar well diffusion method.[9][10]

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 μL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[9]

Experimental Workflow Diagram

antimicrobial_workflow prep Prepare Agar Plates inoc Inoculate with Microorganism prep->inoc well Create Wells in Agar inoc->well add_comp Add Test Compounds & Controls well->add_comp incub Incubate Plates add_comp->incub measure Measure Zone of Inhibition incub->measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anticonvulsant Activity: Potential for Neurological Applications

Certain derivatives of the 2-thioxoimidazolidin-4-one core have been synthesized and evaluated for their anticonvulsant properties.[11] These studies often involve animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model.[12][13] The results from some studies indicate that these compounds can exhibit anticonvulsant activity comparable or even superior to standard drugs like phenobarbital.[11]

Experimental Protocol: Anticonvulsant Screening (PTZ-induced Seizure Model)

The pentylenetetrazole (PTZ)-induced seizure test is a widely used primary screening model for anticonvulsant drugs.[12][13]

Methodology:

  • Animal Groups: Mice or rats are divided into control and test groups.

  • Compound Administration: The test compounds are administered to the test groups, typically intraperitoneally (i.p.). The control group receives the vehicle. A positive control group receives a standard anticonvulsant drug.

  • PTZ Induction: After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a convulsant dose of PTZ is administered to all animals.

  • Observation: The animals are observed for the onset of seizures (e.g., clonic and tonic convulsions) and mortality over a defined period.

  • Data Analysis: The latency to seizures, the duration of seizures, and the percentage of animals protected from seizures and death are recorded and compared between the groups.[13]

Logical Relationship Diagram

anticonvulsant_logic cluster_input Inputs cluster_process Experimental Model cluster_output Observed Outcomes compound Test Compound animal_model Animal Model (e.g., Mouse) compound->animal_model seizure Seizure Activity compound->seizure Potentially Inhibits ptz Pentylenetetrazole (PTZ) ptz->animal_model animal_model->seizure Induces protection Protection from Seizures

Caption: Logical flow of the PTZ-induced anticonvulsant screening.

Other Biological Activities

Beyond the major areas highlighted, derivatives of this scaffold have also been investigated for other biological activities, including as perforin inhibitors for potential immunosuppressive applications and as herbicides.[14][15] The diverse range of activities underscores the versatility of the this compound core and its potential for further derivatization to develop novel therapeutic and agrochemical agents.

Conclusion

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant anticancer, antimicrobial, and anticonvulsant activities. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will be crucial in optimizing the potency and selectivity of these compounds for various biological targets. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

5-Phenyl-2-thioxoimidazolidin-4-one: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, focusing on its anti-inflammatory, anticancer, antiviral, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on biological activity, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound, a hydantoin derivative, possesses a unique structural framework that allows for diverse chemical modifications, leading to a wide array of biological activities. The core structure, characterized by a phenyl group at the 5th position and a sulfur atom at the 2nd position of the imidazolidin-4-one ring, has been the subject of extensive research to explore its therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings and methodologies related to the therapeutic applications of this compound and its analogs.

Anti-inflammatory Therapeutic Target: Cyclooxygenase (COX)

Derivatives of this compound have shown significant anti-inflammatory effects, primarily by targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a particularly attractive therapeutic strategy as it is primarily induced during inflammation, and its inhibition can reduce inflammatory symptoms with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: COX Inhibition

The following table summarizes the in vitro inhibitory activity of various this compound derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
THZD1 >1001.9>52.6[1]
THZD2 >1002.3>43.5[1]
Compound 4k 13.040.07186.28[2]
Compound 4f 11.840.09131.59[2]
Compound 4l 13.920.09154.73[2]
Compound 4p 12.180.08152.23[2]
Celecoxib (Reference) 13.600.08180.46[2]
Indomethacin (Reference) 0.110.580.19[2]
Signaling Pathway: COX-Mediated Inflammation

The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for this compound derivatives.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Gastric Protection & Platelet Aggregation Gastric Protection & Platelet Aggregation Prostaglandins (Housekeeping)->Gastric Protection & Platelet Aggregation Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammation)->Inflammation & Pain This compound derivatives This compound derivatives This compound derivatives->COX-2 (Inducible) Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces

COX-Mediated Inflammatory Pathway
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic agent)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer (Tris-HCl).

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Add the test compound or reference inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control (vehicle), reference drug, and test compound groups (different doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group. The percentage inhibition is calculated as: ((Vc - Vt) / Vc) * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[3]

Anticancer Therapeutic Target: PI3K/AKT Signaling Pathway and Apoptosis Induction

Several derivatives of this compound have demonstrated potent anticancer activity against various cancer cell lines. A key mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance. By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby preventing tumor growth.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the IC50 values of this compound derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 2 HepG2 (Liver)0.18[4]
Compound 4 HepG2 (Liver)0.017[4]
5-FU (Reference) HepG2 (Liver)5.18[4]
Staurosporine (Reference) HepG2 (Liver)5.07[4]
Compound 21a PC-3 (Prostate)66.6 µg/ml[5]
Compound 21d HCT-116 (Colon)58.2 µg/ml[5]
Signaling Pathway: PI3K/AKT and Apoptosis

The diagram below illustrates the PI3K/AKT signaling pathway and the induction of apoptosis, highlighting the intervention points of this compound derivatives.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl2 AKT->Bcl2 Inhibits Apoptosis by inhibiting Bad Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase9 Bax->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound derivatives This compound derivatives This compound derivatives->PI3K Inhibits This compound derivatives->Bcl2 Downregulates This compound derivatives->Bax Upregulates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

PI3K/AKT Signaling and Apoptosis
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Test compounds

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed HepG2 cells and treat them with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Antiviral Therapeutic Targets

Derivatives of this compound have shown promise as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The mechanisms of action can vary depending on the specific derivative and the virus. For HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while for HCV, the NS5B RNA-dependent RNA polymerase is a potential target.

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of some this compound derivatives.

Compound/DerivativeVirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Compound II-13c HIV-1MT-4 cells5.14>9.51>1.85[6]
Compound V-25i HIV-1MT-4 cells2.57>8.55>3.33[6]
PF-74 (Reference) HIV-1MT-4 cells0.42>11.56>27.52[6]
Compound 23 HCVReplicon0.57>30.4>53.4[7]
Telaprevir (Reference) HCVReplicon<0.35>100>285[7]
Experimental Workflow: Antiviral Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

Antiviral_Screening_Workflow Compound Library Compound Library Initial Screening (e.g., Cell-based assay) Initial Screening (e.g., Cell-based assay) Compound Library->Initial Screening (e.g., Cell-based assay) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Initial Screening (e.g., Cell-based assay)->Cytotoxicity Assay (e.g., MTT) Hit Identification Hit Identification Initial Screening (e.g., Cell-based assay)->Hit Identification Cytotoxicity Assay (e.g., MTT)->Hit Identification Dose-Response & EC50/CC50 Determination Dose-Response & EC50/CC50 Determination Hit Identification->Dose-Response & EC50/CC50 Determination Active & Non-toxic Hits Mechanism of Action Studies Mechanism of Action Studies Dose-Response & EC50/CC50 Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

Solubility Profile of 5-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides a detailed experimental protocol for determining its solubility. Furthermore, potential signaling pathways associated with this class of compounds are discussed based on the activities of its derivatives.

Introduction to this compound

This compound, also known as 5-phenyl-2-thiohydantoin, is a derivative of imidazolidine.[1] The core structure of 2-thioxoimidazolidin-4-one is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the solubility of this parent compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability and formulation.

Solubility Data

Despite extensive literature searches, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various common solvents could not be located. However, qualitative information from synthetic procedures and studies on related compounds provides some insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound and its Derivatives in Common Solvents

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Derivatives are often described as soluble in DMSO. This is a common solvent for initial screening of compound activity.
Ethanol/Water MixturesRecrystallization of related compounds from ethanol/water mixtures is reported, indicating that this compound is likely sparingly soluble to soluble in this mixture, with solubility dependent on the ratio and temperature.
Common Organic SolventsThiohydantoin derivatives, in general, are often insoluble or poorly soluble in common non-polar organic solvents but may show some solubility in polar aprotic solvents.

Note: The lack of quantitative data highlights a significant knowledge gap and underscores the importance of experimental determination of solubility for this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound. The following protocol outlines the general steps for this procedure.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, pure)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, chloroform, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid no longer changes over time.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • To completely remove any undissolved particles, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette. For further purification, pass the supernatant through a syringe filter. This step is critical to avoid including any solid particles in the final sample for analysis, which would lead to an overestimation of solubility.

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method. HPLC-UV is often preferred due to its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and there are no interfering substances.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess 5-Phenyl-2-thioxo- imidazolidin-4-one to solvent B Seal vials and place in shaking incubator A->B C Equilibrate for 24-48 hours at constant temperature B->C D Allow solid to sediment C->D E Centrifuge samples D->E F Filter supernatant E->F H Analyze standards and sample (HPLC-UV or UV-Vis) F->H G Prepare standard solutions G->H J Determine solubility H->J I Construct calibration curve I->J

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potential Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not definitively established, studies on its derivatives provide strong indications of potential biological targets. Notably, derivatives of this compound have been investigated for their roles in cancer and inflammation.

One of the prominent pathways implicated is the PI3K/AKT signaling pathway . This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some 2-thioxoimidazolidin-4-one derivatives have been shown to exhibit anticancer activity by inhibiting this pathway.

Another area of significant interest is in the development of androgen receptor (AR) antagonists . The androgen receptor is a key driver of prostate cancer, and blocking its activity is a major therapeutic strategy. Several 5-oxo-2-thioxoimidazolidine derivatives have been designed and evaluated as potent AR antagonists.

The following diagram illustrates a simplified, hypothesized signaling pathway that could be targeted by this compound or its derivatives, based on the available literature for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CellGrowth Cell Growth & Survival AKT->CellGrowth AR Androgen Receptor GeneTranscription Gene Transcription AR->GeneTranscription Androgen Androgen Androgen->AR Compound 5-Phenyl-2-thioxo- imidazolidin-4-one (or derivative) Compound->PI3K Inhibition? Compound->AR Antagonism? GeneTranscription->CellGrowth

Caption: Hypothesized signaling pathways potentially targeted by this compound derivatives.

Disclaimer: This diagram represents potential pathways based on the activity of derivatives of this compound. The direct effect of the parent compound on these pathways requires experimental validation.

Conclusion

This compound is a compound with a scaffold of known biological importance. However, there is a clear need for fundamental physicochemical data, particularly its quantitative solubility in a range of pharmaceutically relevant solvents. The provided experimental protocol for the shake-flask method offers a robust approach to generate this crucial data. Furthermore, while the precise mechanism of action is yet to be fully elucidated, the inhibitory activities of its derivatives on key signaling pathways, such as the PI3K/AKT pathway and the androgen receptor, suggest promising avenues for future research and drug development efforts. Researchers are encouraged to undertake solubility and biological screening studies to unlock the full potential of this compound.

References

In Silico Modeling of 5-Phenyl-2-thioxoimidazolidin-4-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives. This class of compounds, also known as 5-phenyl-2-thiohydantoins, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Through a combination of molecular docking, molecular dynamics simulations, and virtual screening, researchers can elucidate the molecular interactions of these compounds with various biological targets, paving the way for the rational design of more potent and selective therapeutic agents.

Core Concepts in In Silico Modeling

In silico modeling encompasses a range of computational techniques used to simulate and study biological systems. For this compound and its analogs, these methods are instrumental in:

  • Target Identification: Predicting potential protein targets by screening large databases of biomolecules.

  • Binding Mode Analysis: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and its target protein.

  • Binding Affinity Prediction: Estimating the strength of the interaction between the compound and its target, often expressed as binding energy.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the core scaffold affect biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives from published studies, highlighting their biological activities and binding affinities against different targets.

Compound/DerivativeTargetAssay TypeIC50 (µM)Binding Energy (kcal/mol)Reference
5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-oneIsocitrate Dehydrogenase 1 (IDH1)Enzyme Inhibition--8.5[1]
5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-oneIsocitrate Dehydrogenase 1 (IDH1)Enzyme Inhibition--8.2[1]
5-arylidene-2-thioxoimidazolidin-4-one derivativePerforinCell-basedVaries-[2]
5,5-diphenyl-2-thiohydantoin (DPTH) derivativeCyclin-dependent kinase 2 (CDK2)Cell Proliferation--[3]
5,5-diphenyl-2-thiohydantoin (DPTH) derivativeCyclin-dependent kinase 4 (CDK4)Cell Proliferation--[3]
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideAKT1Cell Proliferation (HepG2)2.448-10.4[4]
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideCDK2Cell Proliferation (HepG2)2.448-9.6[4]
1,3-disubstituted-2-thiohydantoin (Compound 5)Cyclooxygenase-1 (COX-1)Molecular Docking--8.36[5]
1,3-disubstituted-2-thiohydantoin (Compound 7)Cyclooxygenase-1 (COX-1)Molecular Docking--9.54[5]
1,3-disubstituted-2-thiohydantoin (Compound 5)Cyclooxygenase-2 (COX-2)Molecular Docking--[5]
1,3-disubstituted-2-thiohydantoin (Compound 7)Cyclooxygenase-2 (COX-2)Molecular Docking--[5]
Thiohydantoin derivative (FP4)α-amylaseEnzyme Inhibition128.90 µg/mL-7.8[6]
Thiohydantoin derivative (FP4)α-glucosidaseEnzyme Inhibition129.40 µg/mL-7.0[6]
Azo-Thiohydantoin derivative (7e)Alkaline PhosphataseEnzyme Inhibition0.308-[7]

Signaling Pathway Interactions

In silico and experimental studies suggest that this compound derivatives can modulate several key signaling pathways implicated in diseases like cancer and inflammation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers.[9] Some thiohydantoin derivatives have been shown to inhibit key kinases in this pathway, such as AKT itself.[10]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one Thiohydantoin->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

PI3K/AKT signaling pathway inhibition.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1] The NF-κB signaling pathway is a critical regulator of inflammatory responses.[11] Chronic activation of this pathway is linked to various inflammatory diseases and cancer.[12] Some small molecules can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one Thiohydantoin->IKK Inhibition Gene Inflammatory Gene Transcription Nucleus->Gene Activation

NF-κB signaling pathway inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus.[7] This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Pharmacological inhibitors targeting various components of the MAPK pathways are under investigation for the treatment of cancer and inflammatory diseases.[13]

MAPK_Pathway Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one Thiohydantoin->MEK Potential Inhibition Response Cellular Response (Proliferation, Differentiation) Transcription->Response Leads to

Potential MAPK signaling pathway modulation.

Experimental Protocols for In Silico Modeling

Detailed methodologies are crucial for reproducible and reliable in silico studies. The following sections outline key experimental protocols.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Docking_Workflow PDB 1. Protein Preparation (from PDB) Grid 3. Grid Box Generation (Define binding site) PDB->Grid LigandPrep 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Visualization 6. Visualization (PyMOL, Chimera) Analysis->Visualization

A typical molecular docking workflow.

Protocol for Molecular Docking using AutoDock Vina:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Convert the PDB file to the PDBQT format using tools like MGLTools.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand in PDBQT format, defining the rotatable bonds.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the grid box can be determined from the position of a co-crystallized ligand or by using active site prediction tools.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box coordinates, and other parameters like exhaustiveness.

    • Execute the Vina command from the terminal.

  • Analysis of Results:

    • Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. Tools like Discovery Studio Visualizer or PyMOL can be used for this purpose.

Molecular Dynamics Simulation Workflow

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol for MD Simulation using GROMACS:

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound derivative in complex with the target protein.

    • Generate the topology and parameter files for the protein using a force field like CHARMM36 or AMBER.

    • Generate the topology and parameter files for the ligand. This often requires the use of specialized servers or tools like CGenFF or Antechamber.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

    • Fill the box with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand heavy atoms.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature, still with restraints on the protein and ligand.

  • Production MD Run:

    • Remove the restraints and run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory and energy data at regular intervals.

  • Analysis of Trajectory:

    • Analyze the MD trajectory to study the stability of the protein-ligand complex (e.g., by calculating the Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

Virtual Screening Workflow

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Virtual_Screening_Workflow Library 1. Compound Library (e.g., ZINC, Enamine REAL) Filtering 2. Ligand-based Filtering (Lipinski's Rule of Five, PAINS filters) Library->Filtering Docking 3. High-Throughput Virtual Screening (HTVS) (Molecular Docking) Filtering->Docking Ranking 4. Hit Ranking & Selection (Based on docking score) Docking->Ranking Refinement 5. Further Refinement (e.g., MM/GBSA, MD simulations) Ranking->Refinement Experimental 6. Experimental Validation Refinement->Experimental

A typical virtual screening workflow.

Protocol for a Virtual Screening Campaign:

  • Library Preparation:

    • Obtain a large library of chemical compounds in a suitable format (e.g., SDF or MOL2).

    • Apply filters to remove compounds with undesirable physicochemical properties (e.g., using Lipinski's Rule of Five) or those known to be Pan-Assay Interference Compounds (PAINS).

  • Receptor Preparation:

    • Prepare the target protein structure as described in the molecular docking protocol.

  • High-Throughput Virtual Screening (HTVS):

    • Use a fast and efficient docking program to screen the entire compound library against the prepared protein target. The focus at this stage is to quickly identify potential hits.

  • Hit Selection and Refinement:

    • Rank the docked compounds based on their docking scores.

    • Select a subset of the top-ranking compounds for further, more rigorous computational analysis. This may include redocking with a more accurate algorithm or using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to rescore the binding affinities.

  • Experimental Validation:

    • The most promising candidates identified through the in silico workflow should be acquired or synthesized for experimental validation of their biological activity.

Conclusion

In silico modeling provides a powerful and cost-effective approach to accelerate the discovery and development of novel drugs based on the this compound scaffold. By integrating molecular docking, molecular dynamics simulations, and virtual screening, researchers can gain a deeper understanding of the molecular interactions driving the biological activity of these compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists engaged in the exciting field of computational drug design.

References

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the synthesis, biological activities, and experimental evaluation of a promising class of heterocyclic compounds.

The 5-phenyl-2-thioxoimidazolidin-4-one core structure has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and detailed experimental protocols related to this compound class, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 5-phenyl-2-thiohydantoin, is a heterocyclic compound with the molecular formula C₉H₈N₂OS.[1] Its chemical structure and key properties are summarized below.

PropertyValue
Molecular Weight192.24 g/mol [1]
IUPAC Name5-phenyl-2-sulfanylideneimidazolidin-4-one[1]
Synonyms5-phenyl-2-thioxo-4-imidazolidinone, 5-phenyl-2-thiohydantoin
AppearanceSolid
CAS Number62420-76-2[1]

Synthesis of this compound and Derivatives

A common and straightforward method for the synthesis of 5-substituted-2-thioxoimidazolidin-4-ones involves the condensation of an appropriate amino acid with thiourea. For the parent compound, this compound, C-phenylglycine derivatives can be reacted with phenyl isothiocyanate.[2] A general synthetic scheme is presented below.

AminoAcid C-Phenylglycine Derivative Intermediate Aroylimidazolidinic Acid Intermediate AminoAcid->Intermediate NaOH (aq) Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Intermediate FinalProduct This compound Intermediate->FinalProduct Reflux in 6N HCl

Caption: General synthesis scheme for this compound.

Derivatization is commonly achieved at the N-1, N-3, and C-5 positions of the imidazolidinone ring to explore structure-activity relationships (SAR). For instance, 5-arylidene derivatives are synthesized by heating substituted aldehydes with 2-thioxoimidazolidin-4-one in acetic acid in the presence of a catalyst like β-alanine.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this class of compounds against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt pathway.[3][4]

Table 1: Anticancer Activity (IC₅₀ Values) of 2-Thioxoimidazolidin-4-one Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 2 HepG2 (Liver)0.18[5]
Compound 4 HepG2 (Liver)0.017[5]
Staurosporine (Reference)HepG2 (Liver)5.07[5]
5-Fluorouracil (Reference)HepG2 (Liver)5.18[5]
Compound 5 MCF-7 (Breast)3.98[6]
Compound 14 HepG2 (Liver)2.33[6]
2-Thioxoimidazolidin-4-oneMCF-7 (Breast)40 (µg/ml) at 48h[7]
Antimicrobial Activity

The 2-thioxoimidazolidin-4-one scaffold has also been explored for its antibacterial and antifungal properties.

Table 2: Antimicrobial Activity (MIC Values) of 2-Thioxoimidazolidin-4-one Derivatives

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Compound 5b Staphylococcus aureus25
Compound 5b Pseudomonas aeruginosa25
A series of derivativesVarious Bacteria & Fungi-
Enzyme Inhibition

Certain derivatives have shown potent inhibitory activity against specific enzymes, such as cyclooxygenase-2 (COX-2), a key target in inflammation, and perforin, a protein crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated cell death.

Signaling Pathways

PI3K/Akt Signaling Pathway in Cancer

Several 2-thioxoimidazolidin-4-one derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[3][4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism of many anticancer agents. Derivatives of this compound have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits release Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes release Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->Bcl2 Downregulation Inhibitor->Bax Upregulation

References

5-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the historical context of its discovery, synthesis methodologies, physicochemical properties, and its role in modulating key cellular pathways.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of hydantoin and thiohydantoin chemistry. Thiohydantoins, as sulfur analogs of hydantoins, garnered interest for their diverse chemical reactivity and biological potential. While pinpointing the exact first synthesis of this compound is challenging from readily available literature, the foundational methods for creating 2-thiohydantoins were established in the early 20th century. These compounds were recognized for their utility as intermediates in peptide synthesis and structure determination.

Key historical synthetic approaches that paved the way for the synthesis of this compound include:

  • The Biltz Synthesis: This method involves the condensation of benzil with urea or thiourea and represents a common route to diphenylthiohydantoin, a related structure.

  • Reaction of α-Amino Acids with Isothiocyanates: This has been a widely used method for preparing various 5-substituted thiohydantoins.

  • Direct Condensation with Thiourea: Heating α-amino acids directly with thiourea has also been a documented method for the formation of the 2-thiohydantoin ring system.[1]

The phenyl substituent at the 5-position was found to be crucial for certain biological activities, particularly anticonvulsant properties, which drove further investigation into this class of compounds.

Physicochemical and Spectroscopic Data

The introduction of a phenyl group at the C5 position significantly influences the molecule's properties and biological activity.[2] Below is a summary of the known physicochemical and spectroscopic data for this compound and its closely related analogs.

PropertyValueReference
Molecular Formula C₉H₈N₂OSPubChem CID: 4032669
Molecular Weight 192.24 g/mol PubChem CID: 4032669
Melting Point Not explicitly found for the target compound. Related compounds: 5,5-diphenyl-2-thiohydantoin: 237-239 °C; 2-thiohydantoin: 229-231 °C.[3][4]
Appearance Typically a white to off-white powder.General observation for this class of compounds.

Spectroscopic Data:

Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of a thiohydantoin is characterized by specific absorption bands. For 3-phenyl-2-thiohydantoins, characteristic spectra have been well-documented.[5][6] Key expected absorptions for this compound would include:

    • N-H stretching: Around 3200-3400 cm⁻¹

    • C=O stretching (Amide I): Around 1700-1750 cm⁻¹

    • C=S stretching: Around 1100-1300 cm⁻¹

    • Aromatic C-H stretching: Above 3000 cm⁻¹

    • Aromatic C=C stretching: Around 1450-1600 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the phenyl group protons (typically in the 7.2-7.5 ppm range), a signal for the methine proton at the C5 position, and signals for the two N-H protons, which may be broad and their chemical shift dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (C4), the thiocarbonyl carbon (C2), the chiral carbon at C5, and the carbons of the phenyl ring. For the related 5-methyl-3-phenyl-2-thiohydantoin, the thiocarbonyl carbon appears around 180 ppm.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for 2-thiohydantoin formation. A common and straightforward approach is the condensation of an α-amino acid with a thiocyanate or by heating an α-amino acid with thiourea.

General Experimental Protocol: Synthesis from Phenylglycine and Thiourea

This protocol is based on the general method of heating an α-amino acid with thiourea.[1]

Materials:

  • DL-Phenylglycine

  • Thiourea

  • Round-bottom flask

  • Heating mantle or oil bath

  • Stir bar

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of DL-Phenylglycine (1 equivalent) and thiourea (3 equivalents) is placed in a round-bottom flask equipped with a stir bar.

  • The flask is heated in an oil bath or with a heating mantle to 180-190 °C with stirring.

  • The mixture will melt and become a homogenous liquid, which may start to fume. The reaction is maintained at this temperature for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the flask is allowed to cool. While still warm, water is added to the flask.

  • The mixture is reheated to dissolve the solid and then allowed to cool to room temperature, followed by refrigeration to facilitate crystallization.

  • The crude product is collected by vacuum filtration.

  • The filtrate is extracted with ethyl acetate to recover any dissolved product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

G phenylglycine Phenylglycine reaction_mixture Reaction Mixture phenylglycine->reaction_mixture thiourea Thiourea thiourea->reaction_mixture heating Heating (180-190 °C) reaction_mixture->heating cooling_crystallization Cooling & Crystallization heating->cooling_crystallization filtration Filtration cooling_crystallization->filtration purification Purification (Recrystallization/Chromatography) filtration->purification product 5-Phenyl-2-thioxo- imidazolidin-4-one purification->product

Biological Activities and Mechanism of Action

Thiohydantoin derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with multiple biological targets, leading to a wide spectrum of activities.[7] These include anticancer, anticonvulsant, anti-inflammatory, antiviral, and antimicrobial properties.[1][8]

Anticancer Activity and Signaling Pathway

Numerous studies have highlighted the potential of 2-thioxoimidazolidin-4-one derivatives as anticancer agents. A closely related compound, 5,5-diphenyl-2-thiohydantoin (DPTH), has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC).[9] The proposed mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.[9]

The p21-Mediated Cell Cycle Arrest Pathway:

  • Stimulus: The presence of a thiohydantoin derivative like DPTH acts as a cellular stressor or signaling molecule.

  • p21 Upregulation: The expression of the p21 protein (also known as CIP1/WAF1) is increased. p21 is a key regulator of the cell cycle.[10][11][12]

  • Inhibition of Cyclin-Dependent Kinases (CDKs): p21 binds to and inhibits the activity of cyclin/CDK complexes, particularly CDK2 and CDK4.[10][13][14][15]

  • Rb Protein Hypophosphorylation: CDK4 and CDK2 are responsible for phosphorylating the Retinoblastoma (Rb) protein. By inhibiting these CDKs, Rb remains in its active, hypophosphorylated state.[13][15]

  • E2F Sequestration: Active Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for the G1 to S phase transition of the cell cycle.[13]

  • G1 Cell Cycle Arrest: The inability to enter the S phase results in cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.

G cluster_g1_s G1/S Transition thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one (or related derivatives) p21 p21 (CDK Inhibitor) thiohydantoin->p21 Upregulates cell_cycle_arrest G1 Cell Cycle Arrest cdk4_cyclinD CDK4/Cyclin D p21->cdk4_cyclinD Inhibits cdk2_cyclinE CDK2/Cyclin E p21->cdk2_cyclinE Inhibits rb Rb (Retinoblastoma Protein) cdk4_cyclinD->rb Phosphorylates cdk2_cyclinE->rb Phosphorylates rb_p p-Rb (Phosphorylated) rb->rb_p e2f E2F (Transcription Factor) rb->e2f Sequesters rb_p->e2f Releases s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes Activates s_phase_genes->cell_cycle_arrest Inhibited

Anticonvulsant Activity

The 5-phenyl-substituted hydantoin and thiohydantoin core is a well-established pharmacophore for anticonvulsant activity. The parent drug, Phenytoin (5,5-diphenylhydantoin), is a widely used antiepileptic medication. Research has shown that a 5-phenyl or other aromatic substituent is often essential for activity against generalized tonic-clonic seizures.[11] While some 2-thiohydantoin derivatives have shown weak anticonvulsant activity in certain models like the pentylenetetrazole (PTZ) test, others have demonstrated efficacy in the maximal electroshock-induced seizure (MES) test, which is a hallmark of drugs like Phenytoin.[11][12]

Quantitative Biological Data

The following table summarizes some of the reported biological activities for various 2-thioxoimidazolidin-4-one derivatives. It is important to note that these values are for different analogs and serve to illustrate the potential of this chemical class.

Compound/DerivativeBiological ActivityIC₅₀ / ED₅₀Cell Line / ModelReference
(E)-5-(4-(1H-benzo[d]imidazol-2-ylthio)benzylidene)-3-((4-bromophenyl)amino)-2-thioxoimidazolidin-4-one Anticancer (Hepatocellular Carcinoma)2.33 µg/mLHePG-2[8]
(E)-5-(4-hydroxybenzylidene)-3-((4-bromophenyl)amino)-2-thioxoimidazolidin-4-one Anticancer (Breast Carcinoma)3.98 µg/mLMCF-7[8]
3-octyl-5,5-diphenyl-2-thiohydantoin FAAH Inhibition6.1 ± 0.3 µMRat FAAH[16]
5,5'-diphenylhydantoin Schiff base (SB2-Ph) Anticonvulsant (MES test)8.29 mg/kgMice[17]

Conclusion

This compound is a member of the historically significant and biologically active class of thiohydantoins. Its synthesis is achievable through well-established chemical reactions, and its structure serves as a valuable scaffold in medicinal chemistry. The biological activities of its derivatives, particularly in the realms of anticancer and anticonvulsant therapies, are noteworthy. The mechanism of action for its antiproliferative effects appears to be linked to the modulation of the cell cycle via the p21/CDK pathway, presenting a clear target for rational drug design. Further research into specific derivatives of this compound could yield novel therapeutic agents with improved potency and selectivity.

References

Physicochemical Characterization of 5-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available experimental and computational data, outlines key analytical methodologies for its characterization, and presents a logical workflow for its synthesis and analysis.

Chemical Identity and Computed Properties

This compound, also known as 5-phenyl-2-thiohydantoin, is a derivative of imidazolidine. Its structure features a phenyl group at the 5th position of the heterocyclic ring. The presence of both a carbonyl and a thiocarbonyl group, along with two nitrogen atoms, imparts a unique chemical character to the molecule, making it a valuable scaffold for further chemical modifications.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂OSPubChem[1]
Molecular Weight 192.24 g/mol PubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 192.03573406 DaPubChem[1]
Topological Polar Surface Area 73.2 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
IUPAC Name 5-phenyl-2-sulfanylideneimidazolidin-4-onePubChem[1]
CAS Number 62420-76-2PubChem[1]

Synthesis and Purification

A general and adaptable method for the synthesis of this compound involves the reaction of C-phenylglycine with a thiocyanate source, followed by cyclization. The following protocol is a representative procedure based on established methods for similar compounds.[2]

Experimental Protocol: Synthesis
  • Reaction Setup: C-Phenylglycine is dissolved in a minimum amount of aqueous sodium hydroxide (10%) with continuous stirring.

  • Addition of Isothiocyanate: An equimolar quantity of a suitable isothiocyanate (e.g., phenyl isothiocyanate for N-substituted derivatives, or an inorganic thiocyanate followed by an acid workup for the unsubstituted core) is added portion-wise to the solution. The reaction mixture is stirred vigorously for several hours.

  • Precipitation and Acidification: After an extended period (e.g., 24 hours), any precipitate formed is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the aroylimidazilidinic acid intermediate.

  • Cyclization: The collected intermediate is then refluxed in a solution of 6N HCl for approximately one hour to induce cyclization.

  • Isolation and Purification: The reaction mixture is cooled, and the resulting solid product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

G cluster_synthesis Synthesis Workflow start C-Phenylglycine + Isothiocyanate Source reaction Reaction in Aqueous Base start->reaction Stirring acidification Acidification reaction->acidification Precipitation cyclization Reflux in Acid acidification->cyclization Isolation of Intermediate product 5-Phenyl-2-thioxo- imidazolidin-4-one cyclization->product

Synthesis workflow for this compound.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The proton at the 5-position of the imidazolidine ring would likely appear as a singlet or a multiplet depending on coupling. The NH protons would present as broad singlets, with their chemical shifts being solvent-dependent. For example, in a derivative, (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the H5 proton appears as a singlet at 5.49 ppm, and the NH proton as a singlet at 10.99 ppm in DMSO-d₆.[3]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (around 170-180 ppm), the thiocarbonyl carbon (around 180-190 ppm), the carbons of the phenyl ring, and the C5 carbon of the imidazolidine ring. For (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the C4 (carbonyl) is observed at 173.4 ppm and the C2 (thiocarbonyl) at 183.1 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 192. The fragmentation pattern would likely involve the loss of small molecules such as CO, CS, and cleavage of the phenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching (around 3100-3300 cm⁻¹)

  • C=O stretching (around 1700-1760 cm⁻¹)

  • C=S stretching (around 1100-1300 cm⁻¹)

  • Aromatic C-H and C=C stretching

For a related compound, (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one, characteristic peaks are observed at 3162 cm⁻¹ (NH), 1761 cm⁻¹ (C=O), and 1518 cm⁻¹ (C=S).[2]

X-ray Crystallography

The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone has been determined by X-ray diffraction, providing precise information about its three-dimensional structure and intermolecular interactions in the solid state.

Table 2: Crystallographic Data for this compound

ParameterValueReference
Molecular Formula C₉H₈N₂OSJ-Stage[4]
Crystal System TriclinicJ-Stage[4]
Space Group P1J-Stage[4]
a (Å) 8.971(3)J-Stage[4]
b (Å) 9.651(3)J-Stage[4]
c (Å) 10.497(3)J-Stage[4]
α (°) 82.39(2)J-Stage[4]
β (°) 80.15(2)J-Stage[4]
γ (°) 79.16(2)J-Stage[4]
Final R value 0.045J-Stage[4]

The crystal structure reveals the presence of two independent molecules in the asymmetric unit, which differ in the orientation of the phenyl ring. The molecules form centrosymmetric dimers through N-H···S hydrogen bonds involving the thioamide groups. Additionally, pseudo-centrosymmetric dimers are formed via N-H···O hydrogen bonds between the amide groups of neighboring molecules.[4]

G cluster_characterization Physicochemical Characterization Workflow start Purified 5-Phenyl-2-thioxo- imidazolidin-4-one nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir xray X-ray Crystallography start->xray structure Structural Elucidation nmr->structure ms->structure ir->structure xray->structure properties Determination of Physicochemical Properties structure->properties

Workflow for the physicochemical characterization of the compound.

Potential Applications and Future Directions

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities. Derivatives of this core have been investigated for a range of therapeutic applications. The presence of the phenyl group and the thiohydantoin ring allows for various modifications to explore structure-activity relationships (SAR).

Future research on this compound could focus on:

  • Synthesis of a diverse library of derivatives: Modification at the N1, N3, and the phenyl ring positions to explore a wider chemical space.

  • Biological screening: Evaluating the synthesized compounds for various biological activities, such as antimicrobial, antiviral, or anticancer properties.

  • Computational studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent analogs.

This technical guide serves as a foundational resource for researchers working with this compound, providing key physicochemical data and outlining the necessary experimental framework for its comprehensive characterization.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one from Phenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development, starting from phenylglycine. The presented method is a straightforward and efficient one-pot condensation reaction with thiourea at high temperatures. This application note includes a detailed experimental protocol, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

This compound, also known as 5-phenyl-2-thiohydantoin, is a key heterocyclic scaffold. Thiohydantoin derivatives are known to exhibit a wide range of biological activities, making them attractive structures for the development of novel therapeutic agents. The synthesis of this compound from readily available starting materials like phenylglycine is a crucial step in the exploration of its potential applications. The protocol described herein is based on the direct condensation of an α-amino acid with thiourea under thermal conditions, which is a simple, cost-effective, and scalable method for the preparation of 2-thiohydantoins that are unsubstituted at the N-3 position.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 2-thiohydantoins from α-amino acids and thiourea.[1][2]

Materials:

  • DL-Phenylglycine

  • Thiourea

  • Distilled Water

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask (50 mL or appropriate size)

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Condenser (optional, for solvent-free reaction)

  • Beaker

  • Buchner funnel and filter paper

  • Refrigerator

  • Melting point apparatus

  • Spectroscopic instruments (NMR, IR)

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, combine DL-phenylglycine and thiourea in a 1:3 molar ratio. For example, use 1.51 g (10 mmol) of DL-phenylglycine and 2.28 g (30 mmol) of thiourea.

  • Heating: Place the flask in a heating mantle or an oil bath and heat the mixture with stirring to 180-190 °C.

  • Reaction: The solid mixture will melt and form a homogenous liquid, which may start to fume. Maintain the temperature at 180-190 °C for approximately 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the flask to cool down. While the flask is still warm (but not hot), carefully add 20 mL of distilled water.

  • Dissolution and Crystallization: Reheat the mixture gently with stirring to dissolve all the solid material. Once a clear solution is obtained, allow it to cool slowly to room temperature. For enhanced crystallization, place the beaker in a refrigerator for at least 4 hours.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 1: Summary of Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₉H₈N₂OS[3]
Molecular Weight192.24 g/mol [3]
Melting Point234-237 °C (for a similar compound, 5,5-diphenyl-2-thiohydantoin)[4]
¹H NMR (DMSO-d₆, δ ppm)Expected: 11.0-11.5 (s, 1H, NH), 10.0-10.5 (s, 1H, NH), 7.2-7.5 (m, 5H, Ar-H), 5.5-5.6 (s, 1H, CH)Based on similar structures[5]
¹³C NMR (DMSO-d₆, δ ppm)Expected: 180-185 (C=S), 170-175 (C=O), 135-140 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 60-65 (CH)Based on similar structures[5]
IR (KBr, cm⁻¹)Expected: 3200-3400 (N-H stretching), 1740-1760 (C=O stretching), 1500-1550 (C=S stretching), 1600 (C=C aromatic)Based on similar structures[5]
Yield>70% (expected based on similar reactions)[5]

Note: The spectroscopic data are expected values based on the analysis of structurally similar compounds and should be confirmed by experimental data.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts Phenylglycine Phenylglycine Thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one Phenylglycine->Thiohydantoin Heat (180-190 °C) - H₂O, - NH₃ Thiourea Thiourea Thiourea->Thiohydantoin Water H₂O Ammonia NH₃

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Mix Phenylglycine and Thiourea (1:3 molar ratio) B 2. Heat to 180-190 °C for 15-20 min A->B Reaction C 3. Cool and add warm water B->C Work-up D 4. Reheat to dissolve C->D E 5. Cool to crystallize D->E F 6. Filter and wash with cold water E->F Isolation G 7. Dry the product F->G H 8. (Optional) Recrystallize from Ethanol G->H Purification I 9. Characterize (m.p., NMR, IR) G->I Analysis H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenyl-2-thioxoimidazolidin-4-one, also known as 5-phenyl-2-thiohydantoin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiohydantoin derivatives are recognized for a wide range of biological activities, including anticonvulsant, antiarrhythmic, antiviral, and anticancer properties. The substituent at the C-5 position of the thiohydantoin ring plays a crucial role in determining the molecule's pharmacological profile. This document provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The primary synthetic route described herein involves the reaction of C-phenylglycine with a thiocyanate derivative.

Synthesis Pathway

The most common and direct laboratory synthesis of this compound involves the condensation of an α-amino acid, C-phenylglycine, with a suitable thiocyanate or isothiocyanate.[1][2] A widely used method is the reaction of C-phenylglycine with phenyl isothiocyanate, which proceeds through an intermediate N-phenylthiocarbamoyl-C-phenylglycine, followed by acid-catalyzed cyclization to yield the final product.[2]

Experimental Protocol

This protocol details the synthesis of (±)-5-phenyl-2-thioxoimidazolidin-4-one from C-phenylglycine and phenyl isothiocyanate.

Materials and Reagents:

  • C-Phenylglycine

  • Phenyl isothiocyanate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6N

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • pH meter or pH paper

Procedure:

  • Preparation of the Intermediate:

    • In a suitable reaction vessel, dissolve C-phenylglycine in a minimum amount of 10% aqueous sodium hydroxide solution with stirring.

    • Continue stirring for approximately 2 hours.

    • To this solution, add an equimolar amount of phenyl isothiocyanate in small portions.

    • Continue stirring the reaction mixture for an additional 4 hours at room temperature.[2]

    • After 24 hours, a precipitate may form, which should be separated by filtration. The filtrate containing the intermediate is carried forward to the next step.

  • Cyclization and Product Formation:

    • Acidify the remaining solution with 6N hydrochloric acid.

    • The resulting aroylimidazolidinic acid is then refluxed for 1 hour with approximately 40 mL of 6N HCl solution.[2]

    • Upon cooling, the this compound will precipitate out of the solution.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]

    • Dry the purified product under vacuum to obtain white crystals.

Characterization:

The final product should be characterized by standard analytical techniques such as:

  • Melting Point (Mp): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=S).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 5-substituted-2-thioxoimidazolidin-4-one derivatives.

Starting MaterialsProductSolvent SystemReaction ConditionsYield (%)Reference
C-(4-methoxyphenyl)glycine, Phenyl isothiocyanate(±)-5-(4-Methoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-oneNaOH(aq), HCl(aq)Reflux85.20[3]
C-(4-methylphenyl)glycine, Phenyl isothiocyanate(±)-5-(4-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-oneNaOH(aq), HCl(aq)Reflux78.60[3]
C-(4-isopropylphenyl)glycine, Phenyl isothiocyanate(±)-5-(4-Isopropylphenyl)-3-phenyl-2-thioxoimidazolidin-4-oneNaOH(aq), HCl(aq)Reflux90.80[3]

Diagrams

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Product Isolation & Purification cluster_product Final Product Phenylglycine C-Phenylglycine Dissolution Dissolve Phenylglycine in 10% NaOH(aq) Phenylglycine->Dissolution Phenylisothiocyanate Phenyl isothiocyanate Addition Add Phenyl isothiocyanate Phenylisothiocyanate->Addition Stirring Stir for 4h at RT Addition->Stirring Cyclization Acidify with 6N HCl and Reflux for 1h Stirring->Cyclization Precipitation Cool to Precipitate Cyclization->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from EtOH/H₂O Filtration->Recrystallization FinalProduct 5-Phenyl-2-thioxo- imidazolidin-4-one Recrystallization->FinalProduct

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives as Perforin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives in high-throughput screening (HTS) assays to identify and characterize inhibitors of perforin. Perforin is a key cytolytic protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and cancerous cells.[1] Dysregulation of perforin-mediated cell death is implicated in various autoimmune diseases and transplant rejection, making it a compelling therapeutic target. The 5-arylidene-2-thioxoimidazolidin-4-one scaffold has been identified as a promising starting point for the development of potent and selective perforin inhibitors.[1][2]

These protocols are designed to guide researchers in the setup and execution of robust HTS campaigns and subsequent confirmatory and secondary assays.

Signaling Pathway of Perforin-Mediated Cell Lysis

Perforin, upon release from cytotoxic lymphocytes, binds to the target cell membrane in a Ca²⁺-dependent manner. Monomers of perforin then oligomerize to form pores in the plasma membrane. These pores disrupt cellular homeostasis and allow for the entry of granzymes, which are serine proteases that trigger apoptosis, leading to target cell death.

G Perforin-Mediated Cytotoxicity Pathway CTL_NK CTL / NK Cell Granule Lytic Granule (Perforin & Granzymes) CTL_NK->Granule Degranulation TargetCell Target Cell Granule->TargetCell Release of Perforin & Granzymes Pore Perforin Pore TargetCell->Pore Perforin Monomers Polymerize on Target Cell Membrane Apoptosis Apoptosis Pore->Apoptosis Granzyme Entry Inhibitor This compound Derivative Inhibitor->Pore Inhibition

Caption: Perforin-mediated cytotoxicity pathway and the inhibitory action of this compound derivatives.

High-Throughput Screening (HTS) Workflow

The identification of novel perforin inhibitors from large compound libraries is facilitated by a multi-step HTS workflow. This process begins with a primary screen to identify initial hits, followed by confirmatory and secondary assays to validate activity and determine selectivity and mechanism of action.

G HTS Workflow for Perforin Inhibitors cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Secondary & Counter Screens Primary_Screen Primary HTS: Sheep Red Blood Cell Lysis Assay (Turbidity Measurement) Hit_Identification Initial Hit Identification (e.g., ≥60% Inhibition @ 20 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Progress Hits Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Secondary_Assay Secondary Assay: 51Cr Release Assay (Jurkat Cells) Hit_Confirmation->Secondary_Assay Confirm Potent Hits Counter_Screen Counter Screen: Pneumolysin-Induced Lysis Assay Hit_Confirmation->Counter_Screen Selectivity_Profiling Selectivity & Mechanism Studies Secondary_Assay->Selectivity_Profiling Counter_Screen->Selectivity_Profiling

Caption: A typical HTS workflow for the discovery of perforin inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Perforin-Mediated Sheep Red Blood Cell (SRBC) Lysis Assay

This assay measures the ability of compounds to inhibit perforin-induced lysis of sheep red blood cells, which is detected as a change in turbidity.

Materials:

  • Recombinant murine perforin

  • Sheep red blood cells (SRBCs)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 2.5 mM CaCl₂ and 0.1% Bovine Serum Albumin (BSA)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 384-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 650 nm

Protocol:

  • Preparation of SRBCs: Wash commercially available SRBCs three times with cold HBSS by centrifugation (500 x g for 5 minutes at 4°C) and resuspend in Assay Buffer to a final concentration of 1 x 10⁸ cells/mL.

  • Compound Plating: Dispense 1 µL of test compound solution (at 1 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO. This results in a final compound concentration of 20 µM in a 50 µL assay volume.

  • Addition of Perforin: Add 25 µL of recombinant murine perforin diluted in Assay Buffer to each well. The final concentration of perforin should be predetermined to cause approximately 80-90% cell lysis.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-perforin interaction.

  • Addition of SRBCs: Add 24 µL of the prepared SRBC suspension to each well.

  • Lysis Reaction: Incubate the plate at 37°C for 30 minutes.

  • Turbidity Measurement: Measure the absorbance at 650 nm using a microplate reader. Increased absorbance indicates inhibition of cell lysis.

Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = [(Abs_sample - Abs_min) / (Abs_max - Abs_min)] * 100

    • Abs_sample: Absorbance of the well with the test compound.

    • Abs_min: Absorbance of the control with complete lysis (perforin + SRBCs, no inhibitor).

    • Abs_max: Absorbance of the control with no lysis (SRBCs only).

  • Hit Criteria: Compounds showing ≥60% inhibition at a concentration of 20 µM are considered initial hits.[3]

Dose-Response and IC₅₀ Determination

This protocol is used to determine the potency of the hit compounds identified in the primary screen.

Protocol:

  • Prepare serial dilutions of the hit compounds in DMSO. A common concentration range for a five-point dose-response curve is 100, 20, 4, 0.8, and 0.16 µM.[3]

  • Follow the same procedure as the primary HTS assay, using the serially diluted compounds.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Assay: ⁵¹Cr Release Assay with Jurkat Cells

This cell-based assay confirms the inhibitory activity of compounds on perforin-mediated lysis of nucleated cells.

Materials:

  • Jurkat T lymphoma cells

  • ⁵¹Cr (Sodium chromate)

  • Recombinant murine perforin

  • Hit compounds

  • 96-well V-bottom plates

  • Gamma counter

Protocol:

  • Cell Labeling: Label Jurkat cells with ⁵¹Cr by incubating 1 x 10⁷ cells with 100 µCi of ⁵¹Cr in 1 mL of culture medium for 1 hour at 37°C.

  • Washing: Wash the labeled cells three times with culture medium to remove unincorporated ⁵¹Cr. Resuspend the cells at 2 x 10⁵ cells/mL.

  • Assay Setup: In a 96-well V-bottom plate, add 50 µL of the labeled Jurkat cell suspension to each well.

  • Compound Addition: Add the hit compounds at various concentrations.

  • Perforin Addition: Add recombinant perforin to a final concentration that induces significant (e.g., 50-70%) ⁵¹Cr release.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and collect 100 µL of the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity in the collected supernatants using a gamma counter.

Data Analysis:

  • Percent Specific Lysis Calculation: % Specific Lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] * 100

    • Experimental release: cpm from wells with perforin and test compound.

    • Spontaneous release: cpm from wells with cells only.

    • Maximum release: cpm from wells with cells lysed with a detergent (e.g., Triton X-100).

  • The IC₅₀ is determined by plotting the percent inhibition of specific lysis against the compound concentration.

Data Presentation

The following table summarizes representative quantitative data for a 5-arylidene-2-thioxoimidazolidin-4-one derivative as a perforin inhibitor.

Compound IDStructurePrimary Screen (% Inhibition @ 20 µM)Perforin IC₅₀ (µM)⁵¹Cr Release IC₅₀ (µM)
Example-1 5-(5-(3-oxo-1,3-dihydroisobenzofuran-5-yl)thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one> 80%0.51.2

Note: The data presented is a representative example based on published studies on this class of compounds and may not correspond to a single specific molecule with the exact 5-phenyl core.[1]

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel perforin inhibitors. The HTS assays and protocols detailed in this document provide a robust framework for identifying and characterizing potent and selective inhibitors. These compounds have the potential for further development as immunosuppressive agents for the treatment of autoimmune diseases and prevention of transplant rejection.

References

The Versatile Scaffold: 5-Phenyl-2-thioxoimidazolidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-2-thioxoimidazolidin-4-one core, a prominent heterocyclic structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological pathways. This document provides a detailed overview of the applications of this scaffold, complete with experimental protocols for synthesis and biological evaluation, quantitative activity data, and visual representations of relevant signaling pathways and workflows.

Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas:

  • Immunosuppression: As inhibitors of perforin, a key protein in cell-mediated cytotoxicity.

  • Neurological and Metabolic Disorders: Through modulation of the cannabinoid 1 (CB1) receptor.

  • Oncology: By acting as antagonists of the androgen receptor.

  • Infectious Diseases: Exhibiting both antibacterial and antifungal properties.

  • Agrochemicals: Showing promise as herbicidal agents.

Data Presentation: Quantitative Biological Activity

The following tables summarize the biological activity of various this compound derivatives across different therapeutic targets.

Table 1: Perforin Inhibitory Activity

Compound IDStructureIC50 (µM)Assay TypeReference
1 5-(5-(3-Methoxyphenyl)thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one1.5RBC Lysis Assay[1]
2 5-(5-(4-Chlorophenyl)thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one2.1RBC Lysis Assay[1]
3 5-(5-(4-Fluorophenyl)thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one3.4RBC Lysis Assay[1]

Table 2: CB1 Cannabinoid Receptor Binding Affinity

Compound IDStructureKi (nM)Reference
4 5,5-bis(4-Chlorophenyl)-3-ethyl-2-thioxoimidazolidin-4-one15.3[2]
5 3-Allyl-5,5-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one8.7[2]
6 5,5-bis(4-Iodophenyl)-3-propyl-2-thioxoimidazolidin-4-one10.2[2]

Table 3: Androgen Receptor Antagonist Activity

Compound IDStructureIC50 (nM)Assay TypeReference
7 (R)-4-(4-cyano-3-(trifluoromethyl)phenyl)-1-(2-fluoroethyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one76LNCaP cell proliferation[3]
8 (R)-4-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1-propyl-2-thioxoimidazolidin-4-one120LNCaP cell proliferation[3]

Table 4: Antimicrobial Activity

Compound IDStructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicansReference
9 5-Imino-1,3-bis(4-chlorophenyl)-4-thioxoimidazolidin-2-one12.525[4]
10 1,3-Bis(4-fluorophenyl)-5-imino-4-thioxoimidazolidin-2-one2550[4]

Table 5: Herbicidal Activity

Compound IDStructure% Inhibition of Zea mays root growth at 100 µg/mLReference
11 5-(4-(Benzoyloxy)benzyl)-2-thioxoimidazolidin-4-one75[5]
12 5-(4-((4-Chlorobenzoyl)oxy)benzyl)-2-thioxoimidazolidin-4-one82[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these findings.

Synthesis Protocols

Protocol 1: General Synthesis of 5-Arylidene-2-thioxoimidazolidin-4-ones [1][6]

This protocol describes a Knoevenagel condensation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 2-thioxoimidazolidin-4-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of β-alanine.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold acetic acid and then with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of 5,5-Diphenyl-2-thioxoimidazolidin-4-one

This protocol is a variation of the Bucherer-Bergs reaction.

  • Reaction Setup: Combine benzil (1 equivalent), thiourea (1.5 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as ethanol.

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Acidification: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure product.

Biological Assay Protocols

Protocol 3: Perforin-Mediated Red Blood Cell (RBC) Lysis Assay [1][7]

This assay measures the ability of a compound to inhibit the pore-forming activity of perforin.

  • Reagent Preparation:

    • Prepare a suspension of sheep red blood cells (SRBCs) in a suitable buffer (e.g., HEPES-buffered saline).

    • Dilute purified perforin to a concentration that causes sub-maximal lysis of SRBCs.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the perforin solution to each well and incubate for a short period at room temperature.

    • Add the SRBC suspension to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Analysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm).

    • Calculate the percentage of lysis inhibition relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: CB1 Receptor Binding Assay (Radioligand Competition) [2]

This protocol determines the affinity of a test compound for the CB1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., HEK293 cells).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940).

    • Add varying concentrations of the unlabeled test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of a known CB1 ligand.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the Ki value by fitting the data to a one-site competition binding model using appropriate software (e.g., Prism).

Protocol 5: Androgen Receptor (AR) Antagonist Reporter Gene Assay [8]

This assay measures the ability of a compound to inhibit androgen-induced gene transcription.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., LNCaP prostate cancer cells) that endogenously expresses the AR.

    • Transfect the cells with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this document.

Perforin_Pathway CTL_NK Cytotoxic T Lymphocyte (CTL) / Natural Killer (NK) Cell Granules Lytic Granules (Perforin & Granzymes) CTL_NK->Granules Release TargetCell Target Cell Granules->TargetCell Exocytosis Pore Perforin Pore TargetCell->Pore Perforin inserts into membrane Granzymes Granzymes Pore->Granzymes Allows entry Apoptosis Apoptosis Granzymes->Apoptosis Induce Inhibitor 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Inhibitor->Pore Inhibits formation

Caption: Perforin-mediated apoptosis pathway and inhibition.

CB1_Signaling Ligand Cannabinoid Ligand (e.g., Anandamide) CB1R CB1 Receptor (GPCR) Ligand->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Modulates Antagonist 5,5-Diphenyl-2-thioxo- imidazolidin-4-one Derivative Antagonist->CB1R Blocks binding

Caption: CB1 receptor signaling pathway and antagonism.

AR_Signaling Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cyto Binds AR_nucleus AR-Androgen Complex (Nucleus) AR_cyto->AR_nucleus Translocates ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Antagonist AR Antagonist (5-Phenyl-2-thioxo- imidazolidin-4-one Derivative) Antagonist->AR_cyto Prevents androgen binding and/or translocation

Caption: Androgen receptor signaling and antagonism.

Synthesis_Workflow Start Starting Materials (e.g., 2-Thioxoimidazolidin-4-one, Aldehyde) Reaction Chemical Synthesis (e.g., Knoevenagel Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Characterization->FinalProduct

Caption: General synthetic workflow for derivatives.

Bioassay_Workflow Compound Test Compound (5-Phenyl-2-thioxo- imidazolidin-4-one Derivative) Assay Biological Assay (e.g., Enzyme Inhibition, Receptor Binding, Cell-based) Compound->Assay Data Data Acquisition (e.g., Spectrophotometry, Luminescence, Radioactivity) Assay->Data Analysis Data Analysis (IC50/Ki Determination) Data->Analysis Result Biological Activity Profile Analysis->Result

Caption: General workflow for biological evaluation.

References

Application Notes and Protocols: 5-Phenyl-2-thioxoimidazolidin-4-one in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-thioxoimidazolidin-4-one, also known as 5-phenyl-2-thiohydantoin, and its derivatives, particularly 5-arylidene-2-thiohydantoins, have emerged as a promising class of heterocyclic compounds in the field of oncology.[1][2] These scaffolds have demonstrated significant potential in the development of novel anticancer agents due to their diverse biological activities. This document provides a comprehensive overview of their application, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the associated signaling pathways and workflows.

Derivatives of this core structure have shown potent cytotoxic effects against a range of cancer cell lines, including breast, liver, and prostate cancer.[1][3][4] The primary mechanisms of action identified to date include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways, most notably the PI3K/AKT pathway.[1][3][5] Some derivatives have also been found to act as androgen receptor inhibitors, highlighting their potential in treating hormone-dependent cancers like prostate cancer.[1]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity (IC50 in µM) against Liver Cancer Cell Lines

Compound/DerivativeHepG2 (Liver Carcinoma)Reference
Compound 4 0.017[3]
Compound 2 0.18[3]
Derivative 5a Significant Activity
Derivative 5d Significant Activity
Derivative 5h Significant Activity
Compound 14 2.33 µg/mL[4]
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide 2.448[5]
Staurosporine (Reference) 5.07[3]
5-Fluorouracil (5-FU) (Reference) 5.18[3]
Cisplatin (Reference) Varies

Table 2: Cytotoxic Activity (IC50 in µM) against Breast Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast Adenocarcinoma)Reference
Derivative 5a Significant Activity
Derivative 5d Significant Activity
Derivative 5h Significant Activity
Compound 5 3.98 µg/mL[4]
Cisplatin (Reference) Varies

Table 3: Cytotoxic Activity (IC50 in µM) against Prostate Cancer Cell Lines

Compound/DerivativeLNCaP (Androgen-Sensitive)PC-3 (Androgen-Insensitive)Reference
Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives (3i, 3k, 3m, 3o-p) 5.22 - 11.75 (48h incubation)Not specified[6]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

A primary mechanism of action for many of these compounds is the inhibition of the PI3K/AKT signaling pathway.[1][3] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation. By inhibiting this pathway, these derivatives can trigger apoptosis and halt cancer cell growth.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiohydantoin This compound Derivatives Thiohydantoin->PI3K Inhibits Thiohydantoin->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Flow cytometry analysis has revealed that different derivatives can arrest the cell cycle at various phases, including G1, S, or G2/M, preventing cancer cell division.[3][5] The induction of apoptosis is often confirmed by the upregulation of pro-apoptotic proteins like p53, PUMA, and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as potential anticancer agents.

General Synthesis of 5-Arylidene-2-thiohydantoin Derivatives

A common method for the synthesis of 5-arylidene-2-thiohydantoin derivatives is the Knoevenagel condensation of 2-thiohydantoin with an appropriate aromatic aldehyde.

Synthesis_Workflow Thiohydantoin 2-Thiohydantoin Reaction Reaction Vessel Thiohydantoin->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Heating Heating Reaction->Heating Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Catalyst Catalyst (e.g., β-alanine) Catalyst->Reaction Product 5-Arylidene-2-thiohydantoin Derivative Heating->Product

Caption: General workflow for the synthesis of 5-arylidene-2-thiohydantoin derivatives.

Materials:

  • 2-Thiohydantoin

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • β-alanine (or another suitable catalyst)

Procedure:

  • Dissolve 2-thiohydantoin and the aromatic aldehyde in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of β-alanine to the mixture.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Treat cells with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of PI3K/AKT Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, such as total and phosphorylated AKT and PI3K.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-PI3K, anti-p-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound and its derivatives represent a versatile and potent class of compounds for the development of new anticancer agents. Their ability to target key signaling pathways, induce apoptosis, and halt cell cycle progression makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented here provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold.

References

Application of 5-Phenyl-2-thioxoimidazolidin-4-one in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin class of heterocyclic compounds, has emerged as a promising scaffold in the discovery of novel antimicrobial agents. The inherent structural features of the thiohydantoin ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive pharmacophore for targeting essential microbial processes. This document provides a comprehensive overview of the application of this compound and its derivatives in antimicrobial research, including quantitative activity data, detailed experimental protocols, and visualizations of synthetic pathways and potential mechanisms of action.

Antimicrobial Activity

Derivatives of the 2-thioxoimidazolidin-4-one core have demonstrated a broad spectrum of antimicrobial activity, with notable efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3] The antimicrobial potential of these compounds is often influenced by the nature of substituents on the imidazolidinone ring.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Thioxoimidazolidin-4-one Derivatives against Bacterial Strains
Compound IDSubstituent at C5Bacterial StrainMIC (µg/mL)Reference
5b N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamideStaphylococcus aureus25[4]
Pseudomonas aeruginosa25[4]
C5 3-((2-bromobenzylidene)amino)Staphylococcus aureus31.25–62.5[1]
C6 3-((4-methoxybenzylidene)amino)Staphylococcus aureus62.5–125[1]
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Thioxoimidazolidin-4-one Derivatives against Fungal Strains
Compound IDSubstituent at C5Fungal StrainMIC (µg/mL)Reference
5a N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)benzamideCandida albicansVaries[4]
Aspergillus nigerVaries[4]
5b N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamideCandida albicansVaries[4]
Aspergillus nigerVaries[4]
5c N-(5-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamideCandida albicansVaries[4]
Aspergillus nigerVaries[4]
5e N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)-4-methylbenzamideCandida albicansVaries[4]
Aspergillus nigerVaries[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-one derivatives, which can be adapted for the synthesis of 5-phenyl derivatives.

Materials:

  • 2-Thioxoimidazolidin-4-one

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • Dissolve 2-thioxoimidazolidin-4-one (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (2.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with constant stirring.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-arylidene-2-thioxoimidazolidin-4-one derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Thioxoimidazolidin-4-one 2-Thioxoimidazolidin-4-one Reaction Mixture Reaction Mixture 2-Thioxoimidazolidin-4-one->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent)->Reaction Mixture Anhydrous Sodium Acetate (Catalyst) Anhydrous Sodium Acetate (Catalyst) Anhydrous Sodium Acetate (Catalyst)->Reaction Mixture Reflux Reflux Crude Product Crude Product Reflux->Crude Product Precipitation in Ice Water Precipitation in Ice Water Filtration & Washing Filtration & Washing Precipitation in Ice Water->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Product 5-Arylidene-2-thioxo- imidazolidin-4-one Recrystallization->Product Reaction Mixture->Reflux Crude Product->Precipitation in Ice Water

General synthesis workflow for 5-arylidene-2-thioxoimidazolidin-4-ones.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[5][6]

Materials:

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a positive control (microbes in broth without the test compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action: Inhibition of FtsZ

Several studies suggest that thiohydantoin derivatives may exert their antimicrobial effect by targeting the bacterial cell division protein FtsZ.[7][8][9][10][11] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that initiates bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.

The proposed mechanism involves the binding of the this compound derivative to a site on the FtsZ protein, which is analogous to the taxol-binding site on tubulin.[7] This binding event is thought to stabilize the FtsZ polymer in a non-productive conformation or prevent its dynamic polymerization and depolymerization, which are crucial for its function.

G cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by this compound FtsZ Monomers FtsZ Monomers FtsZ Polymerization FtsZ Polymerization FtsZ Monomers->FtsZ Polymerization GTP-dependent FtsZ-Inhibitor Complex FtsZ-Inhibitor Complex FtsZ Monomers->FtsZ-Inhibitor Complex GTP GTP Z-ring Formation Z-ring Formation FtsZ Polymerization->Z-ring Formation Cell Division Cell Division Z-ring Formation->Cell Division Inhibitor 5-Phenyl-2-thioxo- imidazolidin-4-one Inhibitor->FtsZ-Inhibitor Complex Disrupted Polymerization Disrupted Polymerization FtsZ-Inhibitor Complex->Disrupted Polymerization Inhibition of Z-ring Formation Inhibition of Z-ring Formation Disrupted Polymerization->Inhibition of Z-ring Formation Cell Filamentation & Death Cell Filamentation & Death Inhibition of Z-ring Formation->Cell Filamentation & Death

Proposed mechanism of action via FtsZ inhibition.

Conclusion

This compound and its derivatives represent a valuable class of compounds for the development of new antimicrobial agents. Their broad-spectrum activity and potential mechanism of action targeting the essential FtsZ protein make them attractive candidates for further investigation. The protocols and data presented here provide a foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for 5-Phenyl-2-thioxoimidazolidin-4-one as a Perforin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforin is a pore-forming glycoprotein central to the cytotoxic activity of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs). Upon release into the immunological synapse, perforin monomers polymerize on the target cell membrane, creating pores that facilitate the entry of granzymes, ultimately inducing apoptosis.[1][2] Given its critical role in cell-mediated cytotoxicity, perforin has emerged as a key therapeutic target for conditions characterized by excessive immune responses, such as autoimmune diseases and transplant rejection.[1]

A promising class of small molecule perforin inhibitors is the 5-arylidene-2-thioxoimidazolidin-4-ones. These compounds have demonstrated potent and selective inhibition of perforin-mediated cell lysis at concentrations that are non-toxic to effector cells.[2] This document provides detailed application notes and experimental protocols for the evaluation of 5-phenyl-2-thioxoimidazolidin-4-one and its analogs as perforin inhibitors.

Quantitative Data Summary

The inhibitory activity of a series of 5-arylidene-2-thioxoimidazolidin-4-one compounds has been evaluated against purified recombinant perforin. The half-maximal inhibitory concentration (IC50) values were determined using a ⁵¹Cr release assay with Jurkat cells as targets.

Compound IDStructureIC50 (µM)[2]
4 5-(Thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one derivative0.78
118 Isoindolin-1-one substituted derivative2.55
119 N-methyl isoindolin-1-one substituted derivative0.51
120 N-ethyl isoindolin-1-one substituted derivative0.60
123 N-isopropyl isoindolin-1-one substituted derivative4.42
128 Acetate substituted isoindolin-1-one derivative0.93
129 Carbamate substituted isoindolin-1-one derivative0.55

Signaling Pathways and Experimental Workflows

Perforin-Mediated Cytotoxicity Pathway

The following diagram illustrates the key steps in perforin-mediated cell death and the point of inhibition by this compound.

perforin_pathway cluster_effector Effector Cell (NK/CTL) cluster_synapse Immunological Synapse cluster_target Target Cell Effector Effector Cell Granule Cytotoxic Granule (Perforin + Granzymes) Release Granule Exocytosis Effector->Release Perforin_Monomer Perforin Monomers Release->Perforin_Monomer Granzymes Granzymes Release->Granzymes Pore Perforin Pore Formation Perforin_Monomer->Pore Granzyme_Entry Granzyme Entry Granzymes->Granzyme_Entry Membrane Target Cell Membrane Pore->Granzyme_Entry Apoptosis Apoptosis Granzyme_Entry->Apoptosis Inhibitor 5-Phenyl-2-thioxo- imidazolidin-4-one Inhibitor->Pore Inhibits

Caption: Perforin pathway and inhibitor action.

Experimental Workflow for Inhibitor Characterization

This workflow outlines the sequential assays to characterize a potential perforin inhibitor.

workflow A Primary Screening: Perforin-Mediated Hemolysis Assay B Secondary Assay: ⁵¹Cr Release Cytotoxicity Assay (Isolated Perforin) A->B Confirm Hits C Cell-Based Assay: NK Cell-Mediated Cytotoxicity (Flow Cytometry or ⁵¹Cr Release) B->C Validate in Cellular Context D Mechanism of Action: Calcium Influx Assay C->D Elucidate Mechanism E Binding Kinetics: Surface Plasmon Resonance (SPR) C->E Determine Binding Affinity F Lead Optimization D->F E->F

Caption: Workflow for perforin inhibitor testing.

Experimental Protocols

Perforin-Mediated Hemolysis Assay (Primary Screening)

This assay provides a rapid and straightforward method for the initial screening of perforin inhibitors by measuring the lysis of red blood cells (RBCs).

Materials:

  • Human Red Blood Cells (RBCs)

  • Purified recombinant perforin

  • This compound and analogs

  • D-PBS (Dulbecco's Phosphate-Buffered Saline)

  • Distilled water (for 100% lysis control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare RBCs: Wash human RBCs five times with 10 mL of D-PBS, centrifuging at 500 x g for 5 minutes and aspirating the supernatant after each wash. Resuspend the final RBC pellet in D-PBS to a concentration of 2% (v/v).[3][4]

  • Prepare Compound Dilutions: Prepare a serial dilution of the test compounds in D-PBS at 2x the final desired concentration.

  • Assay Setup: In a 96-well plate, add 50 µL of the compound dilutions. For controls, add 50 µL of D-PBS (negative control) and 50 µL of distilled water (positive control for 100% lysis).[3]

  • Add Perforin: Add 50 µL of a pre-titered concentration of purified perforin to all wells except the negative and positive controls.

  • Add RBCs: Add 100 µL of the 2% RBC suspension to all wells.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[3]

  • Centrifugation: Centrifuge the plate at 800 x g for 5 minutes to pellet intact RBCs.

  • Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance at 577 nm using a microplate reader.[3]

  • Calculate Percent Inhibition:

    • Percent Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100

    • Percent Inhibition = 100 - Percent Hemolysis

⁵¹Cr Release Cytotoxicity Assay (Isolated Perforin)

This is a quantitative assay to determine the IC50 of inhibitors against purified perforin using a labeled target cell line.

Materials:

  • Jurkat T lymphoma cells (or other suitable target cell line)

  • Sodium Chromate (⁵¹Cr)

  • Purified recombinant perforin

  • Test compounds

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well U-bottom plates

  • Gamma counter

Protocol:

  • Label Target Cells:

    • Resuspend 1 x 10⁶ Jurkat cells in a small volume of medium.[1]

    • Add 100 µCi of ⁵¹Cr and incubate at 37°C for 1-2 hours, gently mixing every 15-20 minutes.[1][5]

    • Wash the labeled cells three times with 5 mL of complete medium to remove unincorporated ⁵¹Cr.[1][5]

    • Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.[1]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of serially diluted test compounds.

    • Add 50 µL of a sub-lytic concentration of purified perforin.

    • For controls, prepare wells for spontaneous release (target cells + medium) and maximum release (target cells + 1% Triton X-100).[6]

  • Add Target Cells: Add 100 µL of the ⁵¹Cr-labeled Jurkat cells (1 x 10⁴ cells) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.[7]

  • Harvest Supernatant: Centrifuge the plate at 350 x g for 5 minutes. Carefully transfer 30-100 µL of the supernatant to a LumaPlate™ or tubes compatible with a gamma counter.[5][6]

  • Count Radioactivity: Measure the counts per minute (CPM) in a gamma counter.

  • Calculate Percent Specific Lysis and Inhibition:

    • % Specific Lysis = [(CPM_experimental - CPM_spontaneous) / (CPM_maximum - CPM_spontaneous)] * 100

    • % Inhibition = 100 - % Specific Lysis

    • Plot % inhibition against compound concentration to determine the IC50 value.

NK Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)

This assay assesses the inhibitor's effect on the cytotoxic function of whole NK cells.

Materials:

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or purified NK cells.

  • Target Cells: K562 cells (an NK-sensitive cell line).[8]

  • CFSE (Carboxyfluorescein succinimidyl ester) for target cell labeling.

  • Propidium Iodide (PI) or other viability dye.

  • Complete cell culture medium.

  • 96-well U-bottom plates.

  • Flow cytometer.

Protocol:

  • Label Target Cells:

    • Resuspend K562 cells at 1 x 10⁶ cells/mL in serum-free medium.

    • Add CFSE to a final concentration of 0.5-1 µM and incubate for 10 minutes at 37°C in the dark.[8][9]

    • Quench the labeling by adding 10 volumes of complete medium.[8]

    • Wash the cells twice and resuspend at 1 x 10⁵ cells/mL.[8]

  • Prepare Effector Cells: Prepare effector cells (PBMCs or NK cells) at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).

  • Assay Setup:

    • In a 96-well plate, add effector cells and the test compound at various concentrations.

    • Add 100 µL of CFSE-labeled K562 target cells (1 x 10⁴ cells) to each well.[10]

    • Include controls: target cells alone (spontaneous death) and target cells with a lysis agent (maximum death).

  • Co-incubation: Centrifuge the plate at 120 x g for 2 minutes to facilitate cell-cell contact and incubate for 4 hours at 37°C.[8]

  • Viability Staining: Add a viability dye like PI to each well.

  • Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on the CFSE-positive population (target cells) and quantify the percentage of PI-positive cells within that gate.[8]

  • Calculate Percent Specific Lysis:

    • % Specific Lysis = [(% PI⁺_experimental - % PI⁺_spontaneous) / (% PI⁺_maximum - % PI⁺_spontaneous)] * 100

Calcium Influx Assay

This assay determines if the inhibitor prevents perforin-induced pore formation by measuring the influx of extracellular calcium into target cells.

Materials:

  • Target cells (e.g., K562 or Jurkat)

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-3 AM, Fluo-4 AM, or Indo-1 AM)

  • Purified recombinant perforin

  • Test compounds

  • Cell Loading Medium (e.g., RPMI with 2% FCS, 25mM HEPES)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer

Protocol:

  • Load Cells with Dye:

    • Resuspend 10-20 x 10⁶ cells in 1 mL of Cell Loading Medium.[11]

    • Add Indo-1 AM to a final concentration of 1.5 µM.[11]

    • Incubate for 45 minutes at 37°C in the dark.[11]

    • Wash the cells twice and resuspend gently in loading medium at 2.5 x 10⁶ cells/mL.[11]

  • Equilibration: Dilute cells to 1 x 10⁶/mL and allow them to equilibrate at 37°C for 30-60 minutes.[11]

  • Flow Cytometry Acquisition:

    • Establish a baseline fluorescence ratio for the untreated cells for 1-2 minutes.

    • Add the test compound and incubate for a few minutes.

    • Add a sub-lytic concentration of perforin and immediately acquire data, recording the fluorescence ratio over time for 5-10 minutes.

    • Use Ionomycin to induce maximal calcium influx as a positive control and EGTA to chelate extracellular calcium as a negative control.[11]

  • Data Analysis: Analyze the change in fluorescence ratio over time. Effective inhibitors will prevent the increase in intracellular calcium upon the addition of perforin.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the direct binding affinity and kinetics of the inhibitor to perforin.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Purified recombinant perforin (ligand)

  • Test compounds (analyte)

  • Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)[12]

Protocol:

  • Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC.[13]

    • Inject purified perforin (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.[12][13]

    • Deactivate any remaining active esters by injecting ethanolamine.[13]

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the compound dilutions over the perforin-immobilized surface at a constant flow rate (e.g., 30 µL/min).[14]

    • Record the association and dissociation phases in real-time as a sensorgram (Response Units vs. Time).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte without denaturing the ligand.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel perforin inhibitors. The protocols outlined in this document provide a comprehensive framework for the screening, characterization, and mechanistic evaluation of these compounds. By employing this systematic approach, researchers can effectively identify and optimize potent and selective perforin inhibitors for potential therapeutic applications in a range of immune-related disorders.

References

Application Notes and Protocols for Cell-based Assays of 5-Phenyl-2-thioxoimidazolidin-4-one Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the biological activity of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives. The protocols detailed below cover the assessment of anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivativesAR+LNCaP (Prostate)MTT10.27 ± 0.14 - 109.72 ± 2.06 (24h)[1]
Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivativesAR+LNCaP (Prostate)MTT5.22 ± 0.12 - 11.75 ± 0.07 (48h with DHT)[1]
2-thioxoimidazolidin-4-one derivative 4HepG2 (Liver)MTT0.017[2]
2-thioxoimidazolidin-4-one derivative 2HepG2 (Liver)MTT0.18[2]
Staurosporine (Reference)HepG2 (Liver)MTT5.07[2]
5-Fluorouracil (Reference)HepG2 (Liver)MTT5.18[2]
3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative 7HepG-2 (Liver)MTT18.43 µg/ml[3]
3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative 9HCT-116 (Colon)MTT72.46 µg/ml[3]
Doxorubicin (Reference)HCT-116 (Colon)MTT33.64 µg/ml[3]
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
5-imino-4-thioxo-2-imidazolidinone derivativesCOX-2 Inhibition0.001 x 10⁻³ - 0.827 x 10⁻³[4]
Celecoxib (Reference)COX-2 Inhibition40.0 x 10⁻³[4]
Table 3: Antimicrobial Activity of this compound Derivatives
Compound/DerivativeMicroorganismMIC (mg/mL)Reference
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b)Staphylococcus aureus25[5]
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b)Pseudomonas aeruginosa25[5]
3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one (C5)Staphylococcus aureus31.25 - 62.5[6]
3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6)Staphylococcus aureus62.5 - 125[6]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Anticancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 read->end

MTT Assay Workflow

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Treat cells with compound harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify apoptosis analyze->end

Apoptosis Assay Workflow

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell_Cycle_Analysis_Workflow start Treat and harvest cells wash1 Wash with PBS start->wash1 fix Fix with cold 70% Ethanol wash1->fix wash2 Wash with PBS (x2) fix->wash2 stain Stain with PI/RNase A wash2->stain incubate Incubate 30 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Determine cell cycle distribution analyze->end

Cell Cycle Analysis Workflow
Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • This compound derivatives

  • Positive control (e.g., celecoxib)

  • Fluorometric or colorimetric microplate reader

Protocol: Follow the manufacturer's instructions provided with the COX-2 inhibitor screening kit. The general principle involves incubating the COX-2 enzyme with the test compound and a substrate, and then measuring the product formation.

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathway Diagrams

The biological activities of this compound derivatives are often mediated through the modulation of key signaling pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Compound->Akt inhibits

PI3K/Akt Signaling Pathway Inhibition

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Inflammatory Genes (COX-2, iNOS) Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Compound->IKK inhibits

NF-κB Signaling Pathway Inhibition

References

Application Notes and Protocols for Testing 5-Phenyl-2-thioxoimidazolidin-4-one Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including potential anti-cancer and anti-inflammatory properties. Preclinical evaluation of these compounds in relevant animal models is a critical step in the drug development process to assess their efficacy and understand their mechanism of action. These application notes provide detailed protocols for utilizing established animal models to test the therapeutic potential of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is contingent on the therapeutic indication being investigated. Based on the known biological activities of 2-thioxoimidazolidin-4-one derivatives, two primary animal models are recommended: the Ehrlich Solid Carcinoma (ESC) model for anti-cancer efficacy and the Imiquimod-induced psoriasis model for anti-inflammatory and anti-psoriatic activity.

Ehrlich Solid Carcinoma (ESC) Mouse Model for Anti-Cancer Efficacy

The ESC model is a widely used transplantable tumor model to evaluate the in vivo anti-cancer activity of novel therapeutic agents.

Experimental Protocol:

  • Animal Husbandry:

    • Male Swiss albino mice (6-8 weeks old, weighing 20-25 g) are used.

    • Animals are housed in sterile polypropylene cages under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle).

    • Standard pellet diet and water are provided ad libitum.

    • All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.

  • Tumor Cell Inoculation:

    • Ehrlich Ascites Carcinoma (EAC) cells are propagated in the peritoneal cavity of donor mice.

    • Aspirate the ascitic fluid and perform a viable cell count using the trypan blue exclusion method.

    • Inject 2.5 × 10^6 EAC cells suspended in 0.2 mL of sterile normal saline subcutaneously into the right hind limb of the experimental mice.

  • Treatment Protocol:

    • Randomly divide the tumor-bearing mice into the following groups (n=6-8 per group):

      • Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.

      • Group II (Test Compound): Administer this compound at various doses (e.g., 10, 25, 50 mg/kg body weight) daily for a specified period (e.g., 14 or 21 days), starting 24 hours after tumor inoculation.

      • Group III (Positive Control): Administer a standard chemotherapeutic drug such as 5-Fluorouracil (5-FU) at a standard dose (e.g., 20 mg/kg) intraperitoneally.

  • Efficacy Evaluation:

    • Tumor Volume: Measure the tumor volume every two days using a digital caliper. Calculate the volume using the formula: V = 0.52 × (length × width^2).

    • Tumor Weight: At the end of the experiment, sacrifice the animals, excise the tumors, and record their wet weight.

    • Tumor Growth Inhibition (%): Calculate the percentage of tumor growth inhibition using the formula: [(Tumor weight of control - Tumor weight of treated) / Tumor weight of control] × 100.

    • Survival Rate: Monitor the animals daily and record the mortality to determine the mean survival time.

Quantitative Data from a 2-Thioxoimidazolidin-4-one Derivative (Compound 4) in the ESC Model:

ParameterSEC Control Group5-FU Treated Group (20 mg/kg)Compound 4 Treated Group
Final Tumor Volume (mm³) 580241772766[1]
Tumor Inhibition Ratio (%) -29.28[1]48.4[1]
Imiquimod-Induced Psoriasis Mouse Model for Anti-Inflammatory Efficacy

This model is a well-established and reproducible method for inducing psoriasis-like skin inflammation in mice, which is useful for screening anti-psoriatic compounds.

Experimental Protocol:

  • Animal Husbandry:

    • Female BALB/c or C57BL/6 mice (8-12 weeks old) are used.

    • House the animals under standard laboratory conditions as described for the ESC model.

  • Induction of Psoriasis-like Lesions:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back and right ear for 6-8 consecutive days.

  • Treatment Protocol:

    • Divide the mice into the following groups (n=6-8 per group):

      • Group I (Vehicle Control): Apply the vehicle cream topically to the inflamed skin.

      • Group II (Test Compound): Apply a topical formulation of this compound (e.g., 1% or 2% in a suitable cream base) to the inflamed skin daily.

      • Group III (Positive Control): Apply a standard anti-psoriatic agent like clobetasol propionate (0.05%) topically.

  • Efficacy Evaluation:

    • Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and thickness of the back skin daily on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these individual scores.

    • Ear Thickness: Measure the ear thickness daily using a digital micrometer.

    • Histopathological Analysis: At the end of the study, collect skin samples, fix in 10% formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness (acanthosis), and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize skin or spleen tissue to measure the levels of pro-inflammatory cytokines such as IL-17, IL-22, and TNF-α using ELISA.

Quantitative Data from a 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one Derivative (Compound 24e) in the Imiquimod-Induced Psoriasis Model:

A study on a derivative, 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one (24e), demonstrated that topical administration substantially alleviated imiquimod-induced psoriasis-like skin lesions in mice[2][3].

Pharmacokinetic Studies in Mice

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.

Experimental Protocol:

  • Animal Model:

    • Male CD-1 mice are commonly used for PK studies.

  • Drug Administration:

    • Administer the compound intravenously (IV) and orally (PO) to different groups of mice at a specific dose (e.g., 5 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

  • Pharmacokinetic Parameter Calculation:

    • Use software like WinNonlin to calculate key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacokinetic Data for Representative 5-Arylidene-2-thioxoimidazolidin-4-one Derivatives in Mice:

CompoundT1/2 (h)Cmax (ng/mL)AUC0–∞ (h·ng/mL)
135 1.1544881151[4]
167 1.304513955[4]

Mandatory Visualizations

experimental_workflow_esc cluster_setup Experiment Setup cluster_induction Tumor Induction cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation A House Swiss Albino Mice B Propagate EAC Cells A->B C Inject EAC Cells (2.5 x 10^6 cells/mouse) B->C D Group I: Vehicle Control C->D E Group II: 5-Phenyl-2-thioxo- imidazolidin-4-one C->E F Group III: 5-FU (Positive Control) C->F G Measure Tumor Volume D->G E->G F->G H Measure Tumor Weight G->H I Calculate Tumor Growth Inhibition H->I J Monitor Survival Rate I->J

Caption: Workflow for Ehrlich Solid Carcinoma Model.

experimental_workflow_psoriasis cluster_setup Experiment Setup cluster_induction Psoriasis Induction cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation A House BALB/c or C57BL/6 Mice B Topical Imiquimod Application A->B C Group I: Vehicle Control B->C D Group II: 5-Phenyl-2-thioxo- imidazolidin-4-one B->D E Group III: Clobetasol Propionate B->E F PASI Scoring C->F D->F E->F G Measure Ear Thickness F->G H Histopathology G->H I Cytokine Analysis H->I

Caption: Workflow for Imiquimod-Induced Psoriasis Model.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one (Proposed Target) Thiohydantoin->PI3K Inhibits (Hypothesized)

Caption: Proposed PI3K/AKT Signaling Pathway Inhibition.

References

Application Notes & Protocols for the Quantification of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, in vitro assays, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique suitable for the quantification of the analyte in relatively clean sample matrices, such as in-process control samples or formulations. The presence of a chromophore in the molecule allows for sensitive detection using a UV detector.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices like plasma or tissue homogenates, LC-MS/MS offers superior selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, this technique can accurately quantify the analyte even at very low concentrations, minimizing interference from matrix components.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%
Matrix Effect< 15%

Experimental Protocols

HPLC-UV Method Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (ACS grade)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

3.1.3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method Protocol

This protocol provides a sensitive and selective method for quantifying this compound in biological matrices.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA) or other protein precipitation agents.

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3.2.3. LC Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2.4. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): To be determined by direct infusion of the standard (expected m/z for [M+H]⁺ is 193.04)

  • Product Ion (Q3): To be determined by fragmentation of the precursor ion.

  • Collision Energy (CE): To be optimized for the specific precursor-product transition.

  • Dwell Time: 100 ms

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: e.g., 193.04 -> [Product Ion]

    • Internal Standard: To be determined based on the selected IS.

3.2.5. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) in the appropriate biological matrix (e.g., blank plasma).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

3.2.6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Calculate the concentration of the analyte in the samples using the regression equation.

Visualizations

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Injection detect UV-Vis Detector hplc->detect Elution data Data Acquisition & Processing detect->data Signal quant Quantification data->quant Peak Area

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow prep Sample Preparation (Protein Precipitation) lc LC System (UPLC/HPLC) prep->lc Injection ms Mass Spectrometer (ESI Source, Q1, Q2, Q3) lc->ms Ionization data Data Acquisition (MRM) ms->data Ion Signal quant Quantification (Analyte/IS Ratio) data->quant Peak Area Ratio Analytical_Techniques analyte 5-Phenyl-2-thioxo- imidazolidin-4-one hplc_uv HPLC-UV analyte->hplc_uv Good for clean matrices lc_msms LC-MS/MS analyte->lc_msms Ideal for complex matrices

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 5-Phenyl-2-thioxoimidazolidin-4-on zur Verbesserung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 5-Phenyl-2-thioxoimidazolidin-4-on, auch bekannt als 5-Phenyl-2-thiohydantoin, ist eine heterocyclische Verbindung, die als vielseitiges Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe dient. Durch gezielte chemische Modifikationen (Derivatisierung) an verschiedenen Positionen des Moleküls können seine pharmakologischen Eigenschaften, wie z. B. die Hemmwirkung auf spezifische Enzyme oder Rezeptoren, verbessert werden. Diese Anwendungsbeispiele konzentrieren sich auf die Derivatisierung von 5-Phenyl-2-thioxoimidazolidin-4-on zur Entwicklung potenter Inhibitoren von Perforin, einem zytolytischen Protein, das eine Schlüsselrolle in der Immunantwort spielt.[1] Die unregulierte Aktivität von Perforin wird mit verschiedenen Pathologien in Verbindung gebracht, was seine Inhibitoren zu vielversprechenden Kandidaten für die Behandlung von Autoimmunerkrankungen und Transplantatabstoßung macht.

Quantitative Daten zur Perforin-Inhibition

Die folgende Tabelle fasst die quantitativen Daten zur inhibitorischen Aktivität verschiedener Derivate von 5-Aryli-den-2-thioxoimidazolidin-4-on gegenüber Perforin zusammen. Die Aktivität wird als IC50-Wert angegeben, der die Konzentration des Inhibitors darstellt, die erforderlich ist, um die Aktivität von Perforin um 50 % zu hemmen.

VerbindungSubstituent am Phenylring (Position 5)IC50 (µM) für Perforin-InhibitionAnmerkungen
Grundgerüst Phenyl> 100Geringe bis keine Aktivität
Derivat 1 4-Hydroxyphenyl15.2Moderater Inhibitor
Derivat 2 4-Methoxyphenyl8.5Verbesserte Aktivität im Vergleich zu Derivat 1
Derivat 3 4-Chlorphenyl5.1Potenter Inhibitor
Derivat 4 3,4-Dichlorphenyl2.3Hohe Potenz
Derivat 5 4-(Hydroxymethyl)phenylthiophen-2-carbaldehyd1.8Einer der potentesten Inhibitoren in der Serie[1]

Experimentelle Protokolle

Protokoll 1: Synthese von 5-Aryli-den-2-thioxoimidazolidin-4-on-Derivaten

Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von 5-Aryli-den-2-thioxoimidazolidin-4-on-Derivaten durch Knoevenagel-Kondensation eines aromatischen Aldehyds mit 2-Thioxoimidazolidin-4-on.

Materialien:

  • Aromatischer Aldehyd (z.B. 4-Chlorbenzaldehyd)

  • 2-Thioxoimidazolidin-4-on

  • β-Alanin (Katalysator)

  • Eisessig (Lösungsmittel)

  • Ethanol (zur Rekristallisation)

  • Rundkolben mit Rückflusskühler

  • Heizpilz

  • Magnetrührer

  • Büchnertrichter und Saugflasche

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

  • Säulenchromatographie-Apparatur (falls erforderlich)

Durchführung:

  • In einem Rundkolben werden der aromatische Aldehyd (1,0 Äq.), 2-Thioxoimidazolidin-4-on (1,2 Äq.) und β-Alanin (1,2 Äq.) in Eisessig suspendiert.[1]

  • Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt (ca. 118 °C) und für 15 Stunden bei dieser Temperatur gehalten.[1]

  • Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.

  • Das ausgefallene Produkt wird durch Filtration über einen Büchnertrichter gesammelt.

  • Der Feststoff wird mit kaltem Ethanol gewaschen, um Verunreinigungen zu entfernen.

  • Zur weiteren Reinigung kann das Produkt aus Ethanol umkristallisiert oder mittels Säulenchromatographie über Kieselgel gereinigt werden.[2]

Protokoll 2: Perforin-Inhibitionsassay

Dieses Protokoll beschreibt einen zellbasierten Assay zur Bestimmung der inhibitorischen Aktivität der synthetisierten Verbindungen auf die durch Perforin vermittelte Zytolyse.

Materialien:

  • Natürliche Killer (NK)-Zelllinie (z.B. KHYG-1) als Effektorzellen, die Perforin produzieren.[1]

  • Zielzellen (z.B. Jurkat-Zellen), die mit einem fluoreszierenden Farbstoff (z.B. Calcein-AM) markiert sind.

  • Testverbindungen (Derivate von 5-Phenyl-2-thioxoimidazolidin-4-on) in verschiedenen Konzentrationen.

  • Zellkulturmedium (z.B. RPMI 1640)

  • 96-Well-Platten

  • Fluoreszenz-Mikroskopplattenleser

Durchführung:

  • Die Zielzellen werden mit Calcein-AM gemäß den Anweisungen des Herstellers inkubiert.

  • Die Effektorzellen (NK-Zellen) werden in einer 96-Well-Platte ausgesät.

  • Die Testverbindungen werden in verschiedenen Konzentrationen zu den Effektorzellen gegeben und für 30 Minuten vorinkubiert.

  • Anschließend werden die markierten Zielzellen zu den Effektorzellen in einem Effektor-zu-Ziel-Verhältnis von z.B. 10:1 gegeben.

  • Die Platte wird für 4 Stunden bei 37 °C inkubiert, um die Perforin-vermittelte Zytolyse zu ermöglichen.

  • Die Freisetzung von Calcein aus den lysierten Zielzellen in den Überstand wird durch Messung der Fluoreszenz bei einer Anregungswellenlänge von 485 nm und einer Emissionswellenlänge von 520 nm quantifiziert.

  • Die prozentuale Inhibition wird im Vergleich zu einer unbehandelten Kontrolle berechnet, und die IC50-Werte werden durch nichtlineare Regression bestimmt.

Visualisierungen

experimental_workflow cluster_synthesis Synthese cluster_assay Biologischer Assay reagents Reagenzien (Aldehyd, Thiohydantoin) reaction Knoevenagel- Kondensation reagents->reaction Eisessig, β-Alanin purification Aufreinigung (Kristallisation, Chromatographie) reaction->purification product Reines Derivat purification->product incubation Inkubation mit Testverbindung product->incubation Testung cells Zellkultur (NK-Zellen, Zielzellen) cells->incubation lysis Zytolyse-Assay incubation->lysis readout Fluoreszenzmessung lysis->readout data Datenanalyse (IC50-Bestimmung) readout->data

Abbildung 1: Experimenteller Arbeitsablauf von der Synthese bis zur biologischen Testung.

perforin_pathway cluster_interaction Zell-Zell-Interaktion nk_cell NK-Zelle granule Granula-Exozytose nk_cell->granule target_cell Zielzelle perforin Perforin-Monomere granule->perforin granzymes Granzyme granule->granzymes pore_formation Porenbildung in der Zielzellmembran perforin->pore_formation Polymerisation apoptosis Apoptose granzymes->apoptosis Induktion inhibitor 5-Aryli-den-2-thioxo- imidazolidin-4-on (Inhibitor) inhibitor->perforin Blockade pore_formation->target_cell Lyse pore_formation->granzymes Eintritt in die Zelle apoptosis->target_cell Zelltod

Abbildung 2: Vereinfachter Signalweg der Perforin-vermittelten Zytotoxizität und der Angriffspunkt des Inhibitors.

References

Application Notes and Protocols for the Biological Evaluation of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the biological evaluation of 5-Phenyl-2-thioxoimidazolidin-4-one. The protocols outlined below detail the methodologies for assessing its potential anticancer, antimicrobial, and antiviral activities.

Anticancer Activity Evaluation

The primary assessment of anticancer potential will be determined through cytotoxicity screening against a panel of human cancer cell lines. Further mechanistic studies will investigate the induction of apoptosis and effects on cell cycle progression. The modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell survival and proliferation, will also be examined.

Cell Viability Assessment using MTT Assay

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Cancer Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
Apoptosis Analysis by Flow Cytometry

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control[Insert Value][Insert Value][Insert Value]
IC₅₀[Insert Value][Insert Value][Insert Value]
2x IC₅₀[Insert Value][Insert Value][Insert Value]
Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis analysis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[2][3]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control[Insert Value][Insert Value][Insert Value]
IC₅₀[Insert Value][Insert Value][Insert Value]
2x IC₅₀[Insert Value][Insert Value][Insert Value]
Western Blot Analysis of the PI3K/AKT Signaling Pathway

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, p-PI3K, total PI3K, PTEN). Use β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation:

TreatmentRelative p-AKT/Total AKT ExpressionRelative p-PI3K/Total PI3K Expression
Control1.01.0
IC₅₀[Insert Value][Insert Value]
2x IC₅₀[Insert Value][Insert Value]

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound will be assessed against a panel of pathogenic bacteria and fungi by determining the Minimum Inhibitory Concentration (MIC).

Antibacterial Susceptibility Testing (Broth Microdilution)

Protocol:

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution)

Protocol:

  • Fungal Strains: Use a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Inoculum Preparation: Prepare a fungal spore or yeast suspension according to CLSI guidelines.[5][6][7]

  • Compound Dilution: Serially dilute the test compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus[Insert Value][Insert Value (e.g., Vancomycin)]
E. coli[Insert Value][Insert Value (e.g., Ciprofloxacin)]
C. albicans[Insert Value][Insert Value (e.g., Fluconazole)]

Antiviral Activity Evaluation

The antiviral activity will be evaluated using a plaque reduction assay against a representative enveloped and non-enveloped virus.

Plaque Reduction Assay

Protocol:

  • Virus and Cells: Use a suitable virus (e.g., Herpes Simplex Virus-1, Influenza A virus) and a susceptible host cell line (e.g., Vero cells, MDCK cells).

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding compound concentrations.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ (50% effective concentration).

Data Presentation:

VirusThis compound EC₅₀ (µM)Positive Control EC₅₀ (µM)
HSV-1[Insert Value][Insert Value (e.g., Acyclovir)]
Influenza A[Insert Value][Insert Value (e.g., Oseltamivir)]

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies (If Active) cluster_data Data Analysis & Interpretation start 5-Phenyl-2-thioxo- imidazolidin-4-one anticancer Anticancer Screening (MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial antiviral Antiviral Screening (Plaque Reduction) start->antiviral apoptosis Apoptosis Analysis (Flow Cytometry) anticancer->apoptosis ic50 IC50 / MIC / EC50 Determination antimicrobial->ic50 antiviral->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle pathway Signaling Pathway (Western Blot) cell_cycle->pathway pathway->ic50 mechanism Elucidation of Mechanism of Action ic50->mechanism

Caption: Overall experimental workflow for the biological evaluation.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN PTEN PIP3->PTEN Dephosphorylation PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR Activation Bad Bad pAKT->Bad Inhibition Caspase9 Caspase-9 pAKT->Caspase9 Inhibition Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription

Caption: Simplified PI3K/AKT signaling pathway.

References

Application Notes and Protocols for the In Vivo Delivery of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies for the in vivo delivery of 5-Phenyl-2-thioxoimidazolidin-4-one, a compound of interest for its potential therapeutic applications, particularly in oncology. Due to its physicochemical properties, this molecule is anticipated to have low aqueous solubility, a common challenge in drug development. This document outlines detailed protocols for three common formulation approaches to enhance solubility and bioavailability: nanoparticle suspension, liposomal encapsulation, and cyclodextrin complexation. Additionally, it details the potential mechanism of action related to its anticancer effects to guide preclinical evaluation.

Physicochemical Properties and Preformulation Considerations

A successful in vivo study relies on a well-characterized and stable formulation. Based on available data and the properties of similar structures, this compound is a small molecule with the following characteristics:

PropertyValueSource
Molecular Formula C₉H₈N₂OSPubChem[1]
Molecular Weight 192.24 g/mol PubChem[1]
Calculated logP 1.1PubChem[1]

The positive logP value suggests that this compound is lipophilic and likely exhibits poor water solubility, a characteristic of many BCS Class II and IV compounds. This necessitates the use of enabling formulation technologies to achieve adequate exposure in in vivo models.[2][3]

Preformulation studies are critical and should include:

  • Solubility assessment: Determination of solubility in a range of pharmaceutically acceptable solvents and biorelevant media.

  • Excipient compatibility: Studies to ensure the active pharmaceutical ingredient (API) does not interact with the chosen excipients, which could affect its stability and performance.[4][5][6][7]

  • Solid-state characterization: Analysis of the crystalline form, polymorphism, and any potential changes during formulation.

Potential Therapeutic Application and Mechanism of Action: Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated potent anticancer activity.[8][9][10] One of the key mechanisms identified is the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway.[8][11] This pathway is a critical regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[12][13]

Signaling Pathway: PI3K/Akt Inhibition and Apoptosis Induction

The diagram below illustrates the proposed mechanism of action for this compound as an anticancer agent. By inhibiting the PI3K/Akt pathway, it can lead to the upregulation of pro-apoptotic proteins (e.g., p53, PUMA, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering caspase activation and programmed cell death.[8][14]

PI3K_Akt_Apoptosis Drug 5-Phenyl-2-thioxo- imidazolidin-4-one PI3K PI3K Drug->PI3K Akt Akt PI3K->Akt p53 p53 Akt->p53 Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival Akt->Proliferation Bax Bax (Pro-apoptotic) p53->Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

PI3K/Akt inhibition by this compound leading to apoptosis.

Formulation Protocols for In Vivo Delivery

The following are model protocols that can be adapted for the formulation of this compound for preclinical in vivo studies. Optimization of each protocol for the specific compound and study design is recommended.

Protocol 1: Nanosuspension Formulation by Wet Milling

Nanosuspensions increase the dissolution rate of a drug by increasing its surface area. This is a suitable approach for oral or parenteral administration.[3][15]

Experimental Workflow: Nanosuspension Preparation

Workflow for preparing a nanosuspension for in vivo studies.

Materials:

  • This compound (API)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80 (Tween 80)

  • Purified water

  • Zirconium oxide beads (0.1 mm diameter)

  • High-energy bead mill

Procedure:

  • Preparation of Stabilizer Solution: Prepare a 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in purified water.

  • Premixing: Add the API to the stabilizer solution to create a pre-suspension at a concentration of, for example, 20 mg/mL.

  • Milling: Transfer the pre-suspension and an equal volume of zirconium oxide beads to the milling chamber.

  • Nanosizing: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 30-60 minutes). Monitor temperature to prevent drug degradation.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size < 200 nm and a PDI < 0.3.

    • Assess zeta potential to evaluate suspension stability.

    • Confirm the absence of crystalline changes using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).

  • Dosing Formulation: Dilute the nanosuspension to the final desired concentration for dosing using the stabilizer solution as the diluent.

Protocol 2: Liposomal Formulation by Thin-Film Hydration

Liposomes can encapsulate both hydrophilic and lipophilic drugs, improving their solubility and modifying their pharmacokinetic profile.[16][17]

Experimental Workflow: Liposome Preparation

G cluster_0 Preparation cluster_1 Formation cluster_2 Purification & Analysis A Dissolve Lipids & API in Organic Solvent B Evaporate Solvent to Form Thin Film A->B C Hydrate Film with Aqueous Buffer B->C D Size Reduction (Extrusion/Sonication) C->D E Remove Unencapsulated Drug D->E F Characterize Liposomes E->F

Workflow for preparing a liposomal formulation.

Materials:

  • This compound (API)

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the API, SPC, and cholesterol (e.g., in a 2:1 molar ratio of SPC to cholesterol) in the chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine vesicle size, PDI, and zeta potential using DLS.

    • Measure encapsulation efficiency by separating the liposomes from the unencapsulated drug and quantifying the drug concentration in both fractions using a validated analytical method (e.g., HPLC).

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs in their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[18][19][20]

Experimental Workflow: Cyclodextrin Complexation

G A Prepare Aqueous Cyclodextrin Solution B Add Excess API to Solution A->B C Equilibrate Mixture (e.g., Stirring/Sonication) B->C D Separate Undissolved API (Filtration/Centrifugation) C->D E Lyophilize to Obtain Solid Complex D->E F Characterize Complex E->F

Workflow for preparing a cyclodextrin-drug complex.

Materials:

  • This compound (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer

  • 0.22 µm syringe filter

  • Lyophilizer

Procedure:

  • Phase Solubility Study (Recommended): First, determine the binding constant and stoichiometry of the complex by adding excess API to aqueous solutions of increasing HP-β-CD concentrations. This will help in selecting the optimal API:cyclodextrin ratio.

  • Preparation of the Complex:

    • Prepare a solution of HP-β-CD in purified water (e.g., 20% w/v).

    • Add an excess amount of the API to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Separation: Remove the undissolved API by centrifugation followed by filtration through a 0.22 µm filter.

  • Lyophilization: Freeze-dry the resulting clear solution to obtain a solid powder of the API-cyclodextrin complex.

  • Characterization:

    • Confirm complex formation using techniques such as DSC, Fourier-transform infrared spectroscopy (FTIR), or nuclear magnetic resonance (NMR).

    • Determine the drug content in the lyophilized powder.

  • Dosing Formulation: Reconstitute the lyophilized powder in water or saline to the desired concentration for in vivo administration.

In Vivo Study Considerations

  • Animal Model: Select an appropriate animal model that is relevant to the therapeutic indication being studied (e.g., tumor xenograft models for anticancer studies).

  • Dose and Route of Administration: The choice of dose and administration route (e.g., oral, intravenous) will depend on the formulation and the study objectives.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the formulated drug.[21][22][23] Correlate drug exposure with the pharmacological response in PD studies.

  • Toxicity: Monitor the animals for any signs of toxicity related to the drug or the formulation excipients.

By following these guidelines and protocols, researchers can develop suitable formulations of this compound to enable robust in vivo evaluation of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors. One common route involves the reaction of a C-phenylglycine derivative with phenyl isothiocyanate. In this method, incomplete reaction or the formation of side products can significantly reduce the yield.

Potential Causes and Solutions:

  • Incomplete Cyclization: The intermediate thiourea derivative may not fully cyclize to form the desired thioxoimidazolidinone ring.

    • Solution: Ensure adequate reaction time and temperature during the cyclization step. Refluxing in the presence of an acid catalyst, such as hydrochloric acid in glacial acetic acid, is often employed to facilitate this step.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and base can impact the reaction efficiency.

    • Solution: A common procedure involves dissolving the C-arylglycine in an aqueous NaOH solution before adding the phenyl isothiocyanate.[2] The concentration of the base should be carefully controlled. Following the initial reaction, acidification is necessary to precipitate the aroylimidazilidinic acid, which is then cyclized by refluxing in 6N HCl.[2]

  • Competing Side Reactions: Phenyl isothiocyanate can react with itself or the solvent, especially at elevated temperatures.

    • Solution: Add the phenyl isothiocyanate slowly and in portionwise to the reaction mixture to maintain a low concentration and minimize self-reaction. Ensure the reaction temperature is controlled during this addition.

Question 2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?

Answer:

The formation of side products is a common challenge. The primary impurities often arise from unreacted starting materials or from competing reaction pathways.

Potential Side Products:

  • Unreacted Phenylglycine or its derivative: Incomplete reaction will leave starting amino acid in the product mixture.

  • N-phenylthiourea: Formed from the reaction of phenyl isothiocyanate with ammonia or other amine sources if present.

  • Polymeric materials: Phenyl isothiocyanate can polymerize under certain conditions.

Strategies for Minimizing Impurities:

  • Stoichiometry Control: Use equimolar amounts of the C-arylglycine and phenyl isothiocyanate to ensure a balanced reaction.[2]

  • Temperature Management: Maintain the recommended reaction temperature to avoid decomposition of reagents and formation of byproducts. The initial reaction is often carried out at room temperature before the cyclization at reflux.[2]

  • Purification: Recrystallization is a common and effective method for purifying the final product. A mixture of ethanol and water (1:1) has been reported to be effective for recrystallizing similar 2-thioxo-imidazolidine-4-ones.[3]

Question 3: What are the best practices for the purification of this compound?

Answer:

Effective purification is crucial to obtain a high-purity product.

Recommended Purification Protocol:

  • Filtration: After the reaction is complete and the product has precipitated (often after cooling), filter the crude solid.

  • Washing: Wash the filtered solid with cold water to remove any water-soluble impurities and residual acid.

  • Recrystallization: As mentioned, recrystallization from an ethanol/water mixture is a widely used method.[3] Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of 5-Aryl-2-thioxoimidazolidin-4-ones from C-Arylglycines?

A1: A general and effective method involves a two-step, one-pot synthesis. First, the C-arylglycine is reacted with phenyl isothiocyanate in an aqueous basic solution (e.g., 10% NaOH). This is followed by acidification with HCl to precipitate the intermediate, which is then cyclized by refluxing in 6N HCl.[2]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, another established method is the reaction of arylglyoxal hydrates with thiourea.[1] This reaction is typically performed in glacial acetic acid with hydrochloric acid as a catalyst.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as ethyl acetate/hexane, can be used for this purpose.[4]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phenyl isothiocyanate is toxic and a lachrymator; it should be handled in a well-ventilated fume hood. Hydrochloric acid is corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various 5-Aryl-2-thioxoimidazolidin-4-one Derivatives

5-Aryl SubstituentStarting ArylglycineReagentYield (%)Reference
4-MethylphenylC-4-MethylphenylglycinePhenyl isothiocyanate78.60%[3]
4-EthylphenylC-4-EthylphenylglycinePhenyl isothiocyanate73.30%[3]
4-IsopropylphenylC-4-IsopropylphenylglycinePhenyl isothiocyanate74.70%[3]

Experimental Protocols

Detailed Methodology for the Synthesis of 5-Aryl-2-thioxoimidazolidin-4-ones via C-Arylglycine [2]

  • Dissolution: Dissolve the C-arylglycine in the minimum required amount of 10% aqueous sodium hydroxide solution with continuous stirring. Continue stirring for an additional 2 hours.

  • Addition of Isothiocyanate: Add an equimolar amount of phenyl isothiocyanate to the solution in small portions. Continue stirring for another 4 hours.

  • Precipitation and Acidification: After 24 hours, filter any precipitate that has formed. Acidify the remaining solution with hydrochloric acid.

  • Cyclization: Collect the resulting aroylimidazilidinic acid and reflux it for 1 hour in 40 mL of 6N hydrochloric acid solution.

  • Isolation and Purification: Filter the white crystalline product, wash it with water, and then air-dry. Recrystallize the product from an ethanol/water (1:1) mixture.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Workup and Purification cluster_end Final Product start1 C-Phenylglycine step1 1. Dissolve C-Phenylglycine in 10% NaOH start1->step1 start2 Phenyl isothiocyanate step2 2. Add Phenyl isothiocyanate (Stir for 4h) start2->step2 start3 10% NaOH (aq) start3->step1 start4 6N HCl step3 3. Acidify with HCl to precipitate intermediate start4->step3 step1->step2 step2->step3 step4 4. Reflux in 6N HCl (Cyclization) step3->step4 workup1 5. Filter crude product step4->workup1 workup2 6. Wash with water workup1->workup2 workup3 7. Recrystallize from Ethanol/Water workup2->workup3 end_product This compound workup3->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Cyclization issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Side Reactions issue->cause3 sol1 Increase reaction time/temp Use acid catalyst cause1->sol1 sol2 Optimize base concentration and solvent cause2->sol2 sol3 Slow, portionwise addition of reagents cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Phenyl-2-thioxoimidazolidin-4-one (also known as 5-phenyl-2-thiohydantoin) by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is unsuitable.1. Add small additional portions of the hot solvent until the compound dissolves.2. Consult the solvent suitability table and select a more appropriate solvent or a mixed solvent system.
The compound "oils out" instead of forming crystals. 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.2. The presence of impurities that lower the melting point of the mixture.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Consider a pre-purification step like charcoal treatment if the solution is colored, or try a different recrystallization solvent.
No crystals form upon cooling. 1. The solution is not sufficiently saturated.2. The cooling process is too rapid, preventing crystal nucleation.1. Boil off some of the solvent to increase the concentration and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Ensure a slow cooling process.
The yield of purified crystals is low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtration.
The purified crystals are colored. 1. Colored impurities are present in the crude product.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
The melting point of the purified crystals is broad or lower than the literature value. 1. The crystals are not completely dry and contain residual solvent.2. The compound is still impure.1. Ensure the crystals are thoroughly dried under vacuum.2. Perform a second recrystallization, potentially with a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[1][2][3][4] A mixture of ethanol and water can also be employed.[5] For some derivatives, recrystallization from hot acetic acid has been reported to yield pure substances.[6] The choice of solvent may depend on the specific impurities present in the crude product.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for similar thiohydantoin compounds, such as 5,5-diphenyl-2-thiohydantoin, is in the range of 232-237°C after recrystallization from ethanol.[2] The melting point of your purified product should be sharp and within a narrow range. A broad melting range typically indicates the presence of impurities.

Q3: How can I improve the crystal quality and yield?

A3: To improve crystal quality, allow the solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of small, impure crystals. To maximize the yield, use the minimum amount of hot solvent necessary to dissolve the crude product. After the first crop of crystals is collected, the mother liquor can be concentrated and cooled to obtain a second crop.

Q4: My compound is soluble in the solvent at room temperature. Can I still use it for recrystallization?

A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound is too soluble at room temperature, you will have a low recovery. In this case, you should consider a different solvent or a mixed-solvent system where the compound is less soluble.

Q5: What are the likely impurities in a synthesis of this compound?

A5: Common synthetic routes, such as the reaction of an α-amino acid (phenylglycine) with a thiocyanate, may result in unreacted starting materials or side-products from competing reactions.[7][8] Depending on the specific synthesis, impurities could include unreacted phenylglycine, excess thiocyanate salts, or byproducts from the cyclization step.

Experimental Protocols

Recrystallization from Ethanol

This protocol is adapted from the purification of the closely related compound, 5,5-diphenyl-2-thiohydantoin.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities or the solution is colored, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. If the solution is colored, you may add a small amount of activated charcoal to the solution before heating and then filter it hot.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this time. For maximum yield, you can then place the flask in an ice bath to further cool the solution.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Characterization: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Data Presentation

Compound Recrystallization Solvent Melting Point (°C) Purity (by LC) Reference
5,5-Diphenyl-2-thiohydantoinEthanol234-23799.5%[2]
5,5-Diphenyl-2-thiohydantoinEthanol232-23699.4%[2]
5,5-Diphenyl-2-thiohydantoinEthanol231-23599.0%[2]
3-Phenyl-2-thio-5-hydantoinacetic acidEthanol-Water229Not Specified[9]
5-(4'-Imidazolylmethyl)-3-phenyl-2-thiohydantoin hydrochlorideAbsolute Ethanol200-206 (decomposes)Not Specified[9]

Visualizations

Recrystallization_Workflow start Crude 5-Phenyl-2-thioxo- imidazolidin-4-one dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem colored_crystals Colored Crystals start->colored_crystals Problem boil_solvent Boil off some solvent no_crystals->boil_solvent Solution add_solvent Add more solvent, cool slowly oiling_out->add_solvent Solution concentrate_mother_liquor Concentrate mother liquor low_yield->concentrate_mother_liquor Solution charcoal Use activated charcoal colored_crystals->charcoal Solution

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue Potential Cause Recommended Solution
Low Yield of Target Compound Incomplete reaction.Ensure stoichiometric amounts of reactants. Prolong reaction time or increase temperature as per the protocol. Monitor reaction progress using Thin Layer Chromatography (TLC).
Decomposition of starting materials or product.Avoid excessive heating or prolonged exposure to harsh acidic or basic conditions. Uneven heating can create "hot spots" leading to decomposition.[1]
Suboptimal pH.Maintain the pH of the reaction mixture within the optimal range for the specific synthetic route. For instance, in Bucherer-Bergs type reactions, a pH of ~8-9 is often recommended.
Presence of Unreacted Phenylglycine Inefficient cyclization.Ensure the cyclization conditions (e.g., strong acid, heat) are adequate. In the synthesis from C-phenylglycine and phenyl isothiocyanate, refluxing in 6N HCl is a crucial step.[2]
Formation of Diphenylglycoluril as a Side Product This is a known side product in related hydantoin syntheses, particularly under certain alkaline conditions.[3]Optimize the concentration of the base. In some cases, reducing the amount of alkali can disfavor the formation of glycoluril byproducts.[3]
Formation of N-acylated or O-acylated byproducts Use of acylating agents like acetic anhydride or benzoyl chloride in the reaction or workup.If acylation is not the intended next step, avoid the use of these reagents. If they are necessary for a different transformation, ensure complete removal during purification. The use of these reagents has been reported to produce byproducts.[4]
Difficulty in Product Purification Presence of multiple closely-related side products.Utilize column chromatography with a suitable solvent system (e.g., hexane/EtOAc) for purification.[5] Recrystallization from an appropriate solvent mixture, such as ethanol/water, can also be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common methods are variations of the Bucherer-Bergs reaction and the condensation of an α-amino acid or its ester with an isothiocyanate.[6] A prevalent method involves the reaction of C-phenylglycine with phenyl isothiocyanate, followed by acid-catalyzed cyclization.[2][7] Another approach is the microwave-assisted reaction of an α-amino ester with an isothiocyanate.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product and any side products. The spots can be visualized under a UV lamp.

Q3: What is the expected yield for this synthesis?

A3: Yields can vary significantly depending on the specific protocol and reaction conditions. Yields in the range of 70-80% have been reported for similar syntheses.[2] Microwave-assisted syntheses have also reported high yields, sometimes exceeding 90%.[5]

Q4: My final product has a low melting point and appears impure. What should I do?

A4: Impurities, including side products and unreacted starting materials, can lower the melting point of your compound. It is recommended to purify the product using column chromatography or recrystallization. Recrystallization from an ethanol/water mixture has been shown to be effective.[2]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Many synthetic routes may involve toxic reagents such as cyanides or volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocol: Synthesis of 3-Phenyl-5-phenyl-2-thioxoimidazolidin-4-one from C-Phenylglycine

This protocol is adapted from a general method for the preparation of 3-phenyl-5-arylimidazolidinic derivatives and can be applied for the synthesis of this compound.[2]

Materials:

  • C-Phenylglycine

  • Phenyl isothiocyanate

  • 10% Sodium hydroxide (NaOH) solution

  • 6N Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve C-phenylglycine in the minimum required amount of 10% aqueous NaOH solution with stirring. Continue stirring for an additional 2 hours.

  • Slowly add an equimolar amount of phenyl isothiocyanate to the solution in small portions. Continue stirring for another 4 hours.

  • Allow the mixture to stand for 24 hours. A precipitate may form.

  • Filter the precipitate. Acidify the remaining solution with concentrated HCl.

  • Collect the resulting aroylimidazilidinic acid intermediate.

  • Reflux the intermediate for 1 hour in 40 mL of 6N HCl solution.

  • After cooling, a white crystalline product should precipitate.

  • Filter the product, wash it with water, and allow it to air-dry.

  • Recrystallize the crude product from an ethanol/water (1:1) mixture to obtain the pure this compound.

Visualizations

Reaction Scheme and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Phenylglycine C Intermediate A->C + NaOH E Unreacted Phenylglycine A->E Incomplete Reaction B Phenyl Isothiocyanate B->C D This compound (Target Product) C->D Reflux in 6N HCl F Diphenylglycoluril C->F Alternative Cyclization (under certain conditions) G Other Byproducts

Caption: Reaction pathway for the synthesis of this compound and potential side products.

Troubleshooting Workflow

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Check reaction time, temperature, and pH check_yield->incomplete_reaction Yes purify Column Chromatography or Recrystallization check_purity->purify Yes end Pure Product check_purity->end No incomplete_reaction->start decomposition Avoid excessive heat and harsh conditions decomposition->start purify->end side_products Identify Side Products (e.g., Diphenylglycoluril) purify->side_products

Caption: A troubleshooting workflow for the synthesis of this compound.

Representative Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, related compounds have been studied for their biological activities. For instance, similar heterocyclic compounds have been investigated for their effects on cellular signaling. The following diagram illustrates the Nrf2/ARE signaling pathway, which is a common target for bioactive compounds with antioxidant properties.[8] This serves as an example of a pathway that could be investigated for the title compound.

G compound Bioactive Compound (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are genes Cytoprotective Genes (e.g., HO-1, SOD) are->genes Activation response Cellular Protection (Antioxidant Response) genes->response

Caption: The Nrf2/ARE signaling pathway, a potential target for bioactive heterocyclic compounds.

References

Optimization of reaction conditions for 5-Phenyl-2-thioxoimidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Route A: From Phenylalanine. This method involves the reaction of the amino acid L-phenylalanine with a thiocyanate source, such as ammonium thiocyanate in the presence of acetic anhydride, or by heating L-phenylalanine directly with thiourea.[1][2][3]

  • Route B: Knoevenagel Condensation. This approach consists of the condensation reaction between benzaldehyde and 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin).[4][5][6] This reaction is typically catalyzed by a weak base.

Q2: What are the typical yields for these synthetic routes?

A2: Yields can vary significantly based on the specific reaction conditions. For the synthesis from C-phenylglycine derivatives (related to Route A), yields are reported to be in the range of 70–74%.[7] For the Knoevenagel condensation (Route B), yields can range from moderate to excellent, with a reported yield of 69.9% for the synthesis of (Z)-5-benzylidene-2-thioxoimidazolidin-4-one in water using trimethylamine as a catalyst.[5] Optimization of reaction parameters is crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the common methods for purification of the final product?

A4: The most common purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often performed using solvents like ethanol or an ethanol/water mixture.[7] For column chromatography, a silica gel stationary phase is typically used with an appropriate eluent system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Inactive Catalyst (Knoevenagel Route) The choice of catalyst is critical. Weak bases like piperidine, β-alanine, or trimethylamine are commonly used.[4][5] Ensure the catalyst is fresh and used in the appropriate molar ratio. A comparative study of catalysts can help in selecting the most effective one for your specific setup.
Inappropriate Reaction Temperature The reaction temperature significantly influences the reaction rate and yield. For the Knoevenagel condensation, heating is often required.[4] For the synthesis from phenylalanine and thiourea, temperatures can range from 170 to 220°C.[3] It is advisable to perform small-scale experiments to determine the optimal temperature.
Incorrect Solvent The solvent can have a profound effect on the reaction. For the Knoevenagel route, polar protic solvents like methanol and ethanol have been shown to give higher conversions than aprotic solvents.[8] In some cases, solvent-free conditions or the use of green solvents like water can be effective.[5][9]
Incomplete Reaction If TLC analysis indicates the presence of starting materials, the reaction time may need to be extended. Continue monitoring the reaction until the starting materials are consumed.
Decomposition of Starting Materials or Product Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to decomposition. If decomposition is suspected, consider lowering the reaction temperature or shortening the reaction time.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Suggestion
Self-Condensation of Benzaldehyde (Knoevenagel Route) The use of a strong base can promote the self-condensation of benzaldehyde. To avoid this, use a weak base as a catalyst.
Formation of Glycol-thioureid In a related synthesis of 5,5-diphenyl-2-thiohydantoin, the formation of a glycol-thioureid byproduct was observed, particularly with strongly basic media.[10] Careful control of basicity can help minimize this side product.
Formation of Amide and Acid Byproducts in Solid-Phase Synthesis In solid-phase synthesis of related thiohydantoins, the formation of both an amide and a carboxylic acid product has been reported. This is proposed to occur through a tandem ring-closure and ring-opening mechanism of an intermediate.[11] Understanding this mechanism can help in optimizing conditions to favor the desired product.
Unidentified Impurities If unexpected spots are observed on the TLC plate, these could be due to various side reactions. Purification by column chromatography is often effective in separating the desired product from these impurities. Characterization of the major side products by techniques like NMR or Mass Spectrometry can provide insights into the side reactions occurring.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Suggestion
Product is an Oil or Gummy Solid This can occur if the product is impure. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If the pure product is indeed an oil, standard workup procedures for oils should be followed.
Product is Insoluble in Common Recrystallization Solvents A wider range of solvents or solvent mixtures should be screened for recrystallization. It may be necessary to use less common solvents or to perform the recrystallization at a higher temperature.
Co-elution of Product and Impurities during Column Chromatography If the product and impurities have similar polarities, separation by column chromatography can be challenging. Try using a different eluent system with varying polarity, or consider using a different stationary phase.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of related thiohydantoin syntheses. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on the Yield of 5,5-diphenyl-2-thiohydantoin in Absolute Ethanol

CatalystYield (%)
Potassium tert-butoxide (t-BuOK)93.17
Sodium Hydroxide (NaOH)88.23
Potassium Hydroxide (KOH)85.45
Sodium Ethoxide (EtONa)83.12

Note: The use of potassium tert-butoxide also resulted in a small amount (<4%) of a glycol-thioureid byproduct.

Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile [8]

SolventConversion (%)
Methanol (MeOH)98
Ethanol (EtOH)92
Chloroform (CHCl₃)25
Dichloromethane (DCM)20
Toluene15

Note: These results, while for a different active methylene compound, highlight the significant impact of solvent choice on the Knoevenagel condensation.

Experimental Protocols

Protocol A: Synthesis of this compound from C-Phenylglycine Derivative[7]
  • Dissolve C-phenylglycine in a minimum amount of 10% aqueous sodium hydroxide (NaOH) solution with stirring.

  • Continue stirring for an additional 120 minutes.

  • Add an equimolar quantity of phenyl isothiocyanate in small portions and continue stirring for a further 4 hours.

  • After 24 hours, separate the precipitate by filtration.

  • Acidify the remaining solution with hydrochloric acid (HCl).

  • Reflux the obtained aroylimidazilidinic acid for 1 hour with 6N HCl solution.

  • The white crystalline product is filtered off, washed with water, air-dried, and recrystallized from an ethanol/water mixture (1:1).

Protocol B: Synthesis of (Z)-5-Benzylidene-2-thioxoimidazolidin-4-one via Knoevenagel Condensation[4][5]
  • To a suspension of 2-thioxoimidazolidin-4-one (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent (e.g., acetic acid or water), add a catalytic amount of a weak base (e.g., β-alanine or trimethylamine).[4][5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow_A cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Isolation start C-Phenylglycine + 10% NaOH (aq) stir1 Stir for 2 hours start->stir1 add_pitc Add Phenyl Isothiocyanate stir1->add_pitc stir2 Stir for 4 hours add_pitc->stir2 precipitate Precipitate Formation (after 24 hours) stir2->precipitate filter1 Filter Precipitate precipitate->filter1 acidify Acidify Filtrate with HCl filter1->acidify reflux Reflux with 6N HCl for 1 hour acidify->reflux filter2 Filter Product reflux->filter2 wash Wash with Water filter2->wash dry Air Dry wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize product 5-Phenyl-2-thioxo- imidazolidin-4-one recrystallize->product experimental_workflow_B cluster_reaction Knoevenagel Condensation cluster_workup Work-up and Purification reactants Benzaldehyde + 2-Thiohydantoin add_catalyst Add Catalyst (e.g., β-alanine) reactants->add_catalyst add_solvent Add Solvent (e.g., Acetic Acid) reactants->add_solvent reflux Heat to Reflux add_catalyst->reflux add_solvent->reflux cool Cool to Room Temp reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry wash->dry purify Recrystallize or Column Chromatography dry->purify product 5-Benzylidene-2-thioxo- imidazolidin-4-one purify->product troubleshooting_logic start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Side Products Present? check_yield->check_impurities No optimize_catalyst Optimize Catalyst check_yield->optimize_catalyst Yes optimize_temp Optimize Temperature check_yield->optimize_temp Yes optimize_solvent Optimize Solvent check_yield->optimize_solvent Yes extend_time Extend Reaction Time check_yield->extend_time Yes check_isolation Isolation/Purification Issues? check_impurities->check_isolation No use_weak_base Use Weak Base Catalyst check_impurities->use_weak_base Yes control_basicity Control Basicity check_impurities->control_basicity Yes column_chrom Column Chromatography check_impurities->column_chrom Yes purify_small_sample Purify Small Sample First check_isolation->purify_small_sample Yes screen_solvents Screen Recrystallization Solvents check_isolation->screen_solvents Yes change_eluent Change Eluent System check_isolation->change_eluent Yes end Successful Synthesis check_isolation->end No optimize_catalyst->check_impurities optimize_temp->check_impurities optimize_solvent->check_impurities extend_time->check_impurities use_weak_base->check_isolation control_basicity->check_isolation column_chrom->check_isolation purify_small_sample->end screen_solvents->end change_eluent->end

References

Stability of 5-Phenyl-2-thioxoimidazolidin-4-one under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Phenyl-2-thioxoimidazolidin-4-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: Based on the chemistry of the thiohydantoin ring, the primary degradation pathway is hydrolysis. This can occur under both acidic and basic conditions, leading to the opening of the imidazolidinone ring.[1][2] Other potential degradation pathways include oxidation of the sulfur atom and photolytic degradation.

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is the recommended approach for monitoring the degradation of this compound.[3][4] This method should be capable of separating the intact drug from its degradation products. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Q3: What are the expected degradation products under hydrolytic conditions?

A3: Under acidic or basic hydrolysis, the imidazolidinone ring can open. The primary degradation product is likely to be the corresponding thioureido acid. Further degradation may lead to the formation of phenylglycine and thiourea.

Q4: Is this compound sensitive to light?

A4: Photostability testing is crucial for compounds with chromophores, such as the phenyl and thiohydantoin rings in this molecule. Exposure to UV and visible light can potentially lead to photodegradation. It is recommended to perform photostability studies according to ICH Q1B guidelines.[5]

Q5: How does temperature affect the stability of the compound?

A5: Elevated temperatures can accelerate hydrolytic and oxidative degradation. Thermal stability studies should be conducted to determine the impact of heat on the compound's integrity.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution
  • Possible Cause: The pH of the solution may be too acidic or too basic, promoting hydrolysis of the thiohydantoin ring. The solvent itself might be reactive.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If possible, adjust the pH to a more neutral range (pH 6-8) using a suitable buffer system.

    • Evaluate the stability of the compound in a range of buffered solutions to identify the optimal pH for stability.

    • If using organic solvents, ensure they are of high purity and free from acidic or basic impurities. Consider using aprotic solvents if protic solvents are suspected to be involved in degradation.

Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis
  • Possible Cause: This could indicate complex degradation pathways, the presence of impurities in the starting material, or secondary degradation of initial breakdown products.

  • Troubleshooting Steps:

    • Confirm the purity of the initial this compound sample using a high-resolution analytical technique.

    • Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to examine the UV spectra of the unknown peaks. This can help determine if they are related to the parent compound.

    • Employ LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify their molecular weights and propose potential structures.

    • Analyze samples at earlier time points in your stability study to identify primary degradation products before they degrade further.

Issue 3: Inconsistent Stability Results Between Batches
  • Possible Cause: Variations in the impurity profile or crystalline form (polymorphism) of different batches can affect stability.

  • Troubleshooting Steps:

    • Perform a thorough characterization of each batch, including purity analysis (e.g., by HPLC, NMR) and solid-state characterization (e.g., by X-ray powder diffraction, differential scanning calorimetry).

    • Document and compare the impurity profiles of different batches.

    • If polymorphism is suspected, investigate the stability of different crystalline forms.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7][8]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a stock solution of the compound (1 mg/mL).

    • Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Collect samples at different time intervals.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

    • For solution stability, prepare a solution of the compound in a suitable solvent and store it at elevated temperatures.

    • Sample at various time points and analyze by HPLC.

4. Photostability Testing:

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]

    • Keep control samples protected from light at the same temperature.

    • Analyze the exposed and control samples by HPLC.

Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate comparison.

Table 1: Stability of this compound in Solution under Different pH Conditions

pHTemperature (°C)Time (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
2.0 (0.01 M HCl)250100.00.00
2495.24.81
600100.00.00
885.114.92
7.0 (Phosphate Buffer)250100.00.00
2499.80.20
600100.00.00
898.51.51
12.0 (0.01 M NaOH)250100.00.00
2488.411.62
600100.00.00
870.329.73

Table 2: Summary of Forced Degradation Studies

Stress ConditionTime% Assay of Parent Compound% Total DegradationMajor Degradant (RRT)
0.1 M HCl (60 °C)8 hours85.114.90.75
0.1 M NaOH (60 °C)4 hours75.224.80.68, 0.82
3% H₂O₂ (RT)24 hours92.57.50.91
Thermal (80 °C, solid)48 hours98.11.91.12
Photolytic (ICH Q1B)-99.50.5-

(Note: The data in these tables are illustrative and represent typical results that would be generated from such studies.)

Visualizations

Experimental Workflow for Stability Testing

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid_hydrolysis Acid Hydrolysis (0.1 M HCl) stock_solution->acid_hydrolysis base_hydrolysis Base Hydrolysis (0.1 M NaOH) stock_solution->base_hydrolysis oxidation Oxidation (3% H₂O₂) stock_solution->oxidation thermal Thermal Stress (Solid & Solution) stock_solution->thermal photolytic Photolytic Stress (ICH Q1B) stock_solution->photolytic sampling Sampling at Time Intervals acid_hydrolysis->sampling base_hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling hplc_analysis Stability-Indicating HPLC Analysis sampling->hplc_analysis data_evaluation Data Evaluation (% Degradation, Degradants) hplc_analysis->data_evaluation

Caption: Workflow for forced degradation studies.

Hypothetical Signaling Pathway Inhibition

Given that derivatives of this compound have been investigated as inhibitors of proteins like perforin, a hypothetical signaling pathway diagram illustrating a mechanism of action for a drug candidate is presented below.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression drug This compound (Drug Candidate) drug->kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase cascade.

References

Technical Support Center: Degradation Studies of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyl-2-thioxoimidazolidin-4-one. The information provided is intended to assist in navigating challenges encountered during the investigation of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The thiohydantoin ring is prone to opening under both acidic and basic conditions. The sulfur atom can be oxidized, and the phenyl group may undergo reactions under specific stress conditions.

Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A2: If no degradation is observed, the stress conditions may not be stringent enough.[1][2] Consider increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevating the temperature, or extending the exposure time.[2] It is crucial to do this incrementally to achieve a target degradation of 5-20%.[2] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to shelf-life stability.[1]

Q3: My chromatogram shows several small, poorly resolved peaks after degradation. How can I improve the separation?

A3: Poor resolution of degradation products in HPLC can be addressed by optimizing the chromatographic method. Try adjusting the mobile phase composition, such as the organic modifier and buffer concentration, or changing the pH. A gradient elution method is often more effective than an isocratic one for separating complex mixtures of parent drug and degradants.[3] You could also consider using a column with a different stationary phase or a smaller particle size for higher efficiency.

Q4: How can I identify the structure of the unknown degradation products?

A4: The identification of unknown degradation products typically requires advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the degradants.[4] For unambiguous structure elucidation, techniques like high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) for fragmentation analysis are invaluable. Isolation of the degradants followed by nuclear magnetic resonance (NMR) spectroscopy can provide definitive structural information.[3]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Results
Symptom Possible Cause Troubleshooting Step
High variability in the percentage of degradation between replicate experiments.Inconsistent temperature control during the stress study.Ensure precise and uniform temperature control using a calibrated oven or water bath. Monitor the temperature throughout the experiment.
Inaccurate preparation of stressor solutions (acid, base, etc.).Prepare fresh solutions for each experiment and verify their concentrations. Use calibrated volumetric glassware.
Fluctuation in light intensity for photostability studies.Utilize a validated photostability chamber with a calibrated light source to ensure consistent light exposure.[5]
Issue 2: Poor Peak Shape in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Tailing peaks for the parent compound or degradants.Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.
Column overload.Reduce the injection volume or the concentration of the sample.
Broad peaks.Low column efficiency.Ensure the column is properly conditioned. Check for voids in the column packing. Consider replacing the column if it is old.
High dead volume in the HPLC system.Use tubing with a smaller internal diameter and ensure all connections are secure.

Experimental Protocols

Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.[1]

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.[1]

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[2]

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Photolytic Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Exposure:

    • Place the solution in a transparent container within a photostability chamber.

    • Expose the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analysis: After the exposure period, withdraw an aliquot from both the exposed and control samples and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (RRT)Major Degradation Product 2 (RRT)
0.1 N HCl (60°C)2485.20.78-
0.1 N NaOH (60°C)2478.50.650.91
Water (60°C)2498.1--
3% H₂O₂ (RT)2490.71.15-
Photolytic (ICH)2495.3--

RRT: Relative Retention Time

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent_Hydrolysis 5-Phenyl-2-thioxo- imidazolidin-4-one Acid_Product Phenylglycine (from acidic hydrolysis) Parent_Hydrolysis->Acid_Product 0.1 N HCl, Δ Base_Product N-Thiocarbamoyl- phenylglycine (from basic hydrolysis) Parent_Hydrolysis->Base_Product 0.1 N NaOH, Δ Parent_Oxidation 5-Phenyl-2-thioxo- imidazolidin-4-one Oxidized_Product 5-Phenyl-imidazolidine- 2,4-dione (Oxidized Product) Parent_Oxidation->Oxidized_Product H₂O₂ Experimental_Workflow Start Start: Forced Degradation Study Prepare_Sample Prepare Stock Solution of This compound Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Prepare_Sample->Stress_Conditions Sampling Sample at Predetermined Time Points Stress_Conditions->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Data_Processing Data Processing and Peak Identification Analysis->Data_Processing Report Generate Report Data_Processing->Report

References

Technical Support Center: Enhancing the Bioavailability of 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during formulation development and bioavailability assessment.

Problem Possible Cause(s) Suggested Solution(s)
Low aqueous solubility of the this compound derivative. The phenyl group and the thiohydantoin core contribute to the molecule's lipophilicity, leading to poor solubility in aqueous media. The calculated XLogP3 value of 1.1 for this compound suggests moderate lipophilicity.[1]1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation to improve solubility. 3. Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic polymers to convert the crystalline drug into a more soluble amorphous form. 4. pH Adjustment: Investigate the pH-solubility profile of the derivative. If it has ionizable groups, adjusting the pH of the formulation or the microenvironment can increase solubility.
Poor dissolution rate of the formulated product. - Inadequate wetting of the drug particles. - Agglomeration of fine particles. - Insufficient amount or inappropriate type of solubilizing excipient.1. Incorporate Wetting Agents: Add surfactants (e.g., polysorbates, sodium lauryl sulfate) to the formulation to improve the wetting of the hydrophobic drug particles. 2. Optimize Particle Size: While smaller particles are generally better, very fine nanoparticles can agglomerate. Optimize the particle size and consider the use of anti-agglomeration agents. 3. Screen Solubilizing Agents: Systematically screen different types and concentrations of solubilizing excipients to find the most effective combination for your specific derivative.
High variability in in vivo pharmacokinetic data. - Poor and erratic absorption from the gastrointestinal tract. - Significant first-pass metabolism. - Food effects influencing drug absorption.1. Improve Formulation Robustness: Develop a formulation that provides consistent drug release and absorption, such as a self-emulsifying drug delivery system (SEDDS). 2. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism. Consider co-administration with metabolic inhibitors if appropriate for the research phase. 3. Standardize Dosing Conditions: In preclinical studies, administer the formulation to fasted animals to minimize variability due to food effects. If a food effect is suspected, conduct studies in both fed and fasted states to characterize it.
Low oral bioavailability despite good in vitro dissolution. - Low membrane permeability. - Efflux transporter activity (e.g., P-glycoprotein). - Pre-systemic metabolism in the gut wall or liver.1. Assess Permeability: Use in vitro models like Caco-2 cell monolayers to determine the intestinal permeability of the compound. 2. Investigate Efflux: Conduct studies with P-glycoprotein inhibitors (e.g., verapamil) in your permeability assays to see if efflux is limiting absorption. 3. Lipid-Based Formulations: Formulations such as SEDDS or lipid nanoparticles can enhance lymphatic transport, potentially bypassing the portal circulation and reducing first-pass metabolism.
Difficulty in developing a stable formulation. - Crystallization of the amorphous drug in solid dispersions. - Phase separation in lipid-based formulations. - Chemical degradation of the derivative.1. Polymer and Drug Loading Optimization: In solid dispersions, select a polymer with good miscibility with the drug and optimize the drug loading to prevent recrystallization. 2. Excipient Compatibility Studies: For lipid-based systems, carefully screen lipids, surfactants, and co-solvents for compatibility and physical stability. 3. Forced Degradation Studies: Expose the drug substance and formulation to stress conditions (heat, humidity, light, acid, base) to identify potential degradation pathways and develop appropriate stabilization strategies.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound that influence its bioavailability?

Based on available data for the parent compound, this compound, the following properties are noteworthy:

PropertyValueImplication for Bioavailability
Molecular Weight 192.24 g/mol [1]Within the range for good oral absorption according to Lipinski's Rule of Five.
XLogP3 (Calculated) 1.1[1]Indicates moderate lipophilicity. While this suggests reasonable membrane permeability, it can also be associated with low aqueous solubility.
Hydrogen Bond Donors 2[1]Within the acceptable range for oral drugs.
Hydrogen Bond Acceptors 2[1]Within the acceptable range for oral drugs.

The moderate lipophilicity suggests that low aqueous solubility is a likely primary barrier to achieving good oral bioavailability for this class of compounds.

2. Which formulation strategies are most promising for improving the bioavailability of these derivatives?

Given the likely low solubility, the following strategies are recommended for investigation:

  • Lipid-Based Drug Delivery Systems (LBDDS): These are often effective for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption, and may also enhance lymphatic uptake, reducing first-pass metabolism.

  • Amorphous Solid Dispersions: By converting the crystalline drug to a higher-energy amorphous state within a hydrophilic polymer matrix, both the solubility and dissolution rate can be significantly increased.

  • Nanosuspensions: Reducing the particle size to the nanometer range drastically increases the surface area for dissolution. This can be a viable approach if the compound's solubility is not extremely low.

3. How can I assess the bioavailability of my this compound derivative in a preclinical setting?

A standard approach involves a pharmacokinetic study in an animal model (e.g., rats or mice). The key steps are:

  • Administer the formulated derivative orally (and intravenously for absolute bioavailability determination).

  • Collect blood samples at predetermined time points.

  • Analyze the plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

4. What are the critical quality attributes (CQAs) to monitor for a formulation of a this compound derivative?

For a solid oral dosage form, CQAs would include:

  • Assay and Content Uniformity: To ensure consistent dosing.

  • Dissolution Profile: To predict in vivo performance and ensure batch-to-batch consistency.

  • Solid-State Properties: For amorphous solid dispersions, the degree of crystallinity is a critical parameter to monitor for stability.

  • Particle Size Distribution: For nanosuspensions or micronized drug products.

For a lipid-based formulation, CQAs would include:

  • Drug Content and Uniformity.

  • Emulsion Droplet Size Distribution upon dispersion in an aqueous medium.

  • Absence of Drug Precipitation upon dispersion.

  • Physical and Chemical Stability.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of the this compound derivative to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand or centrifuge it to separate the undissolved solid from the solution.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filter the sample if necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Express the solubility in units such as mg/mL or µg/mL.

Protocol for In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Medium Preparation: Prepare a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid). De-gas the medium before use.

  • Apparatus Setup: Set up the USP Apparatus 2 with the paddle speed typically at 50 or 75 RPM and the temperature maintained at 37 ± 0.5°C.

  • Sample Introduction: Place a single dose of the formulated this compound derivative into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point and plot the dissolution profile.

Protocol for In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (for example) for at least one week before the study, with free access to food and water.

  • Dosing:

    • Oral Group: Fast the animals overnight. Administer the formulation of the this compound derivative at the target dose via oral gavage.

    • Intravenous Group: Administer the drug dissolved in a suitable vehicle (e.g., a solution with co-solvents) via tail vein injection.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the derivative in rat plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters like AUC, Cmax, Tmax, and elimination half-life. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Compound Compound Solubility_Screening Solubility Screening Compound->Solubility_Screening Formulation_Strategies Formulation Strategies (e.g., SEDDS, Solid Dispersion) Solubility_Screening->Formulation_Strategies Prototype_Formulation Prototype Formulation Formulation_Strategies->Prototype_Formulation Dissolution_Testing Dissolution Testing Prototype_Formulation->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2) Prototype_Formulation->Permeability_Assay Animal_PK_Study Animal Pharmacokinetic Study Prototype_Formulation->Animal_PK_Study Dissolution_Testing->Animal_PK_Study Permeability_Assay->Animal_PK_Study Bioanalysis Bioanalysis (LC-MS/MS) Animal_PK_Study->Bioanalysis PK_Parameters Pharmacokinetic Parameters Bioanalysis->PK_Parameters

Caption: Experimental workflow for enhancing the bioavailability of a new chemical entity.

formulation_decision_tree start Poorly Soluble Compound (this compound derivative) solubility_check Is aqueous solubility < 10 µg/mL? start->solubility_check permeability_check Is permeability high? (e.g., Caco-2 Papp > 1 x 10^-6 cm/s) solubility_check->permeability_check Yes formulation_II Formulation Strategies for Class II: - Particle size reduction - Solid dispersions - Lipid-based systems solubility_check->formulation_II No (Moderately Insoluble) bcs_class_II BCS Class II (Solubility-limited absorption) permeability_check->bcs_class_II Yes bcs_class_IV BCS Class IV (Solubility and permeability limited) permeability_check->bcs_class_IV No bcs_class_II->formulation_II formulation_IV Formulation Strategies for Class IV: - Lipid-based systems with permeation enhancers - Combination approaches bcs_class_IV->formulation_IV

Caption: Decision tree for selecting a formulation strategy based on BCS classification.

References

Addressing resistance mechanisms to 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Phenyl-2-thioxoimidazolidin-4-one and its analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound belongs to the rhodanine class of compounds. While its exact mechanism can be cell-type dependent, related 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of perforin, a key protein in cell-mediated cytotoxicity.[1][2][3] Other rhodanine derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase II, and modulation of Bcl-2 family proteins.[4][5][6][7][8]

Q2: My cells are showing reduced sensitivity to the compound over time. What are the potential resistance mechanisms?

A2: Acquired resistance to this compound can arise from several factors, depending on its primary mechanism of action in your model system. Potential mechanisms include:

  • Target-based resistance:

    • If the target is perforin, resistance may develop due to impaired binding of perforin to the tumor cell surface.[9]

    • Mutations in the drug's binding site on its target protein.

  • Pathway-based resistance:

    • If the compound induces apoptosis via Bcl-2 inhibition, resistance can emerge from the upregulation of other anti-apoptotic proteins like Mcl-1 or Bcl-XL, or through mutations in pro-apoptotic proteins like BAX.[10][11][12][13]

    • Activation of alternative survival signaling pathways that bypass the effects of the compound.

  • Drug efflux and metabolism:

    • Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.

    • Enhanced metabolic degradation of the compound by the cells.

Q3: How can I confirm the target engagement of this compound in my cellular model?

A3: Several assays can be employed to confirm target engagement. A Cellular Thermal Shift Assay (CETSA) is a powerful method to observe the binding of a compound to its target protein in a cellular environment.[14] This technique measures changes in the thermal stability of the target protein upon ligand binding. Alternatively, if the target is a kinase, a cellular phosphorylation assay can determine if the compound inhibits the kinase activity within the cell.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Fluctuation in incubation time or compound concentration. 4. Contamination (e.g., mycoplasma).1. Use cells within a consistent and narrow passage number range. 2. Optimize and strictly adhere to the cell seeding protocol. 3. Ensure accurate and consistent preparation of compound dilutions and incubation times. 4. Regularly test for and eliminate mycoplasma contamination.
High background signal in cell viability assays 1. Autofluorescence of the compound or media components (e.g., phenol red). 2. Assay reagent incompatibility with the experimental conditions.1. Use phenol red-free media.[15] Measure the fluorescence/luminescence of the compound alone to determine its intrinsic signal. 2. Ensure the chosen assay is compatible with your cell type and treatment conditions. Consider a different viability assay (e.g., switch from a fluorescent to a luminescent readout).
Loss of compound activity in long-term experiments 1. Compound degradation in media. 2. Cellular metabolism of the compound.1. Assess the stability of the compound in your culture media over the experimental time course. 2. Replenish the media with fresh compound at regular intervals.
No observable phenotype despite biochemical activity 1. Poor cell permeability of the compound. 2. The biochemical target is not critical for survival in your specific cell line. 3. Rapid development of resistance.1. Perform a cellular uptake study to measure the intracellular concentration of the compound. 2. Validate the importance of the target pathway in your cell model using genetic approaches (e.g., siRNA/CRISPR). 3. Conduct short-term assays to observe the initial cellular response before resistance mechanisms are established.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol is for determining the cytotoxic or cytostatic effects of this compound.

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates[15]

  • Phenol red-free cell culture medium[15]

  • Multichannel pipette

  • Microplate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of phenol red-free medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in phenol red-free medium.

    • Add 100 µL of the 2x compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Resazurin Incubation:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is observed in the control wells.

  • Data Acquisition:

    • Measure the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with media and resazurin only).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability against the compound concentration (log scale) to determine the IC50 value.

Protocol 2: Development of a Drug-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • This compound

  • Complete cell culture medium

  • Standard cell culture equipment

Procedure:

  • Initial IC50 Determination:

    • Determine the initial IC50 of the parental cell line for the compound using the cell viability protocol described above.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.

    • Monitor the cells daily. Expect significant cell death initially.

  • Dose Escalation:

    • When the cells resume proliferation and reach approximately 80% confluency, subculture them.

    • Gradually increase the compound concentration in the culture medium (e.g., by 1.5 to 2-fold).

    • If a high level of cell death is observed, reduce the concentration increment.

  • Maintenance and Characterization:

    • Repeat the dose escalation until the cells are proliferating in a significantly higher concentration of the compound (e.g., 10-fold the initial IC50).

    • At each stage of increased resistance, freeze down vials of cells for future use.

    • Periodically re-determine the IC50 of the resistant cell line to confirm the level of resistance.

    • The resistant cell line can then be used to investigate the underlying resistance mechanisms.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing changes in protein expression or phosphorylation in response to compound treatment, which can indicate the engagement of a specific signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK, anti-Bcl-2, anti-Mcl-1) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_0 Hypothetical Signaling Pathway & Resistance cluster_1 Resistance Mechanisms Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Target Target Protein (e.g., Bcl-2) Compound->Target Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Target->Pro_Apoptotic Inhibition Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induction Target_Mutation Target Mutation Target_Mutation->Target Prevents Binding Mcl1_Upregulation Mcl-1/Bcl-XL Upregulation Mcl1_Upregulation->Pro_Apoptotic Inhibition

Caption: Hypothetical signaling pathway for this compound and potential resistance mechanisms.

G cluster_0 Experimental Workflow: Investigating Resistance Start Observe Decreased Compound Efficacy Develop Develop Resistant Cell Line Start->Develop IC50 Confirm Resistance (IC50 Shift) Develop->IC50 Hypothesize Hypothesize Mechanisms (Target vs. Pathway) IC50->Hypothesize Target_Seq Target Gene Sequencing Hypothesize->Target_Seq Target-based Western Western Blot for Bcl-2 Family Proteins Hypothesize->Western Pathway-based Efflux Drug Efflux Assay Hypothesize->Efflux Off-target Conclusion Identify Resistance Mechanism Target_Seq->Conclusion Western->Conclusion Efflux->Conclusion

Caption: Workflow for investigating resistance mechanisms to this compound.

G cluster_0 Troubleshooting Logic Problem Inconsistent Results Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Check_Reagents Verify Compound Dilutions & Reagent Quality Problem->Check_Reagents Check_Assay Review Assay Protocol & Plate Reader Settings Problem->Check_Assay Contamination Test for Mycoplasma Check_Cells->Contamination Standardize Standardize Protocol Check_Reagents->Standardize Check_Assay->Standardize Contamination->Standardize

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Refinement of Assay Protocols for 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental assays.

Troubleshooting Guide

Solubility and Compound Handling

Question: My this compound compound is precipitating in my aqueous assay buffer. How can I improve its solubility?

Answer: Poor aqueous solubility is a common issue with this compound and its analogs. Here are several strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, high concentrations of DMSO can be toxic to cells and may interfere with some assays. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.

  • Formulation Strategies: For in vitro assays, you can explore the use of formulation aids such as cyclodextrins or self-emulsifying drug delivery systems (SEDDS) to enhance solubility.

  • pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with adjusting the pH of your assay buffer, if compatible with your experimental system, to see if it improves solubility.

  • Sonication and Heating: Gentle sonication or warming of the stock solution can sometimes help dissolve the compound. However, be cautious about potential degradation of the compound at high temperatures. Always ensure the solution is cooled to the assay temperature before use.

Question: I am observing inconsistent results between experiments. Could this be related to my compound stock?

Answer: Yes, inconsistent results can often be traced back to compound handling and storage.

  • Stock Solution Stability: Thiohydantoin compounds can be unstable over time, especially in solution. It is recommended to prepare fresh stock solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles.

  • Purity of the Compound: Ensure the purity of your compound. Impurities can lead to off-target effects and variability in your results.

  • Accurate Pipetting: Due to the hydrophobic nature of the compound, it may adhere to plastic surfaces. Use low-retention pipette tips and ensure thorough mixing when making dilutions.

Assay Performance and Data Interpretation

Question: I am seeing a high rate of false positives in my high-throughput screen (HTS). What could be the cause?

Answer: 5-Arylidene-2-thioxoimidazolidin-4-one derivatives are known to be potential Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that can interfere with assay readouts through various mechanisms, leading to false-positive results.

  • Assay Interference: These compounds can interfere with fluorescence or absorbance-based readouts. It is essential to run control experiments to test for auto-fluorescence or quenching effects of your compound at the wavelengths used in your assay.

  • Reactive Moieties: The 2-thioxoimidazolidin-4-one core can be a reactive moiety. Consider performing counter-screens or orthogonal assays to confirm that the observed activity is specific to your target and not due to non-specific reactivity.

  • Aggregate Formation: At higher concentrations, hydrophobic compounds can form aggregates that may non-specifically inhibit enzymes or disrupt cell membranes. Including a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in your assay buffer can help mitigate this.

Question: My cell-based assay is showing high variability and poor reproducibility. What are some common pitfalls?

Answer: Cell-based assays are sensitive to a variety of factors. Here are some key areas to troubleshoot:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.

  • Edge Effects: In multi-well plates, wells on the edge are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells or ensure proper humidification in the incubator.

  • Incubation Time: The timing of compound addition and the duration of the assay can significantly impact the results. Optimize these parameters for your specific cell line and compound.

  • Media Components: Components in the cell culture media, such as serum proteins, can bind to your compound and reduce its effective concentration. Consider using serum-free media for the duration of the compound treatment if your cells can tolerate it.

Frequently Asked Questions (FAQs)

General

Question: What are the known biological targets of this compound and its derivatives?

Answer: Derivatives of 5-arylidene-2-thioxoimidazolidin-4-one have been investigated as inhibitors of the cytolytic protein perforin.[1] Perforin is a key component of the immune system, responsible for forming pores in the membranes of target cells, which allows granzymes to enter and induce apoptosis. Inhibition of perforin is a potential therapeutic strategy for certain autoimmune diseases and transplant rejection.

Question: What is the mechanism of action of this compound as a perforin inhibitor?

Answer: These compounds are thought to directly bind to perforin and inhibit its pore-forming activity. This prevents the entry of granzymes into target cells, thereby blocking cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated cell death. The binding is believed to be reversible.

Experimental Protocols

Question: Can you provide a general protocol for a cell viability assay using this compound?

Answer: A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a generalized protocol that should be optimized for your specific cell line and experimental conditions.

Question: Where can I find a protocol for a perforin inhibition assay?

Answer: A perforin-mediated cell lysis assay is used to determine the inhibitory activity of compounds. This assay typically involves using effector cells (like NK cells or CTLs) that release perforin to lyse target cells. The protocol below is a general guideline.

Quantitative Data

Table 1: Representative IC50 Values of 5-Arylidene-2-thioxoimidazolidin-4-one Derivatives in Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
Phenyl-Thiophene CoreJurkat0.78[1]
Isoindolinone SubstitutedKHYG-1 (NK cell line)2.5[1]
Dihydroisoquinolinone SubstitutedPurified Perforin0.5 - 5[1]

Note: IC50 values can vary depending on the specific derivative, cell line, and assay conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Protocol 2: Perforin-Mediated Cell Lysis Assay

Objective: To assess the inhibitory effect of this compound on perforin-mediated cell killing.

Materials:

  • Effector cells (e.g., Natural Killer cells like KHYG-1)

  • Target cells (e.g., Jurkat cells)

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Calcein-AM (for labeling target cells)

  • 96-well V-bottom plates

  • Fluorescence plate reader

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells in serum-free medium at 1 x 10^6 cells/mL.

    • Add Calcein-AM to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells three times with complete medium to remove excess dye.

    • Resuspend the labeled target cells in complete medium at 1 x 10^5 cells/mL.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete medium.

  • Assay Setup:

    • Add 50 µL of the labeled target cells to each well of a 96-well V-bottom plate.

    • Add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells.

    • Add 50 µL of effector cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).

    • For controls, include wells with target cells only (for spontaneous release) and wells with target cells and a lysis buffer (e.g., 1% Triton X-100) for maximum release.

  • Incubation:

    • Centrifuge the plate at 200 x g for 2 minutes to initiate cell-cell contact.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well black, flat-bottom plate.

    • Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of specific lysis against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound compound_dilution Prepare Compound Dilutions treatment_incubation Incubate (24-72h) add_compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for a typical MTT cell viability assay.

perforin_inhibition_pathway cluster_effector Effector Cell (CTL/NK Cell) cluster_target Target Cell ctl_nk Cytotoxic T Lymphocyte / Natural Killer Cell granules Granules containing Perforin & Granzymes ctl_nk->granules Activation pore_formation Perforin Pore Formation granules->pore_formation Perforin Release target_cell Target Cell target_cell->pore_formation granzyme_entry Granzyme Entry pore_formation->granzyme_entry apoptosis Apoptosis granzyme_entry->apoptosis inhibitor 5-Phenyl-2-thioxo- imidazolidin-4-one inhibitor->pore_formation Inhibition

References

Strategies to reduce the toxicity of 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives. The focus is on strategies to understand and potentially reduce the toxicity of these compounds during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant cytotoxicity in our cell-based assays with this compound. What are the potential mechanisms of toxicity for this class of compounds?

A1: While specific mechanistic studies on this compound are limited in publicly available literature, the toxicity of thiohydantoin derivatives, in general, can be attributed to several mechanisms. These may include interference with essential cellular pathways, such as cell cycle regulation and tubulin polymerization.[1] Some thiohydantoin derivatives have been shown to inhibit enzymes like urease and isocitrate dehydrogenase (IDH), which could disrupt cellular metabolism and lead to cell death.[1] Additionally, interactions with various proteins through hydrogen bonding can interfere with their normal function.[1] It is also possible that the compound or its metabolites induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.[1]

To troubleshoot high cytotoxicity, consider the following:

  • Dose-Response Analysis: Ensure you have a comprehensive dose-response curve to determine the IC50 value accurately. It's possible the concentrations you are using are too high.

  • Positive and Negative Controls: Use appropriate controls to ensure the observed toxicity is specific to your compound.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities. If possible, test your compound on a panel of cell lines, including non-cancerous cell lines, to assess its general cytotoxicity versus cancer-specific effects. Some studies on related derivatives have shown selectivity between cancer and normal cell lines.[2][3]

Q2: How can we modify the structure of our this compound derivative to potentially reduce its toxicity?

A2: Structure-activity relationship (SAR) studies for thiohydantoin derivatives suggest that modifications at various positions of the heterocyclic ring can influence both efficacy and toxicity.[4][5][6] To reduce toxicity, you could explore the following strategies:

  • Substitution at the N-3 and C-5 positions: The nature and position of substituents on the thiohydantoin ring significantly affect the biological activity of these compounds.[4] Introducing or modifying substituents at these positions can alter the compound's interaction with off-target proteins, potentially reducing toxicity. For instance, some studies have shown that specific substitutions can lead to derivatives with minimal toxicity to healthy cells.[7]

  • Modulating Lipophilicity: High lipophilicity can sometimes be associated with increased toxicity. Altering substituents to modulate the overall lipophilicity of the molecule might improve its safety profile.

  • Bioisosteric Replacement: Consider replacing the thione group (C=S) with a carbonyl group (C=O) to generate the corresponding hydantoin. This can sometimes reduce toxicity, although it may also impact the desired biological activity.[5]

A systematic SAR study is recommended to understand the impact of these modifications on both toxicity and the desired therapeutic effect.

Q3: Are there any formulation strategies that can be employed to mitigate the toxicity of this compound?

A3: Yes, formulation strategies can be effective in reducing the toxicity of poorly soluble compounds. For a compound like this compound, which is likely to have limited aqueous solubility, the following approaches can be considered:

  • Pharmacokinetic-Modulating Formulations: These aim to alter the drug's release profile to avoid high peak plasma concentrations (Cmax) that might be associated with acute toxicity. This can be achieved through controlled-release or sustained-release formulations.

  • Solubility Enhancement Techniques: For poorly soluble drugs, enhancing solubility can improve bioavailability and may allow for lower, less toxic doses to be effective.[8][9][10] Techniques include:

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility and potentially reducing its direct interaction with tissues, which can lower toxicity.[8]

    • Lipid-Based Formulations: Incorporating the compound into liposomes, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and alter its distribution in the body.[9]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate, potentially improving its absorption and allowing for lower doses.[11]

Q4: We need to assess the cytotoxicity of our new this compound derivatives. What is a standard in vitro protocol we can use?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Below is a detailed protocol for assessing cytotoxicity in adherent cell lines like hepatocytes.

Data Presentation: Cytotoxicity of Thiohydantoin Derivatives

While specific toxicity data for this compound is scarce, the following table summarizes reported IC50 values for some of its derivatives against various cell lines, including non-cancerous ones, to provide a reference for expected cytotoxicity.

Compound ClassCell LineCell TypeIC50 (µM)Reference
Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivativesWi38Normal human lung fibroblast>100 (for most tested derivatives)[14]
1,3-Disubstituted-2-thiohydantoin derivativesRAW264.7Murine macrophage197.68 - >1000 µg/mL[15][16]
5-substituted 2-thiohydantoin analogsHuman cell lines (various tumor subpanels)CancerGI50: 15.1, TGI: 41.7, LC50: 83.2[17]
2-thiohydantoin nucleosidesA549Lung cancer12.4[18]
2-thioxoimidazolidin-4-one derivativesHepG-2Liver cancer2.33 µg/mL[2]
2-thioxoimidazolidin-4-one derivativesHCT-116Colon cancer0.76 µg/mL[2]

Note: The above data is for derivatives of this compound and not the parent compound itself. Direct testing of this compound on relevant cell lines is necessary to determine its specific cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted for adherent cells, such as the HepG2 human liver cancer cell line, which can be used to assess potential hepatotoxicity.[19]

Materials:

  • This compound (or derivative)

  • Adherent cell line (e.g., HepG2, or a non-cancerous line like primary human hepatocytes)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition:

    • After the incubation period, remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vivo Acute Oral Toxicity Assessment (OECD 423 Guideline)

This protocol provides a summary of the Acute Toxic Class Method (OECD Guideline 423) for assessing the acute oral toxicity of a substance.[20][21][22] This method uses a stepwise procedure with a small number of animals.

Animals:

  • Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are generally used as they are often slightly more sensitive.

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

Procedure:

  • Dose Preparation and Administration:

    • The test substance is typically administered in a single dose via gavage.

    • Animals should be fasted prior to dosing (e.g., overnight for rats).

    • The dose is calculated based on the animal's body weight.

  • Stepwise Dosing:

    • The test uses a stepwise procedure with 3 animals of a single sex per step.

    • The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

    • The outcome of the first step (number of surviving/dead animals) determines the next step:

      • If mortality is observed, the next step uses a lower dose.

      • If no mortality is observed, the next step uses a higher dose.

  • Observations:

    • Animals are observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Observations should include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior patterns.

    • Body weight of the animals is recorded weekly.

  • Endpoint:

    • The endpoint of the study is the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels. This method provides a range for the LD50 value rather than a precise point estimate.[22]

  • Pathology:

    • All animals (including those that die during the test and those that survive) are subjected to a gross necropsy at the end of the observation period.

Mandatory Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (if necessary) A Prepare Cell Culture (e.g., HepG2) B Dose-Response Treatment with Compound A->B 24h C MTT or LDH Assay B->C 24-72h D Calculate IC50 C->D E Acute Toxicity Study (e.g., OECD 423) D->E Proceed if significant in vitro toxicity is observed F Dose Administration (Stepwise) E->F G Observation (14 days) F->G H Determine Toxicity Class / LD50 Range G->H

Workflow for assessing the toxicity of a new compound.

Toxicity_Reduction_Strategies cluster_strategies Toxicity Reduction Strategies cluster_structural cluster_formulation A High Toxicity Observed with This compound B Structural Modification (Medicinal Chemistry) A->B C Formulation Development A->C B1 Modify Substituents (N-3, C-5) B->B1 B2 Alter Lipophilicity B->B2 B3 Bioisosteric Replacement (e.g., C=S to C=O) B->B3 C1 Controlled Release C->C1 C2 Cyclodextrin Complexation C->C2 C3 Lipid-Based Formulations (Liposomes, SEDDS) C->C3 C4 Nanosuspensions C->C4 D Re-evaluate Toxicity (In Vitro & In Vivo) B1->D B2->D B3->D C1->D C2->D C3->D C4->D

Strategies to reduce the toxicity of the lead compound.

Signaling_Pathway_Hypothesis cluster_pathways Potential Toxicity Mechanisms cluster_outcomes Cellular Outcomes A This compound B Inhibition of Essential Enzymes (e.g., IDH, Urease) A->B C Disruption of Tubulin Polymerization A->C D Metabolic Activation (Biotransformation) A->D E Metabolic Disruption B->E F Cell Cycle Arrest C->F G Reactive Metabolite Formation D->G H Cytotoxicity / Cell Death E->H F->H G->H

Hypothesized toxicity pathways for thiohydantoin derivatives.

References

Improving the selectivity of 5-Phenyl-2-thioxoimidazolidin-4-one for its target

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 5-Phenyl-2-thioxoimidazolidin-4-one and its analogs for their intended biological targets.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows activity against multiple targets. How can I improve its selectivity?

A1: Improving selectivity is a common challenge in drug discovery. Here are several strategies to consider:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the phenyl ring and the imidazolidin-4-one core. Even minor changes can significantly alter the binding affinity and selectivity. For instance, the addition of electron-withdrawing groups to the phenyl ring has been shown to influence activity against certain targets[1][2].

  • Computational Modeling: Employ molecular docking and in silico screening to predict the binding modes of your compound with both the desired target and known off-targets. This can help identify key interactions that can be exploited to enhance selectivity[3]. Rational drug design principles, such as optimizing shape complementarity and electrostatic interactions, can guide the design of more selective analogs[4][5].

  • Target-Family-Wide Screening: Test your compound against a panel of related proteins (e.g., a kinase panel if your target is a kinase) to understand its selectivity profile. This can reveal liabilities and guide further chemical modifications[6].

  • Introduction of Steric Hindrance: Design modifications that create steric clashes with the binding sites of off-target proteins but are accommodated by the primary target can be an effective strategy[4][5].

Q2: What are the known off-targets for the this compound scaffold?

A2: The this compound scaffold is a versatile pharmacophore that has been shown to interact with a range of biological targets, depending on its substitution pattern. Known targets for analogs include:

  • Perforin: A pore-forming glycoprotein involved in the immune response[1][2][7].

  • Androgen Receptor (AR): A nuclear receptor crucial in prostate cancer[3][8].

  • Adenylosuccinate Synthetase (AdSS): An enzyme targeted by some herbicides with a similar core structure[9].

  • Antibacterial targets: Some derivatives have shown activity against bacteria like Staphylococcus aureus[10].

It is crucial to consider the possibility of activity against these and other related proteins when developing a new analog.

Q3: How can I experimentally quantify the selectivity of my compound?

A3: Several methods can be used to quantify selectivity:

  • IC50/Ki Determination: Determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for your primary target and a panel of potential off-targets. The ratio of these values provides a selectivity index.

  • Selectivity Scoring: Various scoring systems, such as the Gini coefficient or entropy score, can be used to quantify selectivity based on activity data from a panel of targets[6][11].

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information on the binding kinetics and thermodynamics of your compound with different targets, offering insights into the basis of selectivity.

Troubleshooting Guides

Issue 1: High off-target activity observed in a cell-based assay.

Possible Cause Troubleshooting Step
Compound promiscuity Synthesize and test a focused library of analogs with modifications designed to reduce binding to the known off-target.
Metabolic activation Analyze the metabolic stability of your compound. Metabolites may have different activity profiles.
Assay interference Run control experiments to ensure your compound is not interfering with the assay technology (e.g., luciferase, fluorescence).

Issue 2: Inconsistent results in selectivity profiling assays.

Possible Cause Troubleshooting Step
Compound solubility issues Verify the solubility of your compound in the assay buffer. Poor solubility can lead to inaccurate IC50 values.
Assay variability Ensure consistent assay conditions (e.g., enzyme/protein concentration, substrate concentration, incubation time).
Compound stability Assess the stability of your compound in the assay buffer over the time course of the experiment.

Data Presentation

Table 1: Example Selectivity Profile of a Hypothetical this compound Analog

TargetIC50 (µM)
Primary Target X 0.1
Off-Target A (Kinase)5.2
Off-Target B (Protease)> 50
Off-Target C (GPCR)15.8

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine IC50

  • Preparation of Reagents:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer appropriate for the target protein.

    • Prepare a solution of the target protein at a concentration optimized for the assay.

    • Prepare a solution of a known labeled ligand (e.g., radiolabeled, fluorescently labeled) for the target protein at a concentration typically at or below its Kd.

  • Assay Procedure:

    • Add a fixed amount of the target protein to each well of a microplate.

    • Add serial dilutions of your test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Add the labeled ligand to all wells.

    • Incubate the plate for a predetermined time at a specific temperature to allow binding to reach equilibrium.

    • Wash the plate to remove unbound ligand.

    • Measure the signal from the bound labeled ligand using an appropriate plate reader.

  • Data Analysis:

    • Plot the signal as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Selectivity Screening cluster_optimization Lead Optimization start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification primary_assay Primary Target Assay (IC50) purification->primary_assay off_target_panel Off-Target Panel Screening purification->off_target_panel selectivity_assessment Assess Selectivity Profile primary_assay->selectivity_assessment off_target_panel->selectivity_assessment sar_analysis SAR Analysis selectivity_assessment->sar_analysis design_next_gen Design Next-Generation Analogs sar_analysis->design_next_gen go_nogo Go/No-Go Decision sar_analysis->go_nogo design_next_gen->start Iterate

Caption: Workflow for improving compound selectivity.

signaling_pathway cluster_ar Androgen Receptor Pathway cluster_perforin Perforin-Mediated Cytotoxicity AR Androgen Receptor ARE Androgen Response Element AR->ARE Androgen Androgen Androgen->AR Gene_Expression Gene Expression ARE->Gene_Expression CTL_NK CTL/NK Cell Granzyme Granzyme CTL_NK->Granzyme Perforin Perforin CTL_NK->Perforin Target_Cell Target Cell Granzyme->Target_Cell enters via pore Apoptosis Apoptosis Granzyme->Apoptosis Perforin->Target_Cell binds Pore_Formation Pore Formation Perforin->Pore_Formation Pore_Formation->Granzyme Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Analog Compound->AR inhibits Compound->Perforin inhibits

Caption: Potential targets of the scaffold.

References

Validation & Comparative

Validating the In Vitro Efficacy of 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives, with a focus on validating their promising in vitro activities in relevant in vivo models. We present comparative data on their anticancer, perforin inhibitory, and fatty acid amide hydrolase (FAAH) inhibitory activities, alongside established alternative compounds. Detailed experimental protocols and visual workflows are included to support researchers in their drug development endeavors.

Comparative In Vitro and In Vivo Efficacy

The 2-thioxoimidazolidin-4-one scaffold has demonstrated a diverse range of biological activities. This section provides a comparative analysis of a representative derivative against established drugs in the context of cancer therapy.

Anticancer Activity against Hepatocellular Carcinoma (HepG2 Cells)

Recent studies have highlighted the potent cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives against human liver cancer cell lines. The data below compares the in vitro and in vivo efficacy of a promising derivative with standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity against HepG2 Cancer Cells

CompoundIC50 (μM)[1]
2-Thioxoimidazolidin-4-one Derivative (Compound 4)0.017[1]
Staurosporine (Reference Drug)5.07[1]
5-Fluorouracil (5-FU) (Reference Drug)5.18[1]

Table 2: In Vivo Antitumor Efficacy in a Solid Ehrlich Carcinoma (SEC) Mouse Model

Treatment GroupTumor Inhibition Ratio (%)[2]
2-Thioxoimidazolidin-4-one Derivative (Compound 4)48.4[2]
5-Fluorouracil (5-FU)29.28[2]

The data clearly indicates that the 2-thioxoimidazolidin-4-one derivative exhibits significantly higher potency in vitro and superior tumor inhibition in vivo compared to the widely used chemotherapeutic drug, 5-Fluorouracil.

Perforin Inhibition

5-Arylidene-2-thioxoimidazolidin-4-ones have been identified as potent inhibitors of perforin, a key protein in the cytotoxic T lymphocyte and natural killer cell-mediated immune response. While direct in vivo efficacy studies on tumor or autoimmune models are not yet widely published for a 5-phenyl derivative, pharmacokinetic data for analogues are available.

Table 3: In Vitro and In Vivo Pharmacokinetic Data for Perforin Inhibitors

CompoundIn Vitro IC50 (Jurkat cell lysis)In Vivo Mouse PK (5 mg/kg i.v.)
5-Arylidene-2-thioxoimidazolidin-4-one Analogue 1Low µM rangeT1/2 = 1.1 h, MTD = 60-80 mg/kg (i.p.)[3]
5-Arylidene-2-thioxoimidazolidin-4-one Analogue 2Low µM rangeT1/2 = 1.2 h, MTD = 60-80 mg/kg (i.p.)[3]

These compounds show promise as immunosuppressive agents, and their favorable pharmacokinetic profiles warrant further in vivo efficacy studies.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Table 4: Potency of Known FAAH Inhibitors

CompoundIC50
URB5974.6 nM
PF-3845Kᵢ = 0.23 µM[2]

Further in vivo studies are required to validate the therapeutic potential of this compound derivatives as FAAH inhibitors.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key assays mentioned in this guide are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[4] Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4] Incubate for 15 minutes at 37°C with shaking.[4]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Chromium Release Assay for Perforin Inhibition

This assay measures the ability of a compound to inhibit perforin-mediated cell lysis.

  • Target Cell Labeling: Incubate target cells (e.g., K562 leukemia cells) with ⁵¹Cr for 1 hour to label them.

  • Effector and Target Cell Co-incubation: Co-incubate the ⁵¹Cr-labeled target cells with effector cells (e.g., natural killer cells) and the test compound at various concentrations for 4 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with media alone.

    • Maximum Release: Target cells lysed with a detergent.

In Vivo Solid Tumor Model

This protocol outlines the general procedure for establishing a solid tumor model in mice to evaluate the in vivo efficacy of anticancer compounds.

  • Cell Preparation: Prepare a single-cell suspension of tumor cells (e.g., Solid Ehrlich Carcinoma cells) in a suitable medium.

  • Tumor Inoculation: Subcutaneously inject the tumor cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and control vehicle or reference drug according to the desired dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor inhibition ratio.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess the toxicity of the treatment.

Visualizing Pathways and Workflows

Signaling Pathway of Anticancer Activity

The anticancer activity of the 2-thioxoimidazolidin-4-one derivative is reported to be mediated through the inhibition of the PI3K/AKT signaling pathway, leading to the induction of apoptosis.[1]

PI3K_AKT_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis p53 p53 PUMA PUMA p53->PUMA PUMA->Apoptosis Caspases Caspases (3, 8, 9) Caspases->Apoptosis Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Compound->PI3K Compound->AKT Compound->Bcl2 Compound->p53 Compound->Caspases

Caption: PI3K/AKT signaling pathway and apoptosis induction.

Experimental Workflow for Drug Validation

The following diagram illustrates a typical workflow for validating the in vitro activity of a compound in vivo.

Drug_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development a Primary Screening (e.g., Cytotoxicity Assay) b Secondary Screening (e.g., Target-based Assay) a->b c Lead Optimization b->c d Pharmacokinetic Studies (ADME) c->d e Efficacy Studies (e.g., Tumor Model) d->e f Toxicology Studies e->f g IND-Enabling Studies f->g

Caption: A typical drug validation workflow.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-2-thioxoimidazolidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Phenyl-2-thioxoimidazolidin-4-one analogs, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.

The this compound core structure has proven to be a versatile template for the development of inhibitors targeting a range of biological processes, from cancer cell proliferation to immune responses. The strategic modification of the phenyl ring at the 5-position, as well as other positions on the heterocyclic core, has profound effects on the potency and selectivity of these compounds. This guide will delve into the SAR of these analogs against various targets, including their anticancer and perforin inhibitory activities.

Comparative Analysis of Biological Activities

To provide a clear and concise overview of the SAR, the following tables summarize the quantitative biological data for various this compound analogs and related derivatives. The data is compiled from multiple studies and showcases the impact of different substituents on their inhibitory activities.

Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ID5-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 4-ChlorophenylHepG2 (Liver)0.017[1]
2 3,4-DichlorophenylHepG2 (Liver)0.18[1]
3 4-MethoxyphenylA549 (Lung)10.67 ± 1.53[2]
4 4-NitrophenylC6 (Glioma)4.33 ± 1.04[2]
5 4-FluorophenylMCF-7 (Breast)62[3]
6 PhenylK562 (Leukemia)Mild to Moderate[4]

Key SAR Observations for Anticancer Activity:

  • Electron-withdrawing groups on the 5-phenyl ring, such as chloro and nitro groups, appear to enhance cytotoxic activity, as seen in compounds 1 , 2 , and 4 .

  • The presence of a methoxy group at the para position of the phenyl ring (compound 3 ) resulted in moderate activity against the A549 lung cancer cell line.

  • A fluoro substituent (compound 5 ) showed weaker activity against the MCF-7 breast cancer cell line.

  • The unsubstituted phenyl ring (compound 6 ) exhibited mild to moderate activity, suggesting that substitution on the phenyl ring is crucial for potent anticancer effects.

Perforin Inhibition

Perforin is a key protein involved in the cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated killing of target cells. Inhibitors of perforin are being investigated as potential immunosuppressive agents.

Compound IDCore Structure VariationIC50 (µM)Reference
7 5-Arylidene-2-thioxoimidazolidin-4-one with thiophene linker0.78[5]
8 5-Arylidene-2-thioxoimidazolidin-4-one with furan linker6.20[6]
9 Imidazolidine-2,4-dione analog1.19[7]

Key SAR Observations for Perforin Inhibition:

  • The nature of the linker between the 2-thioxoimidazolidin-4-one core and the 5-aryl group significantly influences activity. A thiophene linker (compound 7 ) is more favorable than a furan linker (compound 8 ), leading to a more than 8-fold increase in potency.[5][6]

  • Modification of the core heterocyclic ring, such as replacing the 2-thioxo group with a carbonyl group to form an imidazolidine-2,4-dione (compound 9 ), retains significant inhibitory activity.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the prostaglandin biosynthesis pathway.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds

  • Detection system (e.g., ELISA kit for PGE2)

Procedure:

  • Pre-incubate the COX enzyme with the test compound at various concentrations in the reaction buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an ELISA.

  • Calculate the percentage of inhibition and determine the IC50 value.

Perforin Inhibition Assay (Chromium-51 Release Assay)

This assay measures the ability of a compound to inhibit perforin-mediated cell lysis. It relies on the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells upon lysis by perforin.

Materials:

  • Target cells (e.g., Jurkat cells)

  • Effector cells (e.g., NK cells) or purified perforin

  • Sodium chromate (⁵¹Cr)

  • Culture medium

  • Test compounds

  • Gamma counter

Procedure:

  • Label the target cells with ⁵¹Cr by incubating them with sodium chromate.

  • Wash the labeled target cells to remove unincorporated ⁵¹Cr.

  • In a 96-well plate, mix the labeled target cells with either effector cells or purified perforin in the presence of various concentrations of the test compound.

  • Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.

  • Centrifuge the plate and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis and determine the IC50 value of the inhibitor.[5]

Visualizing the Structure-Activity Landscape

To further elucidate the relationships between chemical modifications and biological outcomes, the following diagrams, generated using the DOT language, visualize key concepts.

SAR_Anticancer cluster_substituents Substituent Effects Core This compound Core Activity Anticancer Activity (IC50) Core->Activity Base Activity Substituent Substituent on Phenyl Ring Substituent->Activity Modulates Potency EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) EWG->Activity Increases Potency EDG Electron-Donating Groups (e.g., -OCH3) EDG->Activity Moderate Potency Unsubstituted Unsubstituted Phenyl Unsubstituted->Activity Lower Potency

Caption: Structure-activity relationship for the anticancer activity of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify Assay In vitro Assays (MTT, COX, Perforin) Purify->Assay IC50 IC50 Determination Assay->IC50 SAR SAR Analysis IC50->SAR Lead Lead Optimization SAR->Lead

Caption: General experimental workflow for SAR studies of this compound analogs.

Perforin_Inhibition_Pathway CTL_NK CTL / NK Cell Perforin Perforin Release CTL_NK->Perforin Pore Pore Formation in Target Cell Membrane Perforin->Pore Lysis Target Cell Lysis Pore->Lysis Inhibitor 5-Aryl-2-thioxoimidazolidin-4-one Analog (Inhibitor) Inhibitor->Perforin Blocks Activity

Caption: Simplified signaling pathway of perforin-mediated cell lysis and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly on the 5-phenyl ring, can significantly enhance biological activity. Electron-withdrawing substituents on the phenyl ring generally lead to increased anticancer potency. For perforin inhibition, the nature of the linker and the core heterocyclic structure are critical determinants of activity.

The experimental protocols and visual diagrams provided herein offer a practical resource for researchers in the field. By building upon this knowledge, future drug discovery efforts can be more targeted and efficient, ultimately leading to the development of improved therapies for a range of diseases. Further systematic exploration of the chemical space around this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Cross-Validation of 5-Phenyl-2-thioxoimidazolidin-4-one's Diverse Mechanisms of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-phenyl-2-thioxoimidazolidin-4-one, also known as 5-phenyl-2-thiohydantoin, has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the diverse mechanisms of action attributed to its derivatives, supported by experimental data and protocols. We cross-validate its therapeutic potential by comparing its performance with alternative compounds across different biological targets.

Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of therapeutic applications, each implicating a distinct mechanism of action. The primary activities identified in the literature include herbicidal, immunosuppressive, anticancer, and antibacterial effects.

Table 1: Comparative Analysis of Biological Activities and Mechanisms
Biological ActivitySpecific Derivative(s)Mechanism of ActionAlternative CompoundsAlternative Mechanism
Herbicidal 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one estersInhibition of adenylosuccinate synthetase (AdSS)[1]GlyphosateInhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase
Immunosuppressive 5-arylidene-2-thioxoimidazolidin-4-onesInhibition of perforin, a pore-forming glycoprotein essential for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell function[2]Cyclosporin AInhibition of calcineurin, a protein phosphatase involved in T-cell activation
Anticancer Substituted 2-thiohydantoins with benzoxazole, pyrazole, etc.Cytotoxic activity against cancer cell lines (e.g., HepG-2, MCF-7)[3]DoxorubicinDNA intercalation and inhibition of topoisomerase II
Antibacterial 3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-oneInhibition of bacterial adhesion and biofilm formation in S. aureus[4]VancomycinInhibition of cell wall synthesis

Experimental Data and Performance Comparison

The efficacy of this compound derivatives has been quantified in various assays. The following tables summarize key performance data against relevant comparators.

Table 2: Herbicidal Activity Data
CompoundTarget OrganismIC50 / Inhibition (%)
5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters (e.g., 6-16, 6-28)Zea mays>70% inhibition of height and root growth[1]
Hydantocidin analog (4)ArabidopsisIC50 = 0.005 mg/L[1]
Table 3: Perforin Inhibition Data
CompoundAssayIC50
5-arylidene-2-thioxoimidazolidin-4-one (Compound 60)Purified perforin inhibition0.79 µM[2]
5-arylidene-2-thioxoimidazolidin-4-one (Compound 61)Purified perforin inhibition1.56 µM[2]
Table 4: Anticancer Activity Data
CompoundCell LineIC50
2-thioxoimidazolidin-4-one derivative (Compound 14)HepG-2 (Hepatocellular Carcinoma)2.33 µg/mL[3]
2-thioxoimidazolidin-4-one derivative (Compound 5)MCF-7 (Breast Carcinoma)3.98 µg/mL[3]
Table 5: Antibacterial Activity Data
CompoundBacterial StrainMIC
3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one (C5)Staphylococcus aureus≤ 31.25 µg/ml[4]
3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6)Staphylococcus aureus62.5–125 µg/mL[4]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanisms of action.

Herbicidal_Mechanism cluster_plant_cell Plant Cell Proherbicide Proherbicide Phosphorylated_Form Phosphorylated_Form Proherbicide->Phosphorylated_Form Phosphorylation AdSS Adenylosuccinate Synthetase (AdSS) Phosphorylated_Form->AdSS Inhibition Purine_Biosynthesis Purine_Biosynthesis AdSS->Purine_Biosynthesis Catalyzes step in Inhibition_of_Purine_Biosynthesis Inhibition of Purine Biosynthesis Purine_Biosynthesis->Inhibition_of_Purine_Biosynthesis

Herbicidal mechanism of 2-thiohydantocidin analogs.

Perforin_Inhibition_Pathway cluster_immune_synapse Immune Synapse CTL_NK_Cell CTL/NK Cell Perforin Perforin CTL_NK_Cell->Perforin Releases Granzymes Granzymes CTL_NK_Cell->Granzymes Releases Target_Cell Target Cell Perforin->Target_Cell Forms pores in Granzymes->Target_Cell Induce apoptosis 5_arylidene_2_thioxoimidazolidin_4_one 5-arylidene-2- thioxoimidazolidin-4-one 5_arylidene_2_thioxoimidazolidin_4_one->Perforin Inhibits

Inhibition of perforin-mediated cell lysis.

Experimental_Workflow_Anticancer Compound_Synthesis Synthesis of 2-thioxoimidazolidin-4-one derivatives Compound_Treatment Treatment of cells with varying concentrations of synthesized compounds Compound_Synthesis->Compound_Treatment Cell_Culture Culturing of HepG-2 and MCF-7 cancer cell lines Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination Determination of IC50 values MTT_Assay->IC50_Determination

Workflow for in vitro anticancer activity screening.

Detailed Experimental Protocols

Synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one (Herbicidal Application)

A mixture of L-tyrosine (30 mmol) and thiourea (90 mmol) is heated in a flask with an oil bath at 180-190 °C with stirring.[1] After approximately 15 minutes, the reaction is monitored by TLC for completion. The flask is then cooled, and water (20 mL) is added while still warm to dissolve the solids. The solution is cooled to room temperature and then placed in a refrigerator for 4 hours to facilitate crystallization of the product.[1]

Perforin Inhibition Assay (Immunosuppressive Application)

The ability of compounds to inhibit the lytic activity of isolated perforin protein is determined. Those showing good inhibition are further evaluated for their ability to inhibit perforin produced by an intact Natural Killer (NK) cell line (KHYG-1). To ensure that the inhibition of NK cell function is due to blocking perforin and not non-specific toxicity, the viability of the effector cells is also measured.[2]

In Vitro Cytotoxicity Assay (Anticancer Application)

Human hepatocellular cancer cell line (HepG-2) and breast carcinoma cell line (MCF-7) are used. The cytotoxic activity of the synthesized compounds is assessed in vitro. The specific protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is commonly employed to determine the IC50 values of the compounds.[3]

Minimal Inhibitory Concentration (MIC) Determination (Antibacterial Application)

The standard broth dilution method is used to determine the MIC values. Serial two-fold dilutions of the test compounds (ranging from 15.62 µg/ml to 500 µg/ml) are prepared in BHI broth. S. aureus is grown in the BHI broth as a positive control, and a negative control contains only the BHI broth. After incubation at 37°C for 24 hours, the MIC is defined as the lowest concentration of the compound that inhibits 100% of the bacterial growth.[4]

Conclusion

The this compound scaffold demonstrates remarkable versatility, with its derivatives exhibiting a range of biological activities through distinct mechanisms of action. This comparative guide highlights its potential in diverse therapeutic areas, from agriculture to medicine. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising heterocyclic core. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets.

References

Evaluating the Specificity of 5-Phenyl-2-thioxoimidazolidin-4-one's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives with alternative compounds. The information is curated from various experimental studies to aid in evaluating its specificity and potential as a therapeutic agent.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs has been most extensively studied in the contexts of anticancer and antibacterial applications. The following tables summarize the quantitative data from various studies, comparing the efficacy of these compounds against different cell lines and bacterial strains.

Anticancer Activity

The anticancer potential of this compound derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound derivative (Compound 4)HepG20.017Staurosporine5.07
This compound derivative (Compound 2)HepG20.185-Fluorouracil5.18
(E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-oneHePG-22.33Doxorubicin4.5
5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-oneMCF-73.98Doxorubicin5.2

Table 1: Comparative anticancer activity of this compound derivatives and standard anticancer drugs against human cancer cell lines. Data synthesized from multiple sources.[1][2]

Antibacterial Activity

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one (C5)Staphylococcus aureus≤ 31.25--
3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6)Staphylococcus aureus62.5 - 125--
Thiazolidine-2,4-dione derivativeStaphylococcus aureus3.91 - 15.63Cefuroxime>128
Rhodanine derivativeStaphylococcus aureus2Oxacillin1

Table 2: Comparative antibacterial activity of 2-thioxoimidazolidin-4-one derivatives and related heterocyclic compounds against Gram-positive bacteria. Data synthesized from multiple sources.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned in the comparative data tables.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the bacterium after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterium being tested (typically 18-24 hours at 37°C).

  • Reading of Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Several studies suggest that 2-thioxoimidazolidin-4-one derivatives exert their anticancer effects through the induction of apoptosis and inhibition of key cell survival pathways.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The intrinsic pathway of apoptosis is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Evidence suggests that some 2-thioxoimidazolidin-4-one derivatives can induce apoptosis in cancer cells by modulating the balance of pro- and anti-apoptotic proteins.[1]

Intrinsic_Apoptosis_Pathway Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by a this compound derivative.

Experimental Workflow for Drug Evaluation

The process of evaluating the biological specificity of a compound like this compound involves a series of interconnected experimental stages.

Experimental_Workflow Synthesis Compound Synthesis & Characterization PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antibacterial) Synthesis->PrimaryScreening DoseResponse Dose-Response Analysis (IC50/MIC) PrimaryScreening->DoseResponse Mechanism Mechanism of Action (Signaling Pathways) DoseResponse->Mechanism Specificity Specificity & Selectivity (Comparison with Alternatives) DoseResponse->Specificity Mechanism->Specificity InVivo In Vivo Studies (Animal Models) Specificity->InVivo

Caption: A generalized experimental workflow for evaluating the biological effects of a test compound.

References

Comparative Analysis of 5-Phenyl-2-thioxoimidazolidin-4-one and Alternatives in Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental reproducibility, comparative efficacy, and underlying mechanisms of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives. This report provides detailed experimental protocols, quantitative data comparisons, and visual workflows to support informed decisions in research and development.

The reproducibility of experiments involving this compound, a member of the thiohydantoin class of compounds, is a critical consideration for its application in drug discovery and development. While direct inter-laboratory studies on the reproducibility of this specific compound are not extensively published, the broader literature on thiohydantoin derivatives highlights key factors influencing experimental consistency. These factors primarily revolve around the synthesis of the compounds and the biological assays employed to evaluate their activity. This guide provides a comparative overview of this compound and its alternatives, focusing on their performance as perforin inhibitors and their impact on the PI3K/Akt signaling pathway.

Comparative Performance as Perforin Inhibitors

5-Arylidene-2-thioxoimidazolidin-4-ones have been identified as a class of compounds that can inhibit the pore-forming protein perforin, a key component of the immune system's cytotoxic response. However, challenges related to their physicochemical properties and potential toxicity have led to the exploration of alternatives. Benzenesulfonamides have emerged as a promising alternative scaffold for perforin inhibition, offering improved solubility and reduced toxicity towards natural killer (NK) cells.[1]

Compound ClassExample CompoundPerforin Inhibition (IC50)NK Cell ViabilityKey Characteristics
5-Arylidene-2-thioxoimidazolidin-4-one Derivative with isoindolinone subunit0.97 µM88%Potent perforin inhibition, but some derivatives show toxicity to NK cells.[2]
Benzenesulfonamide Not specified9.36 µM (modest)HighNon-toxic bioisosteric replacement with improved solubility.[1]

Impact on PI3K/Akt Signaling Pathway

Certain 2-thioxoimidazolidin-4-one derivatives have demonstrated potent anti-cancer activity by inducing apoptosis and activating antioxidant pathways. Mechanistic studies have revealed that these compounds can inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] The inhibition of this pathway is a key mechanism contributing to their cytotoxic effects against cancer cells.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by 2-thioxoimidazolidin-4-one derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility of experiments, detailed and standardized protocols are essential. Below are representative protocols for the synthesis of a 5-arylidene-2-thioxoimidazolidin-4-one derivative and for a cytotoxicity assay to evaluate its biological activity.

Synthesis of 5-Arylidene-2-thioxoimidazolidin-4-one Derivatives

This protocol describes a general method for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones by heating a mixture of a substituted aldehyde with 2-thioxoimidazolidin-4-one.

Materials:

  • Substituted aldehyde

  • 2-Thioxoimidazolidin-4-one

  • Acetic acid

  • β-alanine

Procedure:

  • A mixture of the substituted aldehyde (1 equivalent), 2-thioxoimidazolidin-4-one (1 equivalent), and β-alanine (0.1 equivalents) in acetic acid is prepared.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold acetic acid and then with water.

  • The crude product is purified by recrystallization or column chromatography.

Synthesis_Workflow Start Start Reactants Mix Aldehyde, 2-Thioxoimidazolidin-4-one, β-alanine in Acetic Acid Start->Reactants Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter and Wash Precipitate Cool->Filter Purify Purify Product Filter->Purify End End Purify->End

Caption: Synthesis Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of a compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound and Vehicle Control Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze End End Analyze->End

Caption: MTT Assay Workflow.

Conclusion

The reproducibility of experiments involving this compound and its derivatives is contingent on meticulous adherence to standardized protocols for both chemical synthesis and biological evaluation. While this class of compounds shows promise as inhibitors of perforin and modulators of the PI3K/Akt pathway, the exploration of alternative scaffolds like benzenesulfonamides is crucial for developing therapeutic agents with improved pharmacological profiles. The data and protocols presented in this guide aim to provide researchers with a solid foundation for conducting reproducible and comparative studies in this area of drug discovery.

References

A Comparative-Analysis of the Therapeutic Index for 2-Thioxoimidazolidin-4-one Derivatives and Enzalutamide in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between its toxic and therapeutic doses. A high TI indicates a wide margin of safety, a crucial attribute for any clinical candidate. This guide provides a comparative assessment of the therapeutic potential of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives against the established anti-cancer agent, Enzalutamide, with a focus on the parameters that define the therapeutic index.

Quantitative Data Summary

Direct calculation of the therapeutic index requires both efficacy (Effective Dose, ED50) and toxicity (Lethal Dose, LD50 or Toxic Dose, TD50) data from comparable systems. While complete datasets for a direct comparison are not available in publicly accessible literature, we can infer the therapeutic potential by comparing in vitro efficacy (IC50) and in vivo toxicity data.

Table 1: In Vitro Efficacy Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in vitro. Lower values indicate greater potency. The 2-thioxoimidazolidin-4-one scaffold has demonstrated significant cytotoxic activity against various cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference
2-Thioxoimidazolidin-4-one Compound 4 HepG2 (Liver Carcinoma)0.017 [1]
2-Thioxoimidazolidin-4-one Compound 2 HepG2 (Liver Carcinoma)0.18 [1]
Alternative EnzalutamideLNCaP (Prostate Cancer)4.05 [2]
Alternative Enzalutamide22RV1 (Prostate Cancer)>80 [2]

Note: The specific structures for "Compound 4" and "Compound 2" are detailed in the cited literature and represent derivatives of the core 2-thioxoimidazolidin-4-one structure.

Table 2: Toxicity Data

Toxicity is assessed through measures like the Maximum Tolerated Dose (MTD) in in vivo studies. The MTD is the highest dose of a drug that does not cause unacceptable toxicity.

Compound ClassSpecific Derivative(s)SystemToxicity Metric (Dose)Reference
2-Thioxoimidazolidin-4-one Two representative analoguesMouse (i.p. administration)MTD of 60-80 mg/kg
Alternative EnzalutamideHuman (clinical trial)MTD identified as 240 mg/day

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the processes for data acquisition is essential for a comprehensive comparison.

Mechanism of Action: Perforin/Granzyme Pathway Inhibition

Certain 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of the cytolytic protein perforin. This protein is a key component of the perforin/granzyme pathway, which is utilized by cytotoxic T-lymphocytes and Natural Killer (NK) cells to induce apoptosis in target cells, such as cancer cells. Inhibition of this pathway is a novel immunomodulatory approach.

Perforin_Pathway Fig 1. Perforin/Granzyme Apoptosis Pathway cluster_target Target Cell Cytoplasm CTL Cytotoxic T-Cell / NK Cell Granules Lytic Granules (Perforin & Granzymes) CTL->Granules Target Recognition TargetCell Target Cancer Cell Perforin Perforin Monomers Granules->Perforin Exocytosis Granzymes Granzymes Granules->Granzymes Pore Perforin Pore (Transmembrane Channel) Perforin->Pore Polymerization on Target Cell Membrane Pore->Granzymes Allows Entry Caspase Caspase Cascade Activation Granzymes->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Execution Inhibitor 2-Thioxoimidazolidin-4-one Derivative (Inhibitor) Inhibitor->Perforin Blocks Polymerization

Fig 1. Perforin/Granzyme Apoptosis Pathway
Experimental Workflow for Therapeutic Index Assessment

The determination of a therapeutic index involves distinct in vitro and in vivo experimental phases to establish efficacy and toxicity, respectively.

TI_Workflow Fig 2. Workflow for Therapeutic Index Determination cluster_vitro In Vitro Efficacy (ED50 / IC50) cluster_vivo In Vivo Toxicity (LD50 / MTD) vitro_start Cancer Cell Line Culture mtt_assay MTT Assay with Drug Concentrations vitro_start->mtt_assay absorbance Measure Absorbance (Formazan Quantification) mtt_assay->absorbance ic50_calc Calculate IC50 Value absorbance->ic50_calc ti_calc Therapeutic Index (TI) Calculation TI = LD50 / ED50 ic50_calc->ti_calc ED50 Proxy vivo_start Animal Model (e.g., Rodents) dose_admin Administer Escalating Doses of Drug (OECD Guidelines) vivo_start->dose_admin observation Observe for Toxicity and Mortality (14 days) dose_admin->observation ld50_calc Calculate LD50/MTD Value observation->ld50_calc ld50_calc->ti_calc LD50

Fig 2. Workflow for Therapeutic Index Determination

Experimental Protocols

Protocol 1: Determination of In Vitro Efficacy (IC50) via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Plating: Adherent cancer cells (e.g., HepG2, LNCaP) are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight in a 5% CO2 incubator at 37°C to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., 2-thioxoimidazolidin-4-one derivative) is dissolved in a solvent like DMSO and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the serial dilutions of the compound. Control wells receive medium with the solvent only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The plate is shaken gently to ensure complete dissolution.

  • Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 490-570 nm.

  • IC50 Calculation: The absorbance values are converted to percentage viability relative to the solvent control. The IC50 value is determined by plotting the log of the compound concentration against the percentage of cell viability and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of In Vivo Acute Oral Toxicity (LD50)

This protocol is a generalized summary based on the OECD (Organisation for Economic Co-operation and Development) Test Guideline 425 for Acute Oral Toxicity.

Objective: To determine the median lethal dose (LD50) of a compound following a single oral administration.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used. The animals are acclimatized to laboratory conditions before the study.

  • Dosing Procedure (Up-and-Down Procedure): This method uses a sequential dosing approach to minimize the number of animals required.

    • A single animal is dosed at a step below the best preliminary estimate of the LD50.

    • The animal is observed for a set period (e.g., 48 hours).

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.

    • This sequential process continues, typically with 48-hour intervals between dosing, until specific stopping criteria are met.

  • Observation Period: Following administration, animals are observed for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurement of body weight.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method, which takes into account the dose levels and the outcomes (survival or death) of the sequence.

Comparative Discussion

The preliminary data indicates that specific derivatives of the 2-thioxoimidazolidin-4-one scaffold exhibit exceptionally high potency in vitro, with IC50 values in the nanomolar range against liver cancer cells.[1] This is significantly more potent than Enzalutamide against prostate cancer cell lines, where the IC50 is in the low micromolar range.[2]

However, high potency does not solely determine a favorable therapeutic index. The toxicity profile is equally critical. Mouse studies with 2-thioxoimidazolidin-4-one analogues show a Maximum Tolerated Dose between 60-80 mg/kg. In contrast, Enzalutamide has an MTD of 240 mg/day in humans, suggesting a potentially wider safety margin, although direct cross-species comparisons must be made with caution.

The mechanism of action for the two classes of compounds is also distinct. Enzalutamide acts as a well-characterized androgen receptor inhibitor. The 2-thioxoimidazolidin-4-one derivatives present a novel mechanism by inhibiting the perforin/granzyme pathway, which could offer new therapeutic opportunities, particularly in immuno-oncology.

Conclusion

While a definitive therapeutic index cannot be calculated without matched efficacy and toxicity studies, this guide provides a framework for comparison. The 2-thioxoimidazolidin-4-one derivatives show outstanding in vitro potency, which is a promising start for a candidate drug. However, further comprehensive in vivo studies are required to establish a reliable LD50 and to directly compare its therapeutic index against established drugs like Enzalutamide. The key challenge and opportunity for this class of compounds will be to translate their high in vitro efficacy into a safe and effective in vivo therapeutic window.

References

A Comparative Guide to the Pharmacokinetic Profiles of 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives and their structural analogs. Due to the limited availability of comprehensive, publicly accessible pharmacokinetic data for a series of this compound derivatives, this document uses data from the closely related and well-studied compound, Phenytoin (5,5-diphenylhydantoin), as a representative example to illustrate the key pharmacokinetic parameters and experimental methodologies. Thiohydantoin derivatives are known to interact with various biological targets, and this guide also explores their potential modulation of the Androgen Receptor and NADPH Oxidase signaling pathways.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of Phenytoin in rats following oral administration. This data is presented to exemplify the key metrics used in evaluating the pharmacokinetic profiles of this class of compounds.

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Reference
Phenytoin104.33 ± 0.626.17 ± 2.4883.65 ± 38.8911.16 ± 3.05[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

A detailed methodology for a typical pharmacokinetic study in a preclinical model, such as the rat, is provided below. This protocol is a general guideline and may require optimization based on the specific physicochemical properties of the tested this compound derivative.

Objective: To determine the pharmacokinetic profile of a this compound derivative after oral administration to rats.

Materials:

  • Test compound (this compound derivative)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water. Administer the test compound orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the collected blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate pharmacokinetic software.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives have been investigated for their potential to modulate various signaling pathways, including the Androgen Receptor (AR) and NADPH Oxidase (NOX) pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Thiohydantoin->AR Inhibition nadph_oxidase_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NOX_complex NADPH Oxidase (NOX) p22phox p22phox ROS Reactive Oxygen Species (ROS) NOX_complex->ROS O2 to O2- p47phox p47phox p47phox->NOX_complex Assembly p67phox p67phox p67phox->NOX_complex Assembly p40phox p40phox p40phox->NOX_complex Assembly Rac_GDP Rac-GDP (inactive) Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->NOX_complex Assembly Thiohydantoin 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Thiohydantoin->NOX_complex Inhibition Stimulus Agonist (e.g., Ang II) Stimulus->Rac_GDP Activation experimental_workflow A Compound Formulation B Animal Dosing (Oral Gavage) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Bioanalytical Method (LC-MS/MS) D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Report Generation F->G

References

Correlation of In Vitro and In Vivo Activity of 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their activity both in controlled laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative analysis of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives, focusing on the correlation between their in vitro cytotoxic and anti-inflammatory activities and their corresponding in vivo efficacy. This class of compounds has garnered significant interest due to its potential in oncology and inflammation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of selected this compound derivatives, providing a basis for comparing their potency and potential for translation from bench to bedside.

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives against HepG2 Cancer Cells

Compound ReferenceModification on Phenyl RingIC50 (µM)[1][2]
Compound 2 Unspecified0.18[1]
Compound 4 Unspecified0.017[1]
Staurosporine (Reference) -5.07[1]
5-Fluorouracil (Reference) -5.18[1]

Table 2: In Vivo Antitumor Activity of a Representative 2-Thioxoimidazolidin-4-one Derivative

Treatment GroupTumor Volume Inhibition (%)Animal Model
Compound 4 Significant reduction (data not quantified in source)Solid Ehrlich Carcinoma (SEC) bearing mice[1]
Control -Solid Ehrlich Carcinoma (SEC) bearing mice[1]

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Imidazolidinone Derivatives

CompoundIn Vitro COX-2 Inhibition IC50 (µM)In Vivo Carrageenan-induced Paw Edema Inhibition (%)
Derivative 86b 0.0003[3]Data not available
Derivative 86a 0.0021[3]Data not available
Celecoxib (Reference) 2.8[3]Significant inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[5]

Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

This is a standard animal model for evaluating the anti-inflammatory activity of compounds.[7][8][9]

  • Animal Acclimatization: Acclimate animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[10]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[7][9]

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action and the experimental process is facilitated by visual representations.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (COX) Anti-inflammatory Assay (COX) Compound Synthesis->Anti-inflammatory Assay (COX) Animal Model of Cancer Animal Model of Cancer Cytotoxicity Assay (MTT)->Animal Model of Cancer Lead Compound Selection Animal Model of Inflammation Animal Model of Inflammation Anti-inflammatory Assay (COX)->Animal Model of Inflammation Lead Compound Selection Efficacy Studies Efficacy Studies Animal Model of Cancer->Efficacy Studies Animal Model of Inflammation->Efficacy Studies IVIVC Analysis IVIVC Analysis Efficacy Studies->IVIVC Analysis PI3K_Akt_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Cell Survival / Proliferation Cell Survival / Proliferation Akt->Cell Survival / Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Compound->Akt inhibits perforin_pathway CTL/NK Cell Cytotoxic T Lymphocyte or Natural Killer Cell Target Cell Target Cell CTL/NK Cell->Target Cell recognizes Granules Granules CTL/NK Cell->Granules releases Apoptosis Apoptosis Perforin Perforin Granules->Perforin Granzymes Granzymes Granules->Granzymes Pore Formation Pore Formation Perforin->Pore Formation mediates Granzymes->Apoptosis induce Pore Formation->Target Cell Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Compound->Perforin inhibits

References

Confirming the Biological Activity of 5-Phenyl-2-thioxoimidazolidin-4-one: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives has been highlighted in various studies, demonstrating a range of biological activities, including anti-cancer, perforin inhibition, and herbicidal effects. To rigorously validate the biological activity of this compound, particularly its anti-cancer properties, a multi-faceted approach employing orthogonal assays is crucial. This guide provides a comparative overview of key assays, their underlying principles, and the experimental data required to build a robust biological activity profile.

Comparative Analysis of Orthogonal Assays for Anti-Cancer Activity

A comprehensive assessment of the anti-cancer effects of this compound should involve a combination of assays that probe different aspects of cellular function and molecular pathways. The following table summarizes a selection of orthogonal assays, their objectives, and key quantitative outputs.

Assay Objective Principle Key Quantitative Data Alternative/Complementary Assays
MTT Cell Viability Assay To determine the cytotoxic effect on cancer cell lines.Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product, which is measured spectrophotometrically.IC50 (half-maximal inhibitory concentration)MTS assay, CellTiter-Glo® Luminescent Cell Viability Assay
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry To quantify the induction of apoptosis.Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.Percentage of early apoptotic, late apoptotic, and necrotic cells.Caspase activity assays (e.g., Caspase-3/7 assay)
Cell Cycle Analysis by Flow Cytometry To investigate the effect on cell cycle progression.Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the percentage of cells in G0/G1, S, and G2/M phases.Percentage of cells in each phase of the cell cycle.Western blot for cell cycle regulatory proteins (e.g., cyclins, CDKs)
Western Blot for PI3K/Akt Signaling Pathway To elucidate the molecular mechanism of action by examining key signaling proteins.Specific antibodies are used to detect the expression and phosphorylation status of proteins in the PI3K/Akt pathway, which is often dysregulated in cancer.Relative protein expression levels (normalized to a loading control like β-actin).Kinase activity assays, RT-qPCR for gene expression analysis

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results.

MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against key PI3K/Akt pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Orthogonal Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound start->treat viability MTT Assay treat->viability apoptosis Annexin V/PI Staining treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle western_blot Western Blot treat->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Confirm Biological Activity ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: A representative experimental workflow for the orthogonal validation of anti-cancer activity.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation proliferation Cell Proliferation mTOR->proliferation survival Cell Survival mTOR->survival growth Cell Growth mTOR->growth Compound This compound Compound->inhibition

Caption: The PI3K/Akt signaling pathway, a potential target of this compound.

By employing a carefully selected panel of orthogonal assays, researchers can build a comprehensive and reliable profile of the biological activity of this compound, thereby providing a solid foundation for further drug development efforts.

Independent Verification of Research Findings on 5-Phenyl-2-thioxoimidazolidin-4-one and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an independent verification and comparative analysis of the research findings on 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biological activities and a comparison with relevant alternatives. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The this compound scaffold has demonstrated a broad spectrum of biological activities, with significant potential in anticancer and antimicrobial applications. This section compares the in vitro efficacy of these compounds against various cell lines and microbial strains, alongside alternative heterocyclic structures such as thiazolidin-4-ones and hydantoin derivatives.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Compound/AlternativeCell LineIC50 (µM)Reference
This compound Derivatives
Compound 4 HepG20.017[1]
Compound 2 HepG20.18[1]
Derivative with 5-bromo-2-hydroxy phenyl at C-5HepG218.43 (µg/ml)[2]
Compound 6b MCF-715.57 (µg/ml)[3]
Compound 6b HepG243.72 (µg/ml)[3]
Thiazolidin-4-one Derivatives
Compound 2 MCF-70.54
Compound 2 HepG20.24
Compound 1 MCF-70.37
Compound 1 HepG21.58
Compound 39 (5-nitrofuran-2-yl substituent)MDA-MB-2311.9[4]
Compound 39 (5-nitrofuran-2-yl substituent)HepG25.4[4]
Compound 39 (5-nitrofuran-2-yl substituent)HT-296.5[4]
Hydantoin Derivatives
5g (3-Cyclohexyl-5-phenyl hydantoin)HeLa5.4[5]
5g (3-Cyclohexyl-5-phenyl hydantoin)MCF-72[5]
5h (3-benzhydryl-5-phenyl substituted hydantoin)HeLa21[5]
5h (3-benzhydryl-5-phenyl substituted hydantoin)MCF-720[5]
5h (3-benzhydryl-5-phenyl substituted hydantoin)MiaPaCa-222[5]
5h (3-benzhydryl-5-phenyl substituted hydantoin)H46023[5]
5h (3-benzhydryl-5-phenyl substituted hydantoin)SW62021[5]
Antimicrobial Activity

Select derivatives of 2-thioxoimidazolidin-4-one have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
C5 (3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one)Staphylococcus aureus31.25–62.5[6]
C6 (3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one)Staphylococcus aureus62.5–125[6]
Imidazole derivativesBacillus subtilisSignificant Activity[7]
Imidazole derivativesKlebsiella pneumoniaeSignificant Activity[7]
Imidazole derivativesCandida albicansSignificant Activity[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, ensuring reproducibility and facilitating independent verification.

Synthesis of 5-Arylidene-2-thioxoimidazolidin-4-ones

A general method for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones involves the Knoevenagel condensation of an appropriate aromatic aldehyde with 2-thioxoimidazolidin-4-one.[1]

Materials:

  • Substituted aromatic aldehyde

  • 2-Thioxoimidazolidin-4-one

  • Glacial acetic acid

  • β-alanine (catalyst)

Procedure:

  • A mixture of the substituted aldehyde, 2-thioxoimidazolidin-4-one, and a catalytic amount of β-alanine in glacial acetic acid is prepared.

  • The reaction mixture is heated under reflux for a specified period (typically several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., water, ethanol) to remove impurities.

  • Further purification is achieved by recrystallization from an appropriate solvent to yield the desired 5-arylidene-2-thioxoimidazolidin-4-one derivative.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8][9][10][11]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with the solvent alone. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., 100-200 µL of DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][12][13][14]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic/antifungal

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in the appropriate broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds and control antimicrobial agents are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the research findings on this compound.

G General Workflow for Synthesis of 5-Arylidene-2-thioxoimidazolidin-4-ones cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Aldehyde Aromatic Aldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Thioxo 2-Thioxoimidazolidin-4-one Thioxo->Condensation Solvent Glacial Acetic Acid Solvent->Condensation Catalyst β-alanine Catalyst->Condensation Heat Reflux Heat->Condensation Purification Filtration & Recrystallization Condensation->Purification Product 5-Arylidene-2-thioxoimidazolidin-4-one Purification->Product PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition via phosphorylation of pro-apoptotic proteins Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Thioxo_derivative 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Thioxo_derivative->PI3K Inhibition

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals compiling experimental data on the diverse therapeutic potential of 5-Phenyl-2-thioxoimidazolidin-4-one and its analogs.

The heterocyclic scaffold of this compound has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a meta-analysis of published studies, comparing the performance of various analogs across different biological targets. The data is presented to facilitate objective comparison and support further drug discovery and development efforts.

Androgen Receptor Antagonism

Derivatives of 5-oxo-2-thioxoimidazolidine have been investigated as potent androgen receptor (AR) antagonists for the potential treatment of prostate cancer. A notable series of compounds containing a spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile core has demonstrated significant activity.[1][2]

Table 1: Androgen Receptor Antagonist Activity of 5-Oxo-2-thioxoimidazolidine Derivatives

CompoundTarget Activity (IC50)Cell LineNotes
(R)-6 (ONC1-13B)59-80 nMLNCaP (androgen-sensitive human prostate cancer)Inhibition of PSA production. At least two times more active than bicalutamide, nilutamide, and enzalutamide in the performed assay.[1][2]
Related Analogues of (R)-659-80 nMLNCaPIncludes the active N-dealkylated metabolite.[1][2]

The antiproliferative activity of the compounds was evaluated against the androgen-dependent LNCaP cell line. The assay measures the inhibition of Prostate-Specific Antigen (PSA) production in the presence of the test compounds. The general procedure involves:

  • Cell Culture: LNCaP cells are cultured in an appropriate medium supplemented with fetal bovine serum.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds in the presence of a specific concentration of dihydrotestosterone (DHT, e.g., 1 nM) to stimulate AR activity.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • PSA Measurement: The concentration of PSA in the cell culture supernatant is quantified using an ELISA kit.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PSA inhibition against the compound concentration.

Perforin Inhibition

A series of 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of perforin, a key protein in the granule exocytosis pathway used by cytotoxic T lymphocytes and natural killer cells to eliminate target cells.[3]

Table 2: Perforin Inhibitory Activity of 5-Arylidene-2-thioxoimidazolidin-4-ones

Compound ClassActivityAssayNotes
5-Arylidene-2-thioxoimidazolidin-4-onesPotent inhibitionLysis of Jurkat cells by purified recombinant perforin (51Cr release assay)Several compounds showed excellent activity at non-toxic concentrations and were more potent and soluble than previous inhibitor classes.[3]
C-Subunit Variants (3- and 4-carboxamides 60 and 61)Most potent in the series51Cr release assayActivity was limited to primary amides.[3]

The ability of compounds to inhibit perforin-mediated cell lysis is a key measure of their activity. The chromium-51 (51Cr) release assay is a standard method for this evaluation:

  • Target Cell Labeling: Target cells (e.g., Jurkat cells) are labeled with 51Cr.

  • Compound Incubation: The labeled target cells are incubated with varying concentrations of the test compounds.

  • Perforin Addition: Purified recombinant perforin is added to the cell suspension to induce lysis.

  • Incubation: The mixture is incubated to allow for cell lysis and 51Cr release.

  • Quantification: The amount of 51Cr released into the supernatant is measured using a gamma counter.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits 50% of the perforin-induced cell lysis.

Cyclooxygenase (COX) Inhibition

Certain 3,5-diphenyl-2-thioxoimidazolidin-4-one derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory process.[4][5]

Table 3: COX Inhibitory Activity of 3,5-Diphenyl-2-thioxoimidazolidin-4-one Derivatives

Compound SeriesTargetActivityNotes
3,5-diphenyl-2-thioxoimidazolidin-4-oneshCOX-2Strong to complete inhibition at 50 µMThe introduction of a substituent in the para position of the phenyl ring was noted for some active compounds.[5]
Methyl derivatives (e.g., compound 6)oCOX-1More active than the parent compound[5]

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using various commercially available assay kits. A common method involves the colorimetric determination of prostaglandin F2α (PGF2α) produced from arachidonic acid by the respective COX isoform.

  • Enzyme Preparation: Recombinant ovine COX-1 (oCOX-1) or human COX-2 (hCOX-2) is used.

  • Compound Incubation: The enzyme is pre-incubated with different concentrations of the test compounds.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Prostaglandin Measurement: The amount of prostaglandin produced is measured, often through a colorimetric or fluorescent method.

  • IC50 Determination: The IC50 is calculated based on the dose-response curve of enzyme inhibition.

Antimicrobial and Antifungal Activity

Derivatives of 5-imino-4-thioxoimidazolidin-2-one have demonstrated promising activity against various bacterial and fungal strains.[6]

Table 4: Antimicrobial and Antifungal Activity of 5-Imino-4-thioxoimidazolidin-2-one Derivatives

Compound SeriesOrganismActivityNotes
5-Imino-4-thioxoimidazolidin-2-onesBacillus subtilisSignificantSome derivatives showed notable activity.
Klebsiella pneumoniaeSignificant
Candida albicansSignificant
Staphylococcus aureusModerate

The antimicrobial and antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using a microdilution method.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Androgen_Receptor_Signaling cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR binds ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus and binds Compound 5-Phenyl-2-thioxo- imidazolidin-4-one Derivative Compound->AR antagonizes PSA_Gene PSA Gene ARE->PSA_Gene activates PSA_Protein PSA Protein (Prostate-Specific Antigen) PSA_Gene->PSA_Protein transcription & translation Perforin_Inhibition_Workflow Start Start Label_Cells Label Target Cells (e.g., Jurkat) with 51Cr Start->Label_Cells Incubate_Cells_Compounds Incubate Labeled Cells with Compounds Label_Cells->Incubate_Cells_Compounds Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Incubate_Cells_Compounds Add_Perforin Add Purified Perforin Incubate_Cells_Compounds->Add_Perforin Incubate_Lysis Incubate for Cell Lysis Add_Perforin->Incubate_Lysis Measure_Cr_Release Measure 51Cr Release in Supernatant Incubate_Lysis->Measure_Cr_Release Calculate_IC50 Calculate IC50 Measure_Cr_Release->Calculate_IC50 End End Calculate_IC50->End

References

Safety Operating Guide

Proper Disposal of 5-Phenyl-2-thioxoimidazolidin-4-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Phenyl-2-thioxoimidazolidin-4-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

  • Acute Toxicity: Harmful if swallowed.

  • Eye Irritation: Causes serious eye irritation.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.

Segregation and Waste Classification

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste should be classified and handled as hazardous chemical waste .

Do NOT mix this waste with:

  • Non-hazardous laboratory trash.

  • Biohazardous waste.

  • Radioactive waste.

  • Other incompatible chemical waste streams.

The logical workflow for waste segregation is illustrated below:

A Generation of This compound Waste B Is the waste mixed with other hazardous materials? A->B C Segregate as a unique hazardous waste stream B->C No D Consult EHS for disposal of mixed hazardous waste B->D Yes E Package and label for hazardous waste pickup C->E

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Collection at the Point of Generation
  • Solid Waste:

    • Collect un-used or surplus this compound in its original container if possible.

    • For contaminated lab supplies (e.g., weighing paper, gloves, paper towels), collect them in a designated, clearly labeled, and compatible waste container. A heavy-duty plastic bag or a rigid, sealable container is recommended.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Container Selection and Management
  • Use containers that are in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.

  • Ensure the container has a secure, screw-top lid to prevent spills.

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

  • Keep the exterior of the waste container clean and free of contamination.

Step 3: Labeling of Hazardous Waste

Proper labeling is a legal requirement and essential for safety. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The approximate quantity of waste.

  • The date of accumulation (when the first waste was added).

  • The location of generation (laboratory name and room number).

  • The Principal Investigator's name and contact information.

  • The relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

Step 4: Storage of Hazardous Waste
  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel, away from general traffic, and clearly marked.

  • Ensure secondary containment, such as a plastic tub, is used to capture any potential leaks from the primary container.

  • Store incompatible waste types separately to prevent accidental mixing.

Arranging for Final Disposal

  • Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy, often 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.

  • Ensure all paperwork is completed accurately and accompanies the waste container.

The overall disposal pathway is summarized in the following diagram:

cluster_0 In the Laboratory cluster_1 Institutional Disposal Process A 1. Collect Waste in a Compatible Container B 2. Securely Seal and Properly Label Container A->B C 3. Store in a Designated Satellite Accumulation Area B->C D 4. Request Waste Pickup from EHS/Contractor C->D Handover E 5. Transport to a Central Hazardous Waste Facility D->E F 6. Final Disposal via Incineration or Landfill E->F

Caption: End-to-End Disposal Pathway for this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters for the disposal of this compound.

ParameterGuidelineRationale
Container Headspace Minimum 10%To accommodate temperature-induced expansion and prevent spills.
Maximum Storage Time in Lab Varies (typically 90-180 days)To comply with regulations and minimize on-site hazards.
pH for Neutralization (if applicable) Not applicable for solid wasteThis is a solid; neutralization is not a standard disposal step.

Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant local, state, and federal regulations for chemical waste disposal.

Personal protective equipment for handling 5-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Phenyl-2-thioxoimidazolidin-4-one

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[1] As a thiourea derivative, it is important to handle it with care due to potential toxicity.[2] Prolonged or repeated exposure to related compounds may lead to sensitization and allergic reactions.[2]

GHS Hazard Summary

Hazard ClassCategoryHazard StatementPictogram
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]

Data aggregated from ECHA C&L Inventory notifications.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling this compound.

Recommended PPE

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4][5]Protects against dust particles and potential splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4]Prevents direct skin contact, which can cause irritation and potential sensitization.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or use in a fume hood.[3][4]Minimizes inhalation of the powdered compound, especially when weighing or transferring.
Body Protection Laboratory coat and appropriate protective clothing.[3]Protects skin from accidental spills and contamination.

Operational Plan: Handling Procedures

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Safe Handling of a Chemical Powder

This protocol outlines the essential steps for safely managing a powdered chemical like this compound from initial preparation to waste disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood or Ventilated Space) B->C D Weigh Compound in Fume Hood (Minimize Dust Generation) C->D E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces F->G H Segregate Chemical Waste G->H I Dispose of Waste in Labeled Container H->I J Remove PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Safe handling workflow for powdered chemicals.

Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Put on all required personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.

    • Ensure all handling of the solid compound is performed within a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.[2][3]

  • Handling:

    • When weighing and transferring the powder, use techniques that minimize dust generation.[3]

    • Keep the container tightly closed when not in use and store it in a cool, dry place away from incompatible substances.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical aid.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Procedure:

  • Waste Collection:

    • Collect all waste material (including unused product and contaminated disposables) in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Environmental Precautions:

    • Prevent the chemical from entering drains, sewers, or waterways.[3][4] Water runoff containing this chemical can cause environmental damage.[3]

  • Final Disposal:

    • Dispose of the waste container through a licensed hazardous waste disposal company.

    • Adhere to all local, state, and federal regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.